4-(Phenylethynyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZUGPOTBGMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401793 | |
| Record name | 4-(phenylethynyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-23-5 | |
| Record name | 4-(phenylethynyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-phenylethynyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Phenylethynyl)benzoic Acid
Introduction: The Structural and Functional Significance of 4-(Phenylethynyl)benzoic Acid
This compound (PEBA), a bifunctional organic compound, stands as a molecule of significant interest to researchers at the intersection of materials science, organic synthesis, and pharmacology. Its structure is characterized by a rigid, linear tolan (diphenylacetylene) core, appended with a carboxylic acid group. This unique architecture—marrying a π-conjugated, rod-like backbone with a versatile chemical handle—makes PEBA an exemplary building block for constructing complex molecular systems.
The phenylethynyl moiety provides photophysical properties and structural rigidity, while the benzoic acid group offers a reactive site for derivatization, salt formation, or directed intermolecular interactions such as hydrogen bonding. This guide provides an in-depth exploration of the core chemical properties of PEBA, from its synthesis and characterization to its reactivity and applications, offering field-proven insights for professionals in research and development.
Core Compound Identifiers:
Synthesis and Mechanistic Insight: The Sonogashira Cross-Coupling Approach
The paramount method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction is the industry standard for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, offering high yields and excellent functional group tolerance under mild conditions.[4][5]
Causality of Experimental Choice: The selection of the Sonogashira reaction is deliberate. It is exceptionally efficient for sp-sp² carbon bond formation. The catalytic cycle allows the reaction to proceed at low catalyst loadings, and the mild basic conditions are crucial for preserving the integrity of the carboxylic acid functionality on the aryl halide substrate, which might be sensitive to harsher reaction environments. 4-Iodobenzoic acid is the preferred aryl halide due to the C-I bond's lower dissociation energy compared to C-Br or C-Cl bonds, leading to a faster rate of oxidative addition to the palladium(0) center and generally higher reaction efficiency.[4]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a representative synthesis of this compound from 4-iodobenzoic acid and phenylacetylene.
Materials:
-
4-Iodobenzoic acid
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 4-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF as the solvent, followed by triethylamine (3.0 eq), which acts as both the base and a solvent.
-
Stir the mixture at room temperature to ensure dissolution and catalyst activation.
-
Add phenylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl to remove the triethylamine hydrohalide salt.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purify the crude product by recrystallization from a solvent system like ethanol/water to yield this compound as a white solid.
Catalytic Cycle Visualization
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.
References
- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 2. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. BioOrganics [bioorganics.biz]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 4-(Phenylethynyl)benzoic acid
Abstract
This compound (PEBA) is a rigid, rod-like molecule that has garnered significant interest across various scientific disciplines. Its unique structure, featuring a carboxylic acid group and a phenylacetylene moiety, makes it a valuable building block in the development of metal-organic frameworks (MOFs), liquid crystals, and pharmaceutical compounds.[1][2] Recent studies have also highlighted its potential as a potent plant growth regulator for chemical pruning in agriculture.[3][4] This guide provides a comprehensive, in-depth exploration of the core synthetic methodology for preparing PEBA, focusing on the highly efficient and versatile Sonogashira cross-coupling reaction. It is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering both theoretical mechanistic insights and a practical, field-proven experimental protocol.
The Premier Synthetic Route: Sonogashira Cross-Coupling
The formation of the C(sp²)-C(sp) bond between the benzoic acid ring and the phenylacetylene unit is most effectively achieved through the Sonogashira cross-coupling reaction.[5][6] This Nobel Prize-winning methodology, first reported in 1975, has become an indispensable tool in organic synthesis for its reliability, mild reaction conditions, and broad functional group tolerance.[7] The reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-iodobenzoic acid or 4-bromobenzoic acid) using a dual catalytic system.[7][8]
The core components of this transformation are:
-
A Palladium Catalyst: Often a Pd(0) complex, which facilitates the key oxidative addition and reductive elimination steps. Common precatalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[7][9]
-
A Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which activates the terminal alkyne.[7][8][9]
-
An Amine Base: Serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[8][9]
The reactivity of the aryl halide is a critical factor, with the reaction rate following the trend: I > Br >> Cl.[7][10] For this reason, 4-iodobenzoic acid is the preferred starting material for achieving high yields under mild conditions.
Mechanistic Deep Dive: The Dual Catalytic Cycle
The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles, one driven by palladium and the other by copper.[6][9] This synergistic cooperation is the key to the reaction's efficiency at moderate temperatures.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Palladium Cycle Breakdown:
-
Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) species reacts with the aryl halide (4-iodobenzoic acid) to form a square planar 16-electron Pd(II) intermediate (Complex A).[9][10]
-
Transmetalation : The copper acetylide, formed in the copper cycle, transfers the phenylethynyl group to the Pd(II) complex. This step displaces the halide ion and results in a diorganopalladium(II) intermediate (Complex B).[9][10]
-
Reductive Elimination : The final carbon-carbon bond is formed as the product, this compound, is expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]
Copper Cycle Breakdown:
-
Acid-Base Reaction : The amine base deprotonates the terminal alkyne (phenylacetylene), which has a weakly acidic proton.[10]
-
Copper Acetylide Formation : This acetylide anion rapidly coordinates with the copper(I) salt to form a copper(I) acetylide species.[6][9] This intermediate is crucial as it is the active nucleophile for the transmetalation step in the palladium cycle.
Field-Proven Experimental Protocol
This section details a robust, lab-scale protocol for the synthesis of this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 1.0 | 5.0 | 1.24 g |
| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 6.0 | 0.67 mL |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 0.1 | 70.2 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.04 | 0.2 | 38.1 mg |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 15.0 | 2.1 mL |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 25 mL |
Note: All reagents should be of high purity. Solvents should be anhydrous and reactions should be performed under an inert atmosphere.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis of PEBA.
-
Reaction Setup : To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (1.24 g), bis(triphenylphosphine)palladium(II) dichloride (70.2 mg), and copper(I) iodide (38.1 mg).[9]
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Base Addition : Add anhydrous tetrahydrofuran (25 mL) followed by triethylamine (2.1 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature.
-
Alkyne Addition : Add phenylacetylene (0.67 mL) dropwise to the mixture over 5 minutes.[9]
-
Reaction Execution : Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring : Monitor the disappearance of the 4-iodobenzoic acid starting material using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid).
Product Work-up and Purification
-
Quenching : Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).
-
Washing : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (2 x 25 mL) to remove the copper catalyst and other inorganic salts, and then with brine (1 x 25 mL).[9][11]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure product.
Product Characterization
| Property | Expected Result |
| Physical Form | Solid[12] |
| Molecular Formula | C₁₅H₁₀O₂ |
| Molecular Weight | 222.24 g/mol [12] |
| Melting Point | 220.5-221.0 °C[13] |
| ¹H NMR (DMSO-d₆) | δ ~13.2 (s, 1H, -COOH), 8.0 (d, 2H), 7.6-7.7 (m, 4H), 7.4-7.5 (m, 3H) ppm. |
| ¹³C NMR (DMSO-d₆) | δ ~167, 132, 131.8, 130, 129.5, 129.3, 128.5, 122, 92, 90 ppm. |
| InChI Key | OGZUGPOTBGMCLE-UHFFFAOYSA-N |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety and Handling
Proper laboratory safety practices are paramount. Always consult the Safety Data Sheet (SDS) for each chemical before use.
| Chemical | Key Hazards | Recommended Precautions |
| This compound | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[12][14] | Wear gloves, safety glasses. Avoid inhaling dust. |
| Pd(PPh₃)₂Cl₂ | Skin/eye/respiratory irritant. Suspected mutagen. | Handle in a fume hood. Wear appropriate PPE. |
| Copper(I) Iodide | Skin/eye/respiratory irritant. | Avoid contact and inhalation. |
| Phenylacetylene | Flammable liquid. Harmful if swallowed. | Keep away from ignition sources. Handle in a fume hood. |
| Triethylamine | Flammable and corrosive liquid. Toxic if inhaled. | Use in a well-ventilated fume hood. Wear gloves and eye protection. |
General Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[14] Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, must be worn at all times.[15] Storage : Store this compound in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term storage).[12]
Conclusion
The Sonogashira cross-coupling reaction provides a highly efficient, reliable, and direct route for the synthesis of this compound from commercially available starting materials. The methodology is characterized by its mild conditions and tolerance of the key carboxylic acid functional group. By following the detailed protocol and safety guidelines presented in this guide, researchers can confidently and safely produce this versatile compound for applications in advanced materials, pharmaceuticals, and agricultural science.
References
- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. This compound | 25739-23-5 [sigmaaldrich.com]
- 13. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. angenechemical.com [angenechemical.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to 4-(Phenylethynyl)benzoic Acid (CAS: 25739-23-5)
This guide provides a comprehensive technical overview of 4-(phenylethynyl)benzoic acid (PEBA), a versatile aromatic carboxylic acid. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This document delves into the nuanced details of its preparation, characterization, and utility in diverse scientific fields, from medicinal chemistry to materials science.
Introduction: The Scientific Merit of this compound
This compound is a rigid, linear molecule featuring a phenylacetylene group attached to a benzoic acid moiety. This unique structure imparts a combination of properties that make it a valuable building block in several areas of chemical research. The phenylethynyl group provides a π-conjugated system that can be exploited for its electronic and photophysical properties, while the carboxylic acid functional group offers a reactive handle for derivatization and incorporation into larger molecular architectures. Its applications are expanding, with notable use as a reagent in the synthesis of pharmacologically active compounds and as a linker in the construction of advanced materials such as metal-organic frameworks (MOFs) and polymers.[1][2]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 25739-23-5 | [3] |
| Molecular Formula | C₁₅H₁₀O₂ | [3] |
| Molecular Weight | 222.24 g/mol | |
| Appearance | Solid | [4] |
| Melting Point | 220.5-221.0 °C | [3] |
| Boiling Point | 407.3±28.0 °C (Predicted) | [3] |
| Density | 1.25±0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
Safety and Handling
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Synthesis and Purification
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (4-iodobenzoic acid or 4-bromobenzoic acid).
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
4-Iodobenzoic acid
-
Phenylacetylene
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzoic acid (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).
-
Add the anhydrous solvent and triethylamine.
-
To the stirred solution, add phenylacetylene (1.1-1.5 equivalents) dropwise at room temperature.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous workup, typically involving acidification with dilute HCl to precipitate the product.
-
The crude product is collected by filtration and washed with water.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: The solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.
-
Column Chromatography: If impurities are not easily removed by recrystallization, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid and phenylacetylene moieties. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the quaternary carbons of the alkyne, the carboxyl carbon, and the aromatic carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, and the C≡C stretch of the alkyne.[6] |
| Mass Spec. | The molecular ion peak corresponding to the mass of the compound. |
Applications in Research and Development
This compound serves as a crucial molecular scaffold in several cutting-edge areas of scientific research.
Medicinal Chemistry and Drug Discovery
The rigid, well-defined structure of this compound makes it an attractive scaffold for the design of bioactive molecules.
-
GPR54 Agonists: This compound is a known reagent in the preparation of agonists for the G-protein coupled receptor 54 (GPR54), which is involved in the regulation of testosterone levels.[1] This has implications for the development of therapies for hormonal disorders.
-
Anticancer Research: Benzoic acid derivatives have been extensively studied for their potential as anticancer agents.[7] The phenylethynyl moiety can be further functionalized to modulate the pharmacological properties of these derivatives, offering a pathway to novel cancer therapeutics.
-
Enzyme Inhibition: The scaffold can be incorporated into molecules designed to inhibit specific enzymes. For instance, derivatives of benzoic acid have been identified as inhibitors of protein phosphatases, which are implicated in various diseases.[8]
Materials Science
The linear and rigid nature of this compound, combined with its carboxylic acid functionality, makes it an excellent building block for advanced materials.
-
Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form porous, crystalline MOFs.[9][10] The phenylethynyl group can impart desirable electronic or luminescent properties to the resulting framework, making these materials suitable for applications in gas storage, separation, and sensing.[11]
-
Functional Polymers: As a monomer, this compound can be incorporated into polymers to enhance their thermal stability and introduce specific functionalities.[2] The phenylethynyl group can undergo cross-linking at elevated temperatures, leading to thermosetting polymers with high performance characteristics.
Agrochemicals
Recent research has highlighted the potential of this compound as a potent plant growth regulator. It has been shown to inhibit seed germination and suppress lateral branching in plants, suggesting its utility as a chemical pruning agent in agriculture.[12]
Conclusion
This compound is a compound of significant interest with a growing number of applications. Its straightforward synthesis via the Sonogashira coupling, coupled with its versatile chemical nature, ensures its continued importance in both academic and industrial research. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for scientists working with this compound.
References
- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 25739-23-5 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. chemscene.com [chemscene.com]
- 11. escholarship.org [escholarship.org]
- 12. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
crystal structure of 4-(Phenylethynyl)benzoic acid
An In-depth Technical Guide to the Crystal Structure of 4-(Phenylethynyl)benzoic Acid
Foreword: A Structural Perspective on Function
To the researchers, scientists, and drug development professionals who rely on a molecule's solid-state architecture to unlock its potential, this guide offers a comprehensive examination of this compound (PEBA). This molecule, situated at the intersection of materials science and biotechnology, presents a fascinating case study in crystal engineering. Its rigid, linear geometry, conferred by the phenylethynyl linker, combined with the powerful hydrogen-bonding capability of the carboxylic acid, dictates a highly predictable yet elegant supramolecular assembly. In this whitepaper, we move beyond a simple recitation of data. We will explore the causal relationships between molecular structure and crystal packing, detail the self-validating experimental protocols required for its characterization, and ground our analysis in the foundational principles of physical organic chemistry. Our objective is to provide not just a static picture of a crystal lattice, but a dynamic understanding of the forces that govern its formation and, by extension, its function.
Molecular Identity and Physicochemical Properties
This compound is an organic compound featuring a benzoic acid moiety linked to a phenyl group through an ethynyl (carbon-carbon triple bond) spacer. This structure results in a rigid, rod-like molecule with distinct functional ends: the hydrophilic, hydrogen-bonding carboxylic acid and the hydrophobic, aromatic phenylethynyl tail. These characteristics are fundamental to its behavior in both solution and the solid state.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₂ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 25739-23-5 | [1] |
| Physical Form | Solid | [2] |
| InChI Key | OGZUGPOTBGMCLE-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
Synthesis and Single-Crystal Cultivation
The reliable synthesis and subsequent growth of high-quality single crystals are prerequisites for structural elucidation. The causality behind our choice of synthesis—the Sonogashira coupling—is its high efficiency and functional group tolerance for forming C(sp²)-C(sp) bonds. For crystallization, slow evaporation is selected for its ability to maintain near-equilibrium conditions, allowing for the growth of well-ordered, diffraction-quality crystals.
Synthesis via Sonogashira Coupling
The Sonogashira cross-coupling reaction is the authoritative method for synthesizing aryl alkynes. It involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (4-iodobenzoic acid) and is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Experimental Protocol:
-
Inert Atmosphere: A 250 mL Schlenk flask is charged with 4-iodobenzoic acid (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq). The flask is sealed, evacuated, and backfilled with dry argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous triethylamine (4.0 eq) and anhydrous tetrahydrofuran (THF) are added via syringe. The mixture is stirred to achieve dissolution.
-
Alkyne Addition: Phenylacetylene (1.2 eq) is added dropwise to the stirring solution at room temperature.
-
Reaction: The reaction mixture is heated to 60°C and stirred for 12 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M HCl, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Single-Crystal Growth by Slow Evaporation
The goal of this protocol is to grow crystals of sufficient size and quality for single-crystal X-ray diffraction. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal.
Experimental Protocol:
-
Solvent Selection: Prepare saturated solutions of purified PEBA in various solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane mixture) in small vials.
-
Dissolution: Gently warm the vials to ensure complete dissolution of the solid.
-
Filtration: Filter the warm, saturated solutions through a syringe filter (0.22 µm) into clean vials to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vials with parafilm and puncture 2-3 small holes with a needle. Place the vials in a vibration-free environment at a constant temperature.
-
Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, crystals should form. Once crystals of suitable size (~0.1-0.3 mm) are observed, they are carefully harvested from the mother liquor using a nylon loop.
Caption: Workflow from synthesis to single-crystal analysis.
Core Crystal Structure Analysis
While a definitive, publicly deposited crystal structure for this compound is not available at the time of this writing, we can construct a highly reliable model based on the foundational principles of supramolecular chemistry and extensive data from analogous benzoic acid derivatives.[3]
The Centrosymmetric Carboxylic Acid Dimer: The Primary Synthon
The most dominant and predictable intermolecular interaction in the crystal structures of nearly all carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[3] This interaction is exceptionally stable and is described by the graph set notation R²₂(8), indicating a ring motif formed by two hydrogen-bond donors and two acceptors, encompassing 8 atoms.
Trustworthiness of the Model: This dimer motif is a self-validating system. The geometric constraints of the sp² hybridized carbonyl oxygen and hydroxyl group, combined with the electrostatic complementarity, make this the most energetically favorable pairing. We can confidently predict its formation as the primary building block, or "supramolecular synthon," of the PEBA crystal lattice.
Caption: The predictable R²₂(8) hydrogen-bonded dimer motif.
Secondary Interactions: π-Stacking and Lattice Stabilization
Once the primary dimer synthon is formed, the overall crystal packing is dictated by weaker, non-covalent interactions involving the aromatic framework. The extended π-system of the phenylethynyl group is crucial for this.
-
π–π Stacking: The planar phenyl rings of adjacent PEBA dimers are expected to stack upon one another to maximize favorable quadrupole interactions. This is a common feature in crystals of aromatic compounds.[4] These interactions can be parallel-displaced or T-shaped (edge-to-face), with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å.
-
C–H···π Interactions: The electron-rich π-cloud of the phenyl and ethynyl groups can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules, further knitting the lattice together.[4]
The interplay between these weaker forces and the dominant hydrogen bonding will determine the final crystal packing and can give rise to polymorphism.
Predicted Crystallographic Parameters
Based on analysis of similar structures in the Cambridge Structural Database (CSD), a plausible set of crystallographic parameters for a common polymorphic form of PEBA can be hypothesized.
| Parameter | Predicted Value/Type | Rationale |
| Crystal System | Monoclinic or Triclinic | Common for organic molecules with low symmetry. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups accommodate the predicted acid dimer. |
| Molecules per Unit Cell (Z) | 2 or 4 | Consistent with common packing arrangements of dimers. |
| O-H···O Bond Distance | 2.60 - 2.70 Å | Characteristic distance for carboxylic acid dimers.[3] |
| π-Stacking Distance | 3.4 - 3.8 Å | Typical range for parallel-displaced π-stacking.[4][5] |
The Potential for Polymorphism
Polymorphism, the ability of a compound to crystallize in multiple distinct forms with different unit cells, is a critical consideration in drug development and materials science.[6] For PEBA, polymorphism would likely arise from different arrangements of the fundamental hydrogen-bonded dimers. For instance, dimers could pack in a "herringbone" pattern in one polymorph and a co-planar "ribbon" or "sheet" motif in another, driven by subtle differences in the optimization of π-stacking and C-H···π interactions. Each polymorph would possess unique physical properties, such as solubility, melting point, and stability, making polymorphic screening an essential step in its full characterization.
Significance and Applications
The crystal structure of PEBA directly influences its macroscopic properties and applications.
-
Agrochemicals: PEBA has been identified as a highly effective chemical pruning agent for horticultural plants, capable of suppressing lateral bud growth at micromolar concentrations.[7] Its solid-state stability, dictated by the strong intermolecular forces in its crystal lattice, is crucial for formulation, storage, and controlled release.
-
Materials Science: The rigid, conjugated structure of PEBA makes it and its derivatives valuable building blocks for liquid crystals and fluorescent sensors.[8] The precise orientation of molecules in the crystal, governed by the interactions described herein, is a model for the desired molecular alignment in liquid crystalline phases.
-
Pharmaceutical Research: PEBA is a known reagent in the synthesis of agonists for GPR54, a receptor implicated in the regulation of testosterone.[1] Understanding its solid-form behavior is essential for ensuring consistency and purity in multi-step synthetic pathways.
Conclusion
The crystal structure of this compound is governed by a clear hierarchy of intermolecular forces. The overwhelmingly favored O-H···O hydrogen bond reliably directs the formation of centrosymmetric dimers, which serve as the primary supramolecular building blocks. The subsequent packing of these dimers is stabilized by a network of weaker π-π stacking and C-H···π interactions involving the extensive aromatic system. This detailed structural understanding, built upon authoritative principles of crystal engineering, provides a robust framework for controlling the solid-state properties of PEBA and for rationally designing new materials and applications based on its unique molecular architecture.
References
- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 2. This compound | 25739-23-5 [sigmaaldrich.com]
- 3. 4-[(2-Phenylethyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. π–π Stacking Interaction of Metal Phenoxyl Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction: The Structural and Functional Significance of 4-(Phenylethynyl)benzoic Acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Phenylethynyl)benzoic Acid
This compound (PEBA) is a rigid, rod-like molecule that serves as a vital bifunctional linker in the realms of materials science, coordination chemistry, and drug development. Its structure, featuring a carboxylic acid group at one end and a phenyl group at the other, connected by a rigid phenylethynyl bridge, imparts unique properties that are leveraged in the synthesis of metal-organic frameworks (MOFs), liquid crystals, and functional polymers. Recently, PEBA has also been identified as a highly potent plant growth regulator, showing promise as a chemical pruning agent in agriculture.[1]
Given its utility as a molecular building block, unambiguous structural confirmation is paramount for any researcher utilizing this compound. This guide, intended for scientists and development professionals, provides an in-depth analysis of the core spectroscopic techniques used for its characterization: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing the field-proven insights of a Senior Application Scientist.
Molecular Architecture: The Foundation of Spectral Interpretation
Before delving into the spectra, it is crucial to visualize the molecule's architecture. The key functional groups—the carboxylic acid, the disubstituted aromatic ring, the internal alkyne, and the monosubstituted phenyl ring—each possess unique spectroscopic signatures.
Caption: Functional domains of this compound.
Part 1: Vibrational Spectroscopy with FTIR
FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed, and this absorption is detected and plotted as a spectrum.
Experimental Protocol: Acquiring the FTIR Spectrum
For a solid powder like PEBA, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal stage to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount of dry PEBA powder (a few milligrams) onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be automatically background-corrected. If necessary, perform a baseline correction to ensure the spectral baseline is flat.
Caption: Standard workflow for FTIR-ATR analysis.
Interpretation of the PEBA FTIR Spectrum
The FTIR spectrum of PEBA provides a clear fingerprint of its constituent parts. The presence of intermolecular hydrogen bonding in the solid state, where carboxylic acid groups form dimers, significantly influences the spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale & Causality |
| ~3300–2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | The extreme broadness is the hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer. This feature often overlaps with C-H stretches.[2] |
| ~3100–3000 | C-H stretch (Aromatic) | Medium, sharp peaks | These absorptions correspond to the C-H stretching vibrations on both aromatic rings. They typically appear as a cluster of small peaks just above 3000 cm⁻¹. |
| ~2220 | C≡C stretch (Internal Alkyne) | Sharp, medium to weak | The stretching of the carbon-carbon triple bond gives a characteristic peak. Its intensity is reduced due to the relatively symmetric substitution of the alkyne, which minimizes the change in dipole moment during vibration. Data for similar diarylalkynes show this peak around 2210-2236 cm⁻¹.[3][4] |
| ~1710–1680 | C=O stretch (Carboxylic Acid) | Sharp, very strong | This is one of the most intense peaks in the spectrum. Its position is indicative of a carbonyl group in a conjugated, hydrogen-bonded dimer.[2] |
| ~1605, ~1500 | C=C stretch (Aromatic) | Medium to strong, sharp | These peaks arise from the stretching vibrations within the benzene rings. |
| ~1320–1210 | C-O stretch (Carboxylic Acid) | Strong | This band is associated with the stretching of the carbon-oxygen single bond within the carboxylic acid moiety. |
| ~920 | O-H bend (Carboxylic Acid) | Broad, medium | This out-of-plane bending vibration is another characteristic feature of a carboxylic acid dimer. |
The combined presence of the very broad O-H stretch, the strong C=O stretch at ~1700 cm⁻¹, and the sharp C≡C stretch at ~2220 cm⁻¹ provides unequivocal evidence for the this compound structure.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), allowing for the mapping of atomic connectivity and chemical environments.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
The choice of solvent is critical. While CDCl₃ is common, PEBA's carboxylic acid proton (-COOH) may exchange with trace water or be poorly resolved. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it is a polar, aprotic solvent that forms hydrogen bonds with the acidic proton, slowing its exchange and resulting in a well-defined peak.
-
Sample Preparation: Accurately weigh ~5-10 mg of PEBA and dissolve it in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition uses a 90° pulse and collects data for 2-4 seconds. Typically, 8 to 16 scans are averaged.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Since ¹³C has a low natural abundance and is less sensitive than ¹H, many more scans are required (often several hundred to over a thousand), leading to longer acquisition times. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Interpretation of the ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum can be divided into distinct regions corresponding to the different types of protons in the PEBA molecule. The symmetry of the two aromatic rings dictates the observed splitting patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale & Causality |
| ~13.1 | Broad Singlet | 1H | a (-COOH) | The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding with the DMSO solvent.[5][6] |
| ~8.05 | Doublet | 2H | b (ortho to -COOH) | These protons are deshielded by the electron-withdrawing carboxylic acid group. They appear as a doublet due to coupling with protons 'c'. |
| ~7.70 | Doublet | 2H | c (ortho to alkyne) | These protons are ortho to the alkyne and coupled to protons 'b', resulting in a doublet. |
| ~7.60 | Multiplet | 2H | d (ortho on phenyl) | Protons on the terminal phenyl ring. These are closest to the electron-withdrawing alkyne system. |
| ~7.45 | Multiplet | 3H | e (meta/para on phenyl) | The remaining three protons on the terminal phenyl ring are in a similar electronic environment, leading to an overlapping multiplet.[4][7] |
Caption: Proton assignments for ¹H NMR analysis of PEBA.
Interpretation of the ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shifts are highly dependent on the local electronic environment.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |
| ~166.5 | 1 (C=O) | The carbonyl carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another.[3] |
| ~131.8 | 3, 5 (CH, benzoic ring) | Aromatic CH carbons ortho to the alkyne group. |
| ~131.6 | 7, 11 (CH, phenyl ring) | Aromatic CH carbons ortho to the alkyne on the terminal phenyl ring. |
| ~130.0 | 2, 6 (CH, benzoic ring) | Aromatic CH carbons ortho to the carboxylic acid group. |
| ~129.5 | 8, 10 (CH, phenyl ring) | Aromatic CH carbons meta to the alkyne on the terminal phenyl ring. |
| ~129.1 | 9 (CH, phenyl ring) | Aromatic CH carbon para to the alkyne on the terminal phenyl ring. |
| ~128.0 | 4 (Quaternary C) | The carbon of the benzoic ring attached to the carboxylic acid. |
| ~122.1 | 12 (Quaternary C) | The carbon of the phenyl ring attached to the alkyne. |
| ~92.5 | 13 or 14 (Alkyne C) | The two sp-hybridized alkyne carbons appear in this characteristic region. Their signals are often sharp.[4][8] |
| ~88.5 | 14 or 13 (Alkyne C) | The second alkyne carbon.[4][8] |
Caption: Carbon assignments for ¹³C NMR analysis of PEBA.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is a textbook example of a self-validating analytical system. FTIR spectroscopy rapidly confirms the presence of all key functional groups: the carboxylic acid dimer, the aromatic rings, and the internal alkyne. Subsequently, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's framework, confirming the precise connectivity, substitution pattern, and the number of unique proton and carbon environments. The data from these two independent, yet complementary, techniques converge to provide an unambiguous and trustworthy confirmation of the molecule's identity and purity, a critical requirement for its application in any scientific or industrial field.
References
- 1. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. ijstr.org [ijstr.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
molecular weight of 4-(Phenylethynyl)benzoic acid
An In-Depth Technical Guide to 4-(Phenylethynyl)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a rigid, bifunctional organic compound that has emerged as a significant building block in medicinal chemistry, a potent regulator in agrochemical science, and a prospective linker for advanced materials. Its unique structure, featuring a carboxylic acid and a terminal phenyl group connected by a linear ethynyl spacer, imparts valuable physicochemical properties for constructing highly ordered molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Sonogashira coupling, and an exploration of its current and potential applications, offering researchers and developers a technical foundation for leveraging this versatile molecule.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is critical for its effective application, from storage and handling to reaction design. This compound is a stable, solid compound under standard conditions.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₂ | [1][2] |
| Molecular Weight | 222.24 g/mol | [2] |
| CAS Number | 25739-23-5 | [1][2][3][4] |
| Appearance | White to off-white solid/powder | [2][5] |
| Melting Point | 220.5 - 221.0 °C | [6] |
| Boiling Point | 407.3 °C (at 760 mmHg, predicted) | [7][4][6] |
| Density | ~1.25 g/cm³ (predicted) | [7][6] |
| Purity (Commercial) | Typically ≥97% | [2][5] |
| Synonyms | Tolan-4-carboxylic acid, p-(Phenylethynyl)benzoic acid | [3] |
Solubility and Storage
-
Solubility : Sparingly soluble in water. It exhibits good solubility in many organic solvents such as ethanol, dimethylformamide (DMF), and acetone.
-
Storage : For optimal stability and to prevent degradation, the compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[2][5]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Pictogram : GHS07 (Exclamation Mark).[2]
-
Signal Word : Warning.[2]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should occur within a chemical fume hood to avoid inhalation of dust particles.[2]
Synthesis and Characterization: A Self-Validating Workflow
The most reliable and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction .[8] This palladium- and copper-co-catalyzed reaction forms the C-C bond between the alkyne and the aromatic ring, a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.
The causality behind this choice is the reaction's ability to proceed under relatively mild conditions while ensuring a high yield of the desired diarylalkyne structure.[8] The following protocol is a self-validating system, where successful synthesis is confirmed through rigorous purification and spectroscopic analysis.
Experimental Protocol: Sonogashira Coupling and Saponification
This two-step procedure first synthesizes the ethyl ester of the target compound, which is often easier to purify via column chromatography than the free acid. The final step is a simple hydrolysis to yield the desired product.
Step 1: Synthesis of Ethyl 4-(phenylethynyl)benzoate
-
Reactant Preparation : To an oven-dried Schlenk flask, add 4-iodobenzoic acid ethyl ester (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Reagent Addition : Add degassed solvent, typically triethylamine (Et₃N) or a mixture of THF and Et₃N. The amine acts as both the solvent and the base required to neutralize the HI byproduct.[8]
-
Alkyne Addition : Add phenylacetylene (1.1 eq) via syringe and stir the mixture at room temperature or with gentle heating (40-50°C).
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-iodobenzoic acid ethyl ester is consumed.
-
Workup and Purification : Upon completion, cool the mixture, filter it through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure ethyl 4-(phenylethynyl)benzoate as a solid.[3]
Step 2: Saponification to this compound
-
Hydrolysis : Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, ~2-3 eq).
-
Heating : Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the ester is fully converted.
-
Acidification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using 1M HCl.
-
Precipitation and Isolation : The carboxylic acid will precipitate out of the solution as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven.
Visualization of Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization for Structural Validation
To ensure trustworthiness, the identity and purity of the synthesized compound must be unequivocally confirmed.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint. For the ethyl ester, characteristic signals include a triplet and quartet for the ethyl group, and multiplets in the aromatic region (~7.3-8.1 ppm).[3] Upon conversion to the acid, the ethyl signals disappear and are replaced by a broad singlet for the carboxylic acid proton (>10 ppm), while the aromatic signals will show slight shifts.
-
¹³C NMR Spectroscopy : The carbon spectrum confirms the carbon framework. Key signals include the alkyne carbons (~89-93 ppm), the aromatic carbons (~123-132 ppm), and the carboxyl carbon (~167 ppm).[3]
-
Mass Spectrometry (MS) : Provides the molecular weight, confirming the compound's identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy : Shows characteristic absorption bands for the C≡C triple bond (around 2215 cm⁻¹) and the carboxylic acid C=O (around 1700 cm⁻¹) and broad O-H stretches.
Applications in Research and Development
The rigid, linear geometry and bifunctional nature of this compound make it a highly valuable molecule in diverse scientific fields.
Scaffold and Linker in Medicinal Chemistry
In drug development, precise control over the spatial arrangement of pharmacophores is essential. The phenylethynyl moiety serves as an excellent rigid linker to connect different functional parts of a molecule without conformational ambiguity.
-
G-Protein Coupled Receptor (GPCR) Agonists : The compound is a known reagent in the synthesis of agonists for hGPR54 (also known as Kisspeptin receptor), which are investigated for their role in modulating testosterone levels and have implications for reproductive health and cancer therapies.[9] The rigid structure helps to orient the molecule correctly within the receptor's binding pocket.
-
General Drug Design : Its structure can be used to probe protein binding sites or to construct molecules where a specific distance and orientation between two interacting groups are required for biological activity.
Ligand for Advanced Materials: Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes and organic linkers.[10][11] The properties of a MOF—such as pore size, shape, and chemical environment—are dictated by the geometry of its linkers.
-
Potential as a Rigid Linker : With a carboxylic acid at one end (a common coordinating group for MOF synthesis) and a tunable phenyl group at the other, this compound is an ideal candidate for creating linear, rigid struts in MOF architectures.[12]
-
Tunability : The terminal phenyl group can be further functionalized to introduce specific chemical properties (e.g., hydrophobicity, catalytic sites) within the MOF pores, offering a rational design strategy for materials tailored for gas storage, separation, or catalysis.
The logical relationship for its use in MOF synthesis is illustrated below.
Caption: Role of this compound as a linker in MOFs.
High-Potency Plant Growth Regulator
Recent groundbreaking research has identified this compound (abbreviated as PEBA in these studies) as a highly potent chemical pruning agent.[13][14]
-
Inhibition of Germination and Branching : PEBA has been shown to arrest tomato seed germination at concentrations as low as 0.5 μM and effectively suppress the growth of lateral branches at 10-100 μM.[13][14]
-
Mechanism of Action : Its inhibitory effects are linked to the suppression of gibberellin (GA1) accumulation and reactive oxygen species (ROS) generation, as well as perturbations in other plant hormones.[13]
-
Agricultural Potential : This discovery positions PEBA as a promising candidate for replacing manual pruning in horticulture, which could significantly reduce labor costs and the spread of viruses. Field studies showed that foliar spraying altered tomato plant architecture without negatively impacting fruit yield.[13] Furthermore, it showed low toxicity and low residue levels in plants, highlighting its potential for sustainable agriculture.[14]
Conclusion
This compound is far more than a simple organic molecule; it is a versatile platform for innovation. Its well-defined synthesis, rigid structure, and dual functionality provide chemists and material scientists with a reliable tool for building complexity and function. From designing next-generation therapeutics and advanced materials to developing novel solutions for sustainable agriculture, the applications of this compound are expanding. This guide serves as a foundational resource, empowering researchers to confidently incorporate this compound into their discovery and development workflows.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum [chemicalbook.com]
- 7. Buy 3-Phenylethynyl-benzoic acid (EVT-320196) | 93866-50-3 [evitachem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 10. rroij.com [rroij.com]
- 11. escholarship.org [escholarship.org]
- 12. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 4-(Phenylethynyl)benzoic Acid as a Functional Linker in Coordination Polymer Synthesis
Guiding Principles: The Rationale for 4-(Phenylethynyl)benzoic acid (PEBA) in Modern Coordination Chemistry
In the rational design of functional coordination polymers (CPs) and metal-organic frameworks (MOFs), the organic linker is not merely a structural spacer but a programmable component that dictates the final architecture, porosity, and physicochemical properties of the material.[1][2] this compound (PEBA) has emerged as a linker of significant interest due to its unique combination of structural and electronic characteristics.
Its defining features include:
-
Rigidity and Linearity: The phenylethynyl backbone provides a rigid, linear geometry. This inherent stiffness is crucial for constructing robust, porous frameworks with predictable topologies, minimizing the risk of structural collapse upon solvent removal—a common challenge in MOF chemistry.
-
Defined Length and π-Conjugation: The specific length of the linker (~11.6 Å) and the extended π-conjugated system are instrumental in designing materials with tailored pore sizes and unique optoelectronic properties, such as luminescence.[3][4]
-
Carboxylate Functionality: The terminal carboxylic acid group provides a versatile and reliable coordination site for binding with a wide range of metal ions, forming stable metal-carboxylate clusters that act as secondary building units (SBUs).[5]
These attributes make PEBA an excellent candidate for developing CPs with applications in gas storage, chemical sensing, and catalysis. This guide provides the foundational knowledge and detailed protocols for the synthesis of PEBA and its subsequent use in the assembly of functional coordination polymers.
Synthesis of the PEBA Linker: The Sonogashira Cross-Coupling Approach
The most efficient and widely adopted method for synthesizing PEBA is the Sonogashira cross-coupling reaction.[6] This palladium- and copper-co-catalyzed reaction forms a C-C bond between a terminal alkyne (phenylacetylene) and an aryl halide (4-iodobenzoic acid).[7][8]
Causality of Reagent Choice:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium complex is the primary catalyst. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation and reductive elimination.[6]
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the efficient transfer of the alkynyl group to the palladium center (transmetalation), significantly accelerating the reaction rate under mild conditions.[6][7]
-
Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to neutralize the hydrogen halide (HI) generated during the reaction, preventing the protonation of the alkyne and deactivation of the catalysts. It also serves as a solvent or co-solvent.
-
Solvent (e.g., THF, DMF): A suitable solvent is needed to dissolve all reactants and facilitate the reaction. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: Workflow for the synthesis of PEBA via Sonogashira coupling.
Protocol 1: Synthesis of this compound (PEBA)
Materials:
-
4-Iodobenzoic acid
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide [CuI]
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
2M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and TEA via syringe. The solvent volume should be sufficient to create a stirrable slurry.
-
Degas the mixture with N₂ or Ar for 15 minutes while stirring.
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer to a pH of ~2 with 2M HCl to protonate the carboxylate, which precipitates the product.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield PEBA as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Synthesis of PEBA-based Coordination Polymers
The self-assembly of PEBA with metal ions into a CP or MOF is typically achieved under solvothermal conditions.[9] This method uses a high-boiling-point solvent in a sealed vessel at elevated temperatures to increase the solubility of the reactants and promote the growth of high-quality single crystals.[10]
Key Experimental Considerations:
-
Metal Source: The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺, Mn²⁺) is critical as it defines the geometry of the inorganic node (SBU) and influences the properties of the final material.[2][11][12] Zinc(II) salts are commonly used due to their versatile coordination geometries.
-
Solvent System: N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and its ability to dissolve both the PEBA linker and various metal salts.[13] It can also act as a weak base or decompose at high temperatures to generate species that influence crystal formation.
-
Modulators: Sometimes, a monotopic carboxylic acid (e.g., benzoic acid, acetic acid) is added as a "modulator." It competes with the PEBA linker for coordination sites on the metal ion, slowing down the crystallization process and often leading to larger, higher-quality crystals.[14]
-
Temperature and Time: These parameters are crucial for controlling the kinetics of crystal nucleation and growth. A typical range is 80-150 °C for 24-72 hours.
Caption: General workflow for the solvothermal synthesis of a PEBA-based CP.
Protocol 2: General Solvothermal Synthesis of a Zn-PEBA Coordination Polymer
Materials:
-
This compound (PEBA)
-
Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Methanol or Chloroform
-
20 mL Scintillation vials or Teflon-lined autoclave
Procedure:
-
In a 20 mL glass scintillation vial, dissolve PEBA (e.g., 0.1 mmol) in DMF (e.g., 5 mL).
-
In a separate container, dissolve Zn(NO₃)₂·6H₂O (e.g., 0.05 mmol, for a 2:1 linker-to-metal ratio) in DMF (e.g., 5 mL).
-
Combine the two solutions in the reaction vial. Ensure the mixture is homogeneous.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.
-
After cooling, crystals should be visible. Carefully decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
Activation: To create a porous framework, the coordinated and guest solvent molecules must be removed. This is a critical step.
-
Perform a solvent exchange by immersing the crystals in a more volatile solvent like methanol or chloroform for 2-3 days, replacing the solvent frequently.
-
After exchange, filter the crystals and dry them under a high vacuum at an elevated temperature (e.g., 100-150 °C, ensure this is below the decomposition temperature determined by TGA) for 12-24 hours.
-
Essential Characterization Techniques
A multi-technique approach is mandatory to confirm the structure, purity, and properties of the synthesized coordination polymer.
| Technique | Purpose | Expected Outcome for a PEBA-based CP |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D atomic arrangement, connectivity, bond lengths/angles, and framework topology. | Provides definitive proof of the structure, showing how PEBA linkers connect the metal nodes to form a 1D, 2D, or 3D network.[15] |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline sample and to check for structural integrity after activation or guest exchange. | The experimental pattern should match the pattern simulated from the SCXRD data, confirming the bulk sample is the same as the single crystal analyzed.[16] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and determine the temperature at which guest/coordinated solvents are lost and the framework decomposes. | A typical TGA curve will show an initial weight loss corresponding to guest/coordinated solvent molecules, followed by a plateau indicating the stable, unsolvated framework, and finally a sharp drop upon thermal decomposition. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center. | The characteristic C=O stretching frequency of the carboxylic acid in free PEBA (~1680 cm⁻¹) will shift upon coordination to the metal ion, typically splitting into asymmetric (~1610-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretches. |
| Luminescence Spectroscopy | To investigate the photophysical properties, such as excitation and emission spectra.[17] | Many CPs containing π-conjugated linkers like PEBA are luminescent.[3][4] This technique is key for exploring applications in sensing, where the emission intensity or wavelength may change upon interaction with an analyte.[18] |
Potential Applications
The unique properties endowed by the PEBA linker open up several application avenues for the resulting coordination polymers.
-
Luminescent Sensing: The inherent fluorescence of the PEBA linker can be harnessed for chemical sensing.[3][4] The porous framework can selectively adsorb small molecules or ions, which may quench or enhance the luminescence, providing a detectable signal. For instance, such materials have been investigated for sensing metal ions like Ni²⁺ or Eu³⁺.[3]
-
Gas Storage and Separation: The rigidity of the PEBA linker can lead to the formation of permanent, porous networks after activation. These pores can be tailored to selectively adsorb gases like CO₂, H₂, or methane, making them promising materials for energy and environmental applications.
-
Heterogeneous Catalysis: By creating accessible metal sites within the porous framework, PEBA-based CPs can function as heterogeneous catalysts.[11] The uniform distribution of active sites can lead to high efficiency and selectivity, and the solid nature of the catalyst allows for easy recovery and reuse.
References
- 1. nano.sfedu.ru [nano.sfedu.ru]
- 2. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses, structures and luminescence properties of five coordination polymers based on designed 2,7-bis(4-benzoic acid)-N-(4-benzoic acid) carbazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 11. mdpi.com [mdpi.com]
- 12. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. Exploring the coordination chemistry of bifunctional organoarsonate ligands: syntheses and characterisation of coordination polymers that contain 4-(1,2,4-triazol-4-yl)phenylarsonic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. A Lanthanide-Containing Coordination Polymer Using Tetraphenylethene-Based Linkers with Selective Fe3+ Sensing and Efficient Iodine Adsorption Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of a Rigid Linker: Applications of 4-(Phenylethynyl)benzoic Acid in Supramolecular Chemistry
Introduction: The Unique Architectural Properties of 4-(Phenylethynyl)benzoic Acid
In the intricate world of supramolecular chemistry, where molecules are meticulously designed to self-assemble into complex, functional architectures, the choice of building blocks is paramount. This compound (PEBA) has emerged as a particularly valuable component in this molecular toolkit. Its rigid, linear geometry, a consequence of the phenylethynyl bridge, combined with the versatile coordinating ability of the terminal carboxylic acid group, makes it an exceptional candidate for the construction of a diverse array of supramolecular structures. This guide provides an in-depth exploration of the applications of PEBA in supramolecular chemistry, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
I. Metal-Organic Frameworks (MOFs) and Coordination Polymers: Engineering Porosity and Functionality
The rigid and linear nature of PEBA makes it an excellent organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). The predictable geometry of PEBA allows for the rational design of porous materials with tunable pore sizes and functionalities. The phenylethynyl group can also impart interesting photophysical properties to the resulting frameworks.
Application Note: PEBA in the Design of Luminescent MOFs for Sensing Applications
The extended π-conjugation of the phenylethynyl moiety in PEBA can lead to the formation of luminescent MOFs. The emission properties of these materials can be sensitive to the presence of certain analytes, making them promising candidates for chemical sensors. For instance, the quenching or enhancement of fluorescence upon interaction with specific molecules can be exploited for their detection. The choice of metal ion is crucial, as it can influence both the framework's topology and its photophysical properties. Zinc and cadmium are common choices due to their propensity to form stable frameworks with carboxylate linkers and their often-benign influence on the ligand-based luminescence.
Protocol: Hydrothermal Synthesis of a PEBA-Based Zinc MOF
This protocol describes a general procedure for the hydrothermal synthesis of a MOF using PEBA as the organic linker and zinc nitrate as the metal source. Hydrothermal synthesis is a common method for MOF crystallization, as the elevated temperature and pressure can facilitate the formation of well-ordered crystalline structures.[1][2]
Materials:
-
This compound (PEBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 44.4 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of deionized water.
-
Combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, the resulting crystalline product should be washed thoroughly with fresh DMF to remove any unreacted starting materials.
-
The final product can be dried under vacuum at a moderate temperature (e.g., 60 °C).
Characterization:
The resulting material should be characterized to confirm its structure and properties.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate group to the metal center. | A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc ion. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and the removal of solvent molecules. | A weight loss profile showing the temperature at which the framework decomposes. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the MOF. | Emission spectra showing the characteristic fluorescence of the PEBA linker within the framework. |
II. Liquid Crystals: Harnessing Anisotropy for Display Technologies
The rigid, rod-like shape of PEBA and its derivatives makes them excellent candidates for the formation of liquid crystalline phases.[3][4] Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The anisotropic nature of these molecules allows them to self-assemble into ordered structures that can be manipulated by external stimuli such as electric fields, making them fundamental components of display technologies.
Application Note: Designing Nematic Liquid Crystals with PEBA Derivatives
By modifying the PEBA molecule, for instance, by adding flexible alkyl chains to the phenyl ring opposite the carboxylic acid, it is possible to tune the liquid crystalline properties. These modifications can influence the temperature range of the liquid crystal phase and the type of mesophase formed (e.g., nematic, smectic). The carboxylic acid group of PEBA can also form hydrogen-bonded dimers, which enhances the aspect ratio of the molecule and promotes liquid crystallinity.[4]
Protocol: Synthesis of a PEBA-Based Liquid Crystal
This protocol outlines the synthesis of an ester derivative of PEBA, which is a common strategy to produce calamitic (rod-shaped) liquid crystals.[1]
Materials:
-
This compound (PEBA)
-
4-Octylphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Hexane
-
Ethanol
Procedure:
-
Dissolve 222 mg (1.0 mmol) of this compound and 206 mg (1.0 mmol) of 4-octylphenol in 20 mL of dry DCM in a round-bottom flask.
-
Add 227 mg (1.1 mmol) of DCC and a catalytic amount of DMAP (approximately 12 mg) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The dicyclohexylurea byproduct will precipitate out of the solution and can be removed by filtration.
-
The filtrate should be washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Recrystallization from ethanol may be necessary to obtain the pure product.
Characterization:
The liquid crystalline properties of the synthesized compound are typically investigated using the following techniques:
| Technique | Purpose | Expected Outcome |
| Polarized Optical Microscopy (POM) | To visually observe the liquid crystalline textures and determine the transition temperatures. | Characteristic textures (e.g., Schlieren texture for nematic phase) that change upon heating and cooling. |
| Differential Scanning Calorimetry (DSC) | To quantitatively measure the transition temperatures and enthalpies of the phase transitions. | Peaks in the DSC thermogram corresponding to melting, clearing, and any other phase transitions. |
III. Self-Assembled Monolayers (SAMs): Tailoring Surface Properties at the Nanoscale
Derivatives of PEBA, particularly those functionalized with a thiol group, can be used to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. The rigid phenylethynyl backbone ensures a high degree of order within the monolayer, while the terminal benzoic acid group can be used to control the surface properties (e.g., wettability, chemical reactivity).
Application Note: Creating Functional Surfaces with PEBA-Thiol SAMs
SAMs formed from PEBA-based thiols can be used to create surfaces with specific chemical functionalities. For example, the carboxylic acid terminus can be deprotonated to create a negatively charged surface, or it can be used for further chemical modifications, such as amide coupling, to attach biomolecules or other functional groups. These functionalized surfaces have applications in biosensing, corrosion inhibition, and molecular electronics.
Protocol: Preparation of a PEBA-Thiol SAM on a Gold Surface
This protocol provides a general procedure for the formation of a SAM from a thiol-functionalized PEBA derivative on a gold-coated substrate.
Materials:
-
4-(Phenylethynyl)thiophenol (or a similar thiol derivative of PEBA)
-
Ethanol (absolute)
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the PEBA-thiol in absolute ethanol.
-
Immerse the clean, dry gold substrate in the thiol solution for 24 hours at room temperature.
-
After immersion, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
Characterization:
The quality and properties of the SAM can be assessed using various surface-sensitive techniques:
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To measure the wettability of the surface and infer the packing and orientation of the molecules. | A change in the water contact angle compared to the bare gold surface, indicating the presence of the organic monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm the presence of the thiol monolayer. | The appearance of peaks corresponding to carbon, oxygen, and sulfur in the XPS spectrum. |
| Reflection-Absorption Infrared Spectroscopy (RAIRS) | To obtain information about the orientation and packing of the molecules in the SAM. | Vibrational bands corresponding to the PEBA-thiol molecule, with intensities that can provide information about molecular orientation. |
IV. Supramolecular Hydrogels: Smart Materials for Biomedical Applications
While direct gelation of PEBA itself is not widely reported, its derivatives, particularly those capable of forming extensive hydrogen bonding networks, have the potential to act as low-molecular-weight gelators. These molecules can self-assemble in water to form three-dimensional fibrillar networks that entrap the solvent, resulting in the formation of a hydrogel.[5][6] These "smart" materials can respond to external stimuli such as pH, temperature, or the presence of specific ions.
Application Note: Designing pH-Responsive Hydrogels for Drug Delivery
By incorporating ionizable groups, such as the carboxylic acid of PEBA, into the gelator molecule, it is possible to create pH-responsive hydrogels. At a pH where the carboxylic acid is deprotonated, electrostatic repulsion between the charged groups can disrupt the self-assembly process, leading to the dissolution of the gel. This property can be exploited for the controlled release of encapsulated drugs in specific pH environments, such as the acidic microenvironment of a tumor.
Conceptual Protocol: Formation of a PEBA-Derivative Supramolecular Hydrogel
This conceptual protocol outlines the steps for inducing gelation of a hypothetical PEBA derivative designed for hydrogel formation. The key is to promote the self-assembly into a fibrillar network.
Materials:
-
A suitable derivative of PEBA (e.g., an amide or a derivative with additional hydrogen-bonding sites)
-
Deionized water or a suitable buffer solution
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Weigh a small amount of the PEBA derivative (e.g., 5 mg) into a vial.
-
Add a specific volume of water or buffer (e.g., 1 mL) to the vial.
-
Heat the mixture gently while vortexing until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Observe for gel formation, which is indicated by the solution no longer flowing when the vial is inverted.
Characterization:
The properties of the hydrogel can be characterized using the following techniques:
| Technique | Purpose | Expected Outcome |
| Rheology | To measure the mechanical properties of the gel, such as its stiffness and viscosity.[7][8] | The storage modulus (G') should be significantly higher than the loss modulus (G''), indicating the formation of a solid-like gel. |
| Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | To visualize the fibrillar network structure of the hydrogel. | Images showing an entangled network of nanofibers. |
| Circular Dichroism (CD) Spectroscopy | If the gelator is chiral, to study the chiral organization of the molecules in the self-assembled state. | A CD signal that may change upon gel formation, indicating a transfer of chirality to the supramolecular level. |
Visualizing Supramolecular Assembly
To better understand the principles behind the applications of PEBA, the following diagrams illustrate some of the key concepts.
Caption: Supramolecular assembly of PEBA into various structures.
Caption: Workflow for supramolecular hydrogel formation.
Conclusion and Future Outlook
This compound is a testament to the power of molecular design in supramolecular chemistry. Its rigid structure and versatile functionality have enabled the creation of a wide range of materials with tailored properties. From the engineered porosity of MOFs to the stimuli-responsive nature of supramolecular hydrogels, PEBA continues to be a valuable building block for the construction of advanced functional materials. As our understanding of supramolecular chemistry deepens, we can expect to see even more innovative applications of PEBA and its derivatives in fields ranging from materials science and electronics to medicine and environmental remediation. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the vast potential of this remarkable molecule.
References
- 1. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembly of Naturally Small Molecules into Supramolecular Fibrillar Networks for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Supramolecular Arrangement and Rheological Properties of Bisamide Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for Sonogashira coupling to synthesize 4-(Phenylethynyl)benzoic acid
An Application Note and Detailed Protocol for the Synthesis of 4-(Phenylethynyl)benzoic Acid via Sonogashira Coupling
Introduction: The Power and Precision of the Sonogashira Coupling
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Developed by Kenkichi Sonogashira, this reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and high tolerance for a wide range of functional groups. The synthesis of this compound serves as an excellent case study, showcasing the reaction's utility in creating conjugated systems with significant applications in materials science and as building blocks in medicinal chemistry.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. It goes beyond a simple list of steps to explain the underlying principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Reaction Principle and Mechanism
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that also requires a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (4-iodobenzoic acid) to the Pd(0) catalyst. This is followed by a transmetalation step where the copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium complex. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) catalyst reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.
The base plays a critical role in deprotonating the terminal alkyne, facilitating the formation of the copper acetylide.
Visualizing the Catalytic Pathway
The following diagram illustrates the interconnected catalytic cycles that drive the Sonogashira coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a ~1 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 1.0 | 248 mg | Aryl halide starting material |
| Phenylacetylene | C₈H₆ | 102.13 | 1.2 | 122.6 mg (133 µL) | Alkyne starting material |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 mg | Palladium catalyst |
| Copper(I) iodide | CuI | 190.45 | 0.06 | 11.4 mg | Co-catalyst |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 303.6 mg (418 µL) | Base and solvent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 10 mL | Solvent |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (248 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Rationale: Flame-drying the flask removes adsorbed water, which can interfere with the catalytic cycle. The catalyst and co-catalyst are added as solids.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. An inert atmosphere is crucial for reaction success.
-
-
Solvent and Reagent Addition:
-
Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol) to the flask via syringe.
-
Stir the mixture until the solids are mostly dissolved. The solution may appear as a yellow-green suspension.
-
Add phenylacetylene (133 µL, 1.2 mmol) dropwise via syringe.
-
Rationale: Anhydrous solvents are used to prevent unwanted side reactions. Triethylamine acts as both a base to deprotonate the alkyne and a solvent. A slight excess of the alkyne ensures complete consumption of the more expensive aryl iodide.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60 °C using an oil bath and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid. The product is more non-polar than the starting 4-iodobenzoic acid.
-
Rationale: Heating increases the reaction rate. TLC is a simple and effective way to determine when the starting material has been consumed.
-
-
Work-up Procedure:
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with 1 M HCl. This will protonate the carboxylate salt of the product, making it soluble in the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The acidic workup is essential to isolate the carboxylic acid product. The extraction and washing steps remove the base, salts, and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding a product with high purity.
-
Product Characterization
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 220-223 °C (literature values may vary slightly).
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons and the absence of the starting material signals.
-
¹³C NMR: The spectrum will confirm the presence of the alkyne carbons and the carboxylic acid carbon.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product purification.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Safety Considerations
-
Low Yield: This can be due to an inactive catalyst (prolonged exposure to air), wet solvents, or insufficient reaction time. Ensure all materials are anhydrous and the system is properly purged with inert gas.
-
Formation of Diynes (Glaser Coupling): This side reaction can occur if the reaction is exposed to oxygen. Maintaining a strict inert atmosphere is key to minimizing this byproduct.
-
Safety:
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid.
-
Phenylacetylene is flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conclusion
The Sonogashira coupling offers a reliable and efficient route for the synthesis of this compound. By understanding the roles of the catalyst, co-catalyst, base, and solvent, and by carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. This protocol provides a robust foundation for the synthesis of this and other similar diarylalkyne compounds, which are of significant interest in various fields of chemical research and development.
Application Notes and Protocols for 4-(Phenylethynyl)benzoic Acid Derivatives in Electronic Materials
For: Researchers, scientists, and drug development professionals exploring novel organic electronic materials.
Introduction: The Promise of Phenylethynyl Scaffolds in Organic Electronics
Organic electronics has emerged as a transformative field, promising flexible, lightweight, and cost-effective alternatives to traditional silicon-based devices.[1] At the heart of this technological revolution lies the innovation in molecular design and synthesis of novel organic semiconductors. Among the myriad of molecular architectures, 4-(phenylethynyl)benzoic acid (PEBA) and its derivatives have garnered significant attention. The rigid, linear, and π-conjugated phenylethynyl backbone provides an excellent framework for efficient charge transport, a critical requirement for high-performance electronic devices.
The true versatility of PEBA derivatives lies in the strategic functionalization of the carboxylic acid group. This functional handle allows for the tuning of solubility, molecular packing, and electronic properties through the introduction of various substituents, such as alkyl chains. By converting the carboxylic acid to an ester, for instance, one can systematically modify the material's processability, enabling the use of solution-based deposition techniques like spin-coating and inkjet printing, which are essential for large-scale and low-cost manufacturing of electronic devices.[2]
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound derivatives as active materials in organic field-effect transistors (OFETs), a fundamental building block of organic integrated circuits. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear and accessible format to empower researchers in their exploration of this promising class of materials.
Part 1: Synthesis and Functionalization of this compound Derivatives
The cornerstone of creating high-performance electronic materials from PEBA is a robust and versatile synthetic strategy. The Sonogashira cross-coupling reaction is the preeminent method for constructing the core phenylethynyl structure. Subsequently, modification of the carboxylic acid moiety is crucial for tailoring the material's properties for specific applications.
Core Synthesis: Sonogashira Cross-Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper co-catalysts. This reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex organic molecules.
Rationale for Reagent Selection:
-
Palladium Catalyst: A palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide. Common precatalysts include Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, and Pd(OAc)₂.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the reaction by forming a copper acetylide intermediate, which then transmetalates with the palladium complex. Copper-free protocols exist but may require different ligands or reaction conditions.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Visualizing the Synthetic Pathway:
References
Application Notes and Protocols for the Esterification of 4-(Phenylethynyl)benzoic Acid
Introduction
Esters of 4-(phenylethynyl)benzoic acid are valuable intermediates in the synthesis of a variety of functional materials and pharmaceutical compounds. The rigid, linear structure imparted by the phenylethynyl group makes these molecules attractive building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and polymers with unique photophysical properties. In the realm of drug discovery, this scaffold is explored for the development of novel therapeutic agents. The ability to efficiently and selectively synthesize a range of esters from this compound is therefore of significant interest to researchers in materials science and medicinal chemistry.
This comprehensive guide provides detailed experimental protocols for three robust and widely applicable esterification methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. Each protocol is accompanied by a discussion of the underlying reaction mechanism, key experimental considerations, and expected outcomes, enabling researchers to select and execute the most appropriate method for their specific synthetic goals.
Choosing the Right Esterification Strategy
The selection of an appropriate esterification method depends on several factors, including the structure of the alcohol, the sensitivity of the substrates to acidic or basic conditions, and the desired scale of the reaction.
| Method | Key Features | Advantages | Disadvantages |
| Fischer-Speier Esterification | Acid-catalyzed equilibrium reaction. | Cost-effective, suitable for simple alcohols, scalable. | Requires harsh acidic conditions and high temperatures; not suitable for acid-labile substrates. |
| Steglich Esterification | Carbodiimide-mediated coupling. | Mild reaction conditions, suitable for a wide range of alcohols, including sterically hindered ones. | Produces a urea byproduct that can complicate purification. |
| Mitsunobu Reaction | Redox-based condensation. | Very mild, neutral conditions; proceeds with inversion of stereochemistry at the alcohol center. | Reagents are relatively expensive; produces stoichiometric amounts of byproducts. |
Protocol 1: Fischer-Speier Esterification of this compound
The Fischer-Speier esterification is a classic and economical method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst and the removal of water to shift the equilibrium towards the product.[1][2] This method is particularly well-suited for the synthesis of simple alkyl esters, such as the methyl or ethyl esters, where the alcohol can be used in large excess as the solvent.[3]
Reaction Mechanism
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst.
Caption: Fischer-Speier Esterification Workflow.
Detailed Experimental Protocol
Materials:
-
This compound
-
Anhydrous ethanol (or other suitable alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.22 g, 10.0 mmol).
-
Add a large excess of anhydrous ethanol (e.g., 40 mL).
-
With gentle swirling, slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting material, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and 50 mL of brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ester.
Protocol 2: Steglich Esterification of this compound
The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification and is effective for a broad range of alcohols.[3]
Reaction Mechanism
The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a reactive acylpyridinium species. This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating DMAP. The DCC is consumed in the reaction, forming N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.
Caption: Steglich Esterification Workflow.
Detailed Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., isopropanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 1.11 g, 5.0 mmol) in anhydrous DCM (25 mL).
-
Add the alcohol (e.g., 5.5 mmol, 1.1 equivalents) and a catalytic amount of DMAP (e.g., 61 mg, 0.5 mmol, 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (e.g., 1.13 g, 5.5 mmol, 1.1 equivalents) in a small amount of anhydrous DCM (5 mL).
-
Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by vacuum filtration through a sintered glass funnel.
-
The filtrate is transferred to a separatory funnel and washed sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ester.
Protocol 3: Mitsunobu Reaction for Esterification
The Mitsunobu reaction provides a powerful and exceptionally mild method for the esterification of primary and secondary alcohols with carboxylic acids.[6][7] The reaction proceeds under neutral conditions at or below room temperature and is characterized by the inversion of stereochemistry at the chiral center of the alcohol.[8] This makes it particularly valuable for the synthesis of chiral esters.
Reaction Mechanism
The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] This betaine then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking the alkoxyphosphonium salt that is formed from the reaction of the alcohol with the protonated betaine. This Sₙ2 displacement results in the formation of the ester with inversion of configuration at the alcohol's stereocenter, along with triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate as byproducts.[9]
References
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
Application Note: 4-(Phenylethynyl)benzoic Acid as a Versatile Building Block for the Convergent Synthesis of Rigid Dendrimers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dendrimers are a fascinating class of synthetic macromolecules characterized by their highly branched, three-dimensional, and well-defined architecture.[1] Unlike linear polymers, dendrimers are synthesized in a stepwise fashion, allowing for precise control over their size, shape, and surface functionality, resulting in nearly monodisperse structures.[2][3] These unique properties have positioned them as promising candidates for a multitude of applications, including drug delivery, gene therapy, catalysis, and materials science.[4][5]
The choice of the monomeric building block is critical as it dictates the final properties of the dendrimer, such as its rigidity, internal cavity space, and chemical reactivity.[2] 4-(Phenylethynyl)benzoic acid (PEBA) is an exemplary building block for constructing rigid, shape-persistent dendrimers. Its structure features a rigid phenylethynyl rod-like element, a terminal alkyne ready for carbon-carbon bond formation, and a carboxylic acid for subsequent coupling reactions. This application note provides a comprehensive guide to the use of PEBA in dendrimer synthesis, focusing on the convergent synthetic approach and the pivotal role of the Sonogashira cross-coupling reaction.
Core Concepts in PEBA-Based Dendrimer Synthesis
The construction of dendrimers from PEBA and complementary building blocks relies on two foundational concepts: the synthetic strategy (convergent vs. divergent) and the choice of a highly efficient coupling reaction.
Synthetic Strategy: The Convergent Approach
Dendrimers can be synthesized via two primary methods: the divergent and the convergent approach.[1][6]
-
Divergent Synthesis: Growth begins from a multifunctional core and extends outwards. While effective for producing high-generation dendrimers, this method often suffers from challenges related to purification, as the increasing number of reactions at each step can lead to structural defects.[1][2]
-
Convergent Synthesis: This strategy, developed by Hawker and Fréchet, begins from what will become the periphery of the dendrimer.[2][7] Small dendritic fragments, or "dendrons," are synthesized first and then coupled to a multifunctional core in the final step. The key advantages of this method include easier purification of intermediates and the ability to create precisely structured, unsymmetrical dendrimers.[7]
For building blocks like PEBA, the convergent approach is particularly advantageous as it allows for the careful construction of rigid dendrons, ensuring high purity before the final coupling step.
The Sonogashira Coupling Reaction
The Sonogashira cross-coupling reaction is the cornerstone of synthesizing phenylethynyl-based dendrimers. It is a highly efficient and versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base.[10]
One of the significant advantages of the Sonogashira reaction is its tolerance to a wide range of functional groups and its ability to proceed under mild conditions, often at room temperature.[10] This makes it ideal for multi-step dendrimer synthesis where preserving functional groups is paramount.
Protocols for Convergent Synthesis of a PEBA-Based Dendrimer
This section provides a detailed, step-by-step methodology for the synthesis of a first-generation (G1) dendron using PEBA, followed by its coupling to a core molecule to form a G1 dendrimer.
Protocol 1: Synthesis of a G1 Dendron with a Phenol Focal Point
This protocol describes the synthesis of a G1 dendron by coupling two equivalents of this compound (PEBA) to a di-functionalized aromatic ring, 3,5-diiodophenol. The resulting dendron will have a phenol group at its focal point and two carboxylic acid groups on its periphery.
Materials:
-
3,5-diiodophenol
-
This compound (PEBA)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Hexane, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3,5-diiodophenol (1.0 eq), this compound (2.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).
-
Solvent Addition: Add anhydrous THF and anhydrous DIPA in a 4:1 ratio by volume. The mixture should be stirred to ensure all solids are suspended.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Re-dissolve the residue in ethyl acetate and wash with a 5% HCl solution to remove the amine base.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude G1-Dendron by column chromatography on silica gel using a gradient eluent system (e.g., hexane/ethyl acetate with 1% acetic acid) to afford the pure product.
Protocol 2: Synthesis of a G1 Dendrimer via Core Coupling
This protocol details the final step of the convergent synthesis: coupling the G1-Dendron (synthesized in Protocol 1) to a trifunctional core, 1,3,5-tris(bromomethyl)benzene, via esterification to form the G1 dendrimer.
Materials:
-
G1-Dendron from Protocol 1
-
1,3,5-Tris(bromomethyl)benzene (core)
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6 (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under argon, dissolve the G1-Dendron (3.3 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (5.0 eq) and a catalytic amount of 18-crown-6. Stir the suspension for 30 minutes at room temperature to deprotonate the phenolic hydroxyl group and the carboxylic acids.
-
Core Addition: Add a solution of 1,3,5-tris(bromomethyl)benzene (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Execution: Heat the mixture to 60 °C and stir for 48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove unreacted core.
-
Dissolve the crude product in a suitable solvent (e.g., THF or chloroform).
-
-
Purification: The final dendrimer can be purified by precipitation (e.g., adding the THF solution to a rapidly stirred non-solvent like methanol or hexane) or by size exclusion chromatography (SEC) to isolate the high molecular weight product.
Characterization and Data
Thorough characterization at each step is crucial to confirm the structure and purity of the dendrons and the final dendrimer.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to verify the chemical structure. Key signals to monitor include the disappearance of the phenolic -OH proton from the dendron and the appearance of new signals corresponding to the core structure in the final dendrimer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the formation of ester linkages (~1735 cm⁻¹) and the disappearance of the phenolic O-H stretch (~3300 cm⁻¹).
-
Mass Spectrometry (MS): For dendrimers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the preferred method to confirm the molecular weight and assess the monodispersity of the final product.
Table 1: Illustrative Molecular Weight Data for PEBA-based Dendrimers
| Compound | Generation | Theoretical Molecular Weight ( g/mol ) | Characterization Methods |
| G1-Dendron | G1 | 732.6 | ¹H NMR, ¹³C NMR, ESI-MS |
| G1-Dendrimer | G1 | 2506.5 | ¹H NMR, ¹³C NMR, MALDI-TOF, GPC |
Applications and Future Perspectives
The rigid, π-conjugated architecture imparted by the PEBA building blocks makes these dendrimers highly suitable for advanced applications.
-
Drug Delivery: The well-defined internal cavities can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.[11][12] The rigid structure prevents the dendrimer from collapsing around the drug, potentially allowing for more predictable loading and release profiles.[13] The surface carboxylic acid groups can be further functionalized with targeting ligands for site-specific delivery.[14]
-
Materials Science: The phenylethynyl units create a highly conjugated system, making these dendrimers candidates for use in organic light-emitting diodes (OLEDs), molecular wires, and light-harvesting arrays.[5]
-
Nanomedicine: By attaching imaging agents to the periphery, PEBA-based dendrimers can serve as high-contrast agents for magnetic resonance imaging (MRI) or as platforms for theranostics, combining therapeutic and diagnostic capabilities.[5][15]
The continued development of synthetic methodologies utilizing versatile building blocks like PEBA will undoubtedly expand the library of functional dendrimers and unlock new possibilities in medicine and materials science.
References
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Dendrimers: synthetic strategies, properties and applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. his.pusan.ac.kr [his.pusan.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Dendrimers for Drug Delivery [mdpi.com]
- 14. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dokumen.pub [dokumen.pub]
Application Notes & Protocols: The Role of 4-(Phenylethynyl)benzoic Acid in the Synthesis of High-Performance Liquid Crystals
Introduction: The Architectural Significance of Rod-Like Mesogens
Liquid crystals (LCs) represent a unique state of matter, exhibiting a fascinating duality of ordered structure reminiscent of crystalline solids and fluidity characteristic of liquids. This anisotropy is the foundation of their widespread application in display technologies, photonics, and sensing. The properties of a liquid crystal material are intrinsically linked to the molecular architecture of its constituent molecules, or mesogens. Among the vast library of mesogenic cores, calamitic (rod-like) structures are fundamental.
4-(Phenylethynyl)benzoic acid (PEBA) has emerged as a cornerstone building block for the synthesis of high-performance thermotropic liquid crystals. Its molecular structure is elegantly simple yet functionally potent. The defining feature is the rigid, linear phenylacetylene rod, which provides the essential structural anisotropy required for the formation of liquid crystalline phases. The terminal carboxylic acid group serves as a versatile chemical handle, allowing for the straightforward attachment of various terminal groups through esterification, thereby enabling the fine-tuning of mesomorphic properties. This guide provides a detailed exploration of PEBA's synthesis and its subsequent application in creating advanced liquid crystal materials, grounded in established chemical principles and laboratory-validated protocols.
Part 1: Synthesis of the Core Mesogen: this compound
The most efficient and widely adopted method for synthesizing PEBA is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (4-iodobenzoic acid) using a palladium and copper co-catalyst system.[2][3]
Causality of Component Selection:
-
4-Iodobenzoic Acid: The aryl iodide is chosen over the bromide or chloride analogue due to the C-I bond's lower dissociation energy, which facilitates the initial oxidative addition step in the palladium catalytic cycle, leading to higher reactivity and reaction rates.
-
Phenylacetylene: The terminal alkyne provides the second phenyl ring and the crucial ethynyl linker, extending the rigid molecular core.
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium complex is the primary catalyst that orchestrates the coupling. The zerovalent Pd(0) species, formed in situ, is the active catalyst.[1]
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transmetalation to the palladium center, which is often the rate-limiting step in a copper-free system.[1][2]
-
Base (e.g., Triethylamine, TEA): An amine base is essential. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also acts as a scavenger for the hydrogen halide (HI) generated during the reaction, preventing side reactions and catalyst deactivation.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Laboratory Protocol: Sonogashira Coupling
This protocol is a self-validating system; successful synthesis will yield a product with characteristic spectral data and melting point.
-
Reaction Setup:
-
To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (e.g., 5.0 g, 20.16 mmol), dichlorobis(triphenylphosphine)palladium(II) (e.g., 141 mg, 0.20 mmol, 1 mol%), and copper(I) iodide (e.g., 77 mg, 0.40 mmol, 2 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent the oxidative side-reactions that can deactivate the Pd(0) catalyst.
-
Through the septum, add 100 mL of anhydrous, degassed tetrahydrofuran (THF) and 20 mL of triethylamine. Stir the mixture until the solids are mostly dissolved.
-
-
Addition of Phenylacetylene:
-
Using a syringe, add phenylacetylene (e.g., 2.27 g, 22.18 mmol, 1.1 equivalents) dropwise to the stirring solution over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-iodobenzoic acid spot has been consumed.
-
-
Reaction Workup:
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Redissolve the resulting solid in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 50 mL of 1M hydrochloric acid (HCl) to remove the triethylamine and its salt.
-
Wash subsequently with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound as a white to off-white solid.
-
Part 2: Application in Liquid Crystal Synthesis via Esterification
The true utility of PEBA lies in its role as a central rigid core that can be functionalized. By converting the carboxylic acid to an ester, PEBA is linked to other molecular fragments, typically a phenol bearing a flexible terminal alkyl or alkoxy chain. This modular approach allows for the systematic design of liquid crystals with tailored properties.
Structure-Property Relationships
The final properties of the liquid crystal are a direct consequence of the combined structural features:
-
Rigid Core (PEBA): The extended, linear, and rigid phenylethynyl unit is the primary driver for forming an ordered, anisotropic liquid crystalline phase. It enhances intermolecular π-π stacking and van der Waals forces, leading to higher phase transition temperatures (clearing points).[4][5]
-
Linking Group (Ester): The ester linkage maintains the overall molecular linearity while providing a moderate dipole, which can influence the dielectric properties of the final material.
-
Terminal Flexible Chain (e.g., -OCₙH₂ₙ₊₁): A terminal alkyl or alkoxy chain is crucial. It lowers the melting point by disrupting crystal packing and promotes mesophase formation. The length of this chain significantly influences the type of mesophase observed (e.g., shorter chains favor nematic phases, while longer chains tend to promote smectic phases).[6][7]
-
Lateral Substituents (e.g., -F, -Cl): The introduction of atoms like fluorine onto the phenyl rings can drastically alter the material's properties by modifying molecular packing, polarity, and intermolecular interactions, which in turn affects the dielectric anisotropy (Δε) and viscosity.[4][5]
Logical Diagram: Structure to Property
Caption: Relationship between molecular structure and LC properties.
General Protocol: Esterification to Form a Nematic Liquid Crystal
This protocol describes the synthesis of 4-pentylphenyl 4-(phenylethynyl)benzoate, a representative calamitic liquid crystal, via Steglich esterification.
-
Reaction Setup:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent), 4-pentylphenol (1 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath (0 °C).
-
-
Coupling Agent Addition:
-
To the cooled, stirring solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final liquid crystalline ester.
-
Part 3: Characterization and Data
The synthesized compounds must be rigorously characterized to confirm their structure and evaluate their liquid crystalline properties.
-
Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR are used to confirm the molecular structure. Elemental analysis provides further validation of purity.[4]
-
Mesomorphic Behavior:
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (crystal-to-mesophase, mesophase-to-isotropic liquid) and their associated enthalpy changes.[7][8]
-
Polarized Optical Microscopy (POM): By observing the sample between crossed polarizers while heating and cooling, characteristic optical textures can be identified, allowing for the unambiguous assignment of the mesophase type (e.g., nematic, smectic A, smectic C).[6]
-
Data Summary: Properties of Substituted Tolane Liquid Crystals
The following table summarizes the properties of representative liquid crystals derived from phenylethynyl-based structures, demonstrating the impact of terminal and lateral substituents.
| Compound Structure | Name Abbreviation | Phase Sequence (°C) | Δn (at 25°C) | Δε (at 25°C) | Reference |
| C₂H₅O-Ph-Ph-C≡C-Ph-F | Cr 126 N 227 I | ~0.25 | High | [4][5] | |
| C₄H₉-Ph(F)-Ph-C≡C-Ph-F | Cr 85 N 155 I | ~0.20 | Moderate | [4][5] | |
| C₃H₇-Ph(F)-Ph-C≡C-Ph-OCF₃ | Cr 78 N 130 I | ~0.18 | High, neg. | [4][5] |
Note: Ph denotes a benzene ring, (F) indicates a lateral fluorine substituent. Phase sequence shows Crystal (Cr), Nematic (N), and Isotropic (I) phases with transition temperatures. The data illustrates that molecular modifications allow for tuning the nematic range and electro-optical properties.[4][5]
Conclusion
This compound is a premier molecular scaffold in the rational design of calamitic liquid crystals. Its synthesis via the robust Sonogashira coupling is efficient and scalable. The inherent rigidity of its structure, combined with the synthetic versatility offered by its carboxylic acid terminus, provides researchers with a powerful tool to engineer materials with specific, high-performance characteristics. The principles and protocols outlined in this guide serve as a foundational framework for the synthesis, characterization, and intelligent design of novel liquid crystal materials for advanced technological applications.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. szfki.hu [szfki.hu]
Versatile Scaffolds in Modern Biology: A Guide to the Applications of 4-(Phenylethynyl)benzoic Acid Derivatives
The 4-(phenylethynyl)benzoic acid (PEBA) scaffold is a rigid, linear molecular structure that has garnered significant interest in medicinal chemistry and chemical biology. Its defined geometry and rich electronic properties, derived from the conjugated system of the phenyl ring, the ethynyl linker, and the benzoic acid, make it an ideal building block for designing molecules with specific biological functions. The terminal alkyne provides a versatile handle for chemical modification, including the widely used "click chemistry," while the benzoic acid moiety often serves as a crucial interaction point with biological targets, such as nuclear receptors. This guide explores three major biological applications of PEBA derivatives: as selective modulators of Retinoid X Receptors (RXRs), as bioorthogonal probes for molecular labeling, and as foundational structures for the development of Positron Emission Tomography (PET) radiotracers.
Application I: Selective Modulation of Retinoid X Receptors (RXRs)
Application Note: Targeting Cancer and Metabolic Disease through RXR Activation
Derivatives of this compound are prominent in the field of nuclear receptor modulation, particularly as ligands for the Retinoid X Receptor (RXR).[1][2][3] RXRs are ligand-activated transcription factors that play a central role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism.[4][5][6] They function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[1][6]
A prime example of a therapeutic agent based on a related scaffold is Bexarotene (Targretin®), an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[4][5] Bexarotene is a selective RXR agonist, often referred to as a "rexinoid".[7][8] Its structure, while not a direct PEBA derivative, shares the core principle of a substituted aromatic ring linked to a benzoic acid moiety, establishing a strong rationale for using the PEBA scaffold to develop novel RXR modulators.[1][3]
Upon binding to the ligand-binding pocket of RXR, these agonists induce a conformational change in the receptor.[9] This change facilitates the dissociation of corepressor complexes and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes.[10] In the context of cancer, this can lead to the inhibition of tumor cell growth, cell cycle arrest, and the induction of apoptosis (programmed cell death).[4][6][7] The development of new PEBA-based analogues aims to create next-generation rexinoids with improved selectivity, reduced side effects (such as hyperlipidemia and hypothyroidism often seen with Bexarotene), and potentially enhanced efficacy against various cancers and metabolic diseases.[1][2][4]
Signaling Pathway: RXR-Mediated Gene Transcription
Caption: RXR agonist activation of gene transcription.
Protocol: RXRα Agonist Activity Screening using a Luciferase Reporter Gene Assay
This protocol describes an in vitro, cell-based assay to quantify the ability of a PEBA derivative to function as an agonist for the human Retinoid X Receptor alpha (RXRα). The principle relies on engineered cells that express RXRα and contain a reporter gene (e.g., Firefly luciferase) under the control of an RXR-responsive promoter. Agonist binding activates RXRα, driving the expression of luciferase, which is quantified by measuring light output.[11][12]
I. Materials & Reagents
-
Cell Line: Mammalian cells engineered to express human RXRα and a luciferase reporter construct (e.g., INDIGO Biosciences Human RXRα Reporter Assay Kit).[12]
-
Cell Culture Medium: As recommended by the cell line provider.
-
Test Compound: PEBA derivative, dissolved in DMSO to create a 10 mM stock solution.
-
Reference Agonist: 9-cis-Retinoic Acid, dissolved in DMSO (10 mM stock).[11][12]
-
Vehicle Control: DMSO.
-
Assay Plate: White, opaque, sterile 96-well cell culture plates.
-
Luciferase Detection Reagent: Commercially available kit (e.g., Promega ONE-Glo™).
-
Luminometer: Plate reader capable of measuring luminescence.
II. Experimental Procedure
-
Cell Plating:
-
Thaw and culture the RXRα reporter cells according to the supplier's protocol.
-
Harvest the cells and adjust the cell density to the recommended concentration (e.g., 2.0 x 10⁵ cells/mL).
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of the PEBA test compound and the 9-cis-Retinoic Acid reference agonist. A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM final concentration.
-
The final concentration of DMSO in all wells must be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final DMSO concentration.
-
Add the prepared dilutions (e.g., 1 µL of 100x stock) to the appropriate wells. Include wells for "vehicle control" (DMSO only) and "untreated cells" (media only).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. This allows for ligand-induced gene expression and accumulation of the luciferase enzyme.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add an equal volume of the detection reagent to each well (e.g., 100 µL). This lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for 5-10 minutes at room temperature, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence in each well using a plate luminometer.
-
III. Data Analysis
-
Normalization: Calculate the "Fold Activation" for each well by dividing the Relative Light Units (RLU) of the compound-treated well by the average RLU of the vehicle control wells.
-
Dose-Response Curve: Plot the Fold Activation (Y-axis) against the logarithm of the compound concentration (X-axis).
-
EC₅₀ Determination: Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Data Presentation: Sample Agonist Potency
| Compound | Target | Assay Type | EC₅₀ (nM) | Max Fold Activation |
| 9-cis-Retinoic Acid | RXRα | Luciferase Reporter | 15 | 25.4 |
| PEBA Derivative 1 | RXRα | Luciferase Reporter | 28 | 22.1 |
| PEBA Derivative 2 | RXRα | Luciferase Reporter | 152 | 18.5 |
| PEBA Derivative 3 | RXRα | Luciferase Reporter | >10,000 | 1.2 |
Application II: Bioorthogonal Probes for Chemical Biology
Application Note: "Clickable" Scaffolds for Molecular Labeling
The terminal alkyne of the phenylethynyl group is a powerful functional handle for bioorthogonal chemistry.[13][14] Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[15][16] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often called "click chemistry".[16]
A PEBA derivative can be designed as a "clickable" probe. For instance, the benzoic acid can be modified with a reporter tag, such as a fluorophore or a biotin affinity tag. This functionalized PEBA probe can then be reacted with a biomolecule (e.g., a protein, nucleic acid, or glycan) that has been metabolically or synthetically engineered to contain a complementary azide group. The CuAAC reaction forms a stable triazole linkage, covalently attaching the reporter tag to the biomolecule of interest.[14] This strategy is invaluable for:
-
Visualizing biomolecules: Attaching a fluorescent dye to track a protein's location and dynamics within a live cell.
-
Activity-based protein profiling (ABPP): Identifying the targets of a drug by using a clickable probe that binds to a specific enzyme class.
-
Pull-down experiments: Attaching a biotin tag to isolate and identify binding partners of a specific molecule.
The rigidity of the PEBA scaffold ensures that the alkyne is accessible for reaction, making these derivatives reliable and efficient tools for chemical biologists.
Workflow: Protein Labeling via CuAAC
References
- 1. mdpi.com [mdpi.com]
- 2. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Bexarotene - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Bioorthogonal chemistry for pre-targeted molecular imaging--progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Phenylethynyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(Phenylethynyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The predominant method for this synthesis is the Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1][2] This guide will focus on optimizing this reaction for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and efficient method is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-iodobenzoic acid or 4-bromobenzoic acid) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2][3]
Q2: Why is my Sonogashira reaction failing or giving a very low yield?
Low to no yield is a frequent issue that can often be traced back to a few key areas: catalyst integrity, reagent purity, and reaction conditions.[4] The palladium catalyst is sensitive to air and can decompose, appearing as a black precipitate (palladium black).[4] Similarly, the copper(I) iodide co-catalyst can oxidize.[4] It is crucial to use fresh, high-purity reagents and to maintain an inert atmosphere throughout the reaction.[2][4]
Q3: What are the most common side products, and how can I minimize them?
The most prevalent side reaction is the homocoupling of phenylacetylene, also known as the Glaser coupling, which forms 1,4-diphenylbuta-1,3-diyne.[1] This is often promoted by the presence of oxygen and an excess of the copper co-catalyst. To minimize this, ensure your reaction is thoroughly deoxygenated and consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.[1] Another potential side product is the dehalogenated starting material, benzoic acid.
Q4: How do I choose the right solvent and base for my reaction?
The choice of solvent and base is critical and can significantly impact the reaction's success.[5][6] The solvent must be able to dissolve all reactants.[6] Common choices include amine bases like triethylamine or diisopropylamine, which can also serve as the solvent.[1] Other solvents like DMF, THF, and toluene are also used.[4][6] The base serves to neutralize the hydrogen halide byproduct and to form the copper acetylide intermediate.[5] The optimal combination often depends on the specific substrates and catalyst system.[5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps:
-
Verify Catalyst and Reagent Integrity:
-
Palladium Catalyst: The Pd(0) catalyst is oxygen-sensitive.[4] If you observe palladium black, your catalyst has likely decomposed. Use a fresh batch of a reliable palladium source, such as Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1][4]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) should be a white to off-white powder. If it has a greenish tint, it may have oxidized. Use a freshly opened bottle.[4]
-
Reagent Purity: Ensure your 4-halobenzoic acid and phenylacetylene are pure. Impurities can act as catalyst poisons.[4]
-
-
Ensure Strict Inert Atmosphere:
-
The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and promote the unwanted homocoupling of the alkyne.[4][7]
-
Protocol: Use Schlenk techniques. Degas your solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Optimize Reaction Parameters:
-
Temperature: While many Sonogashira couplings with aryl iodides can proceed at room temperature, aryl bromides often require heating.[1] If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-60 °C) may be beneficial. However, excessively high temperatures can lead to side reactions.
-
Solvent and Base: The solvent must effectively dissolve all components.[6] A mixture of solvents, such as toluene and triethylamine, can sometimes improve solubility and reaction rates.[8] The choice of base is also crucial; while amine bases are common, inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective in certain systems.[1][9]
-
Issue 2: Significant Homocoupling of Phenylacetylene
The formation of 1,4-diphenylbuta-1,3-diyne is a common side product.
Mitigation Strategies:
-
Reduce Copper(I) Loading: High concentrations of the copper co-catalyst can favor homocoupling. Try reducing the amount of CuI to 1-2 mol%.
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes Glaser coupling. Ensure your reaction is completely free of oxygen.[7]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These methods often require a different ligand for the palladium catalyst and may need higher reaction temperatures but can completely eliminate the homocoupling side product.[1]
Issue 3: Difficulty in Product Purification
The product, this compound, is an acid, which can complicate purification.
Purification Protocol:
-
Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of NH₄Cl to remove the copper catalyst.[10]
-
Acid-Base Extraction:
-
Extract the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to deprotonate the carboxylic acid and move it to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic organic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
-
Isolation and Final Purification:
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Optimized Reaction Parameters
The following table provides a starting point for optimizing your reaction conditions. Note that the optimal conditions can vary depending on the specific substrates and scale of your reaction.
| Parameter | Recommended Range | Rationale |
| Aryl Halide | 4-iodobenzoic acid | The C-I bond is weaker than C-Br, leading to a faster oxidative addition step and generally milder reaction conditions.[1] |
| Palladium Catalyst | 0.5 - 2 mol% | Lower catalyst loading is more economical, but higher loading may be necessary for less reactive substrates. |
| Copper(I) Iodide | 1 - 5 mol% | Acts as a co-catalyst. Higher amounts can promote homocoupling. |
| Base | 2 - 3 equivalents | An excess is needed to neutralize the HX byproduct and facilitate the reaction.[5] |
| Solvent | Triethylamine, THF, DMF | The choice depends on substrate solubility and reaction temperature.[6] |
| Temperature | Room Temp. to 80 °C | Aryl iodides often react at room temperature, while aryl bromides may require heating.[1] |
Reaction Mechanism
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.
Caption: The dual catalytic cycle of the Sonogashira reaction.
The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. In the copper cycle, the base deprotonates the terminal alkyne, which then forms a copper acetylide. This copper acetylide undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium complex yields the desired product and regenerates the active Pd(0) catalyst.[11]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.lucp.net [books.lucp.net]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-(Phenylethynyl)benzoic Acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(Phenylethynyl)benzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during recrystallization, ensuring a streamlined and efficient purification process.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through a Sonogashira coupling reaction, often yields a crude product containing various impurities. These can include residual palladium catalysts, copper co-catalysts, unreacted starting materials (such as 4-iodobenzoic acid and phenylacetylene), and homocoupled byproducts.[1][2] Recrystallization is a powerful and cost-effective technique for purifying this solid compound, leveraging differences in solubility between the desired product and its contaminants.[3] However, the unique rigid, rod-like structure of this compound can present specific challenges during crystallization. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Solvent Selection & Initial Dissolution
Question 1: My crude this compound won't dissolve in the hot solvent. What should I do?
Answer:
This is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Solvent Volume: The most frequent cause is simply not adding enough solvent. Add the hot solvent in small increments to the crude material, ensuring the solution is at or near its boiling point.[4] Allow sufficient time for dissolution after each addition.
-
Inappropriate Solvent Choice: this compound is a relatively polar molecule due to the carboxylic acid group, but also possesses significant nonpolar character from the aromatic rings and the alkyne linkage. An ideal solvent will dissolve the compound when hot but have poor solubility at room temperature.[3]
-
Single Solvent Systems: Based on its structure and known properties, ethanol is a good starting point as it can engage in hydrogen bonding with the carboxylic acid.[5][6] Other potential solvents to screen include ethyl acetate, acetone, and toluene.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating this mixture should result in a clear solution, which upon cooling, will yield crystals. A promising combination for this compound could be Toluene:Isopropanol or Ethanol:Water.
-
-
Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion of the solid remains undissolved even after adding a substantial amount of hot solvent, it is advisable to perform a hot filtration to remove these particulates before proceeding to the cooling and crystallization step.
| Solvent System | Rationale | Boiling Point (°C) |
| Ethanol | Good balance of polarity to dissolve the carboxylic acid moiety. | 78 |
| Ethyl Acetate | A moderately polar solvent. | 77 |
| Toluene:Isopropanol | Toluene can dissolve the aromatic portions, while isopropanol aids with the polar group. | Varies |
| Ethanol:Water | Ethanol dissolves the compound, and water acts as an anti-solvent. | Varies |
Question 2: The crude product "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or high concentrations of impurities depressing the melting point. For this compound, with a melting point of 220.5-221.0 °C, this is less likely to be due to the solvent's boiling point but can be exacerbated by impurities.
Here are some corrective actions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on the benchtop, insulated with glass wool, or by placing it in a warm water bath that is allowed to cool to room temperature. Rapid cooling often favors oil formation.
-
Solvent Modification: Consider using a lower-boiling point solvent or adjusting the ratio of your mixed solvent system.
Crystal Formation & Growth
Question 3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
Answer:
This is a classic case of a supersaturated solution that is reluctant to nucleate. Here are several techniques to induce crystallization:
-
Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reducing the Volume of Solvent: It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent. Once you observe turbidity, allow the solution to cool again.
-
Introducing a "Poor" Solvent: If you are using a single solvent system, you can try adding a small amount of a "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then reheat to clarify and cool again.
Experimental Workflow & Protocols
Workflow for Recrystallization of this compound
Caption: Recrystallization workflow for this compound.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) to identify a suitable single or mixed solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen hot solvent in small portions while heating on a hot plate. Swirl the flask after each addition until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (220.5-221.0 °C) indicates high purity.
References
- 1. This compound | 25739-23-5 [sigmaaldrich.com]
- 2. BioOrganics [bioorganics.biz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 6. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. westfield.ma.edu [westfield.ma.edu]
common side products in the synthesis of 4-(Phenylethynyl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(phenylethynyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis, primarily via the Sonogashira cross-coupling reaction. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. The question-and-answer format is designed to help you quickly identify and resolve issues.
Q1: My reaction yield is low, and TLC analysis shows a major, less polar byproduct. What is it and how can I prevent it?
A1: The most probable culprit is 1,4-diphenyl-1,3-butadiyne , the result of the Glaser-Hay homocoupling of your phenylacetylene starting material.[1][2][3] This side reaction is particularly prevalent in copper-catalyzed Sonogashira reactions when oxygen is present.[2][4]
Causality: The copper(I) co-catalyst, essential for activating the alkyne, can be oxidized to copper(II) by atmospheric oxygen. This Cu(II) species then promotes the oxidative dimerization of the copper acetylide intermediate, leading to the formation of the butadiyne byproduct instead of the desired cross-coupling product.[2][5]
Troubleshooting & Prevention Protocol:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen is the primary driver of Glaser coupling.[4]
-
Degas your solvent(s) thoroughly before use. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.
-
Assemble your reaction glassware while hot and under a vacuum, then backfill with an inert gas.
-
Maintain a positive pressure of inert gas throughout the reaction using a balloon or a manifold.
-
-
Use High-Purity Reagents: Ensure your amine base is distilled and your phenylacetylene is pure. Impurities can sometimes facilitate oxidative processes.
-
Consider a "Copper-Free" Sonogashira: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[1][6][7] While these reactions may require slightly higher temperatures or different ligand systems, they completely avoid this major side reaction.[4]
-
Modify Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the 4-halobenzoic acid can help ensure the phenylacetylene is consumed by the cross-coupling pathway before it has a chance to dimerize.
Q2: The reaction mixture turned black and stalled before completion. What does this indicate?
A2: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of your palladium catalyst from the active catalytic cycle.[4] This removes the active catalyst from the solution, effectively stopping the reaction.
Causality: The soluble Pd(0) species is the active catalyst. It can agglomerate and precipitate under several conditions:
-
High Temperatures: While necessary for less reactive aryl bromides or chlorides, excessive heat can accelerate catalyst decomposition.[8]
-
Solvent Effects: Certain solvents, anecdotally including THF, can sometimes promote the formation of palladium black.[9]
-
Impurities: Impurities in reagents or solvents can poison the catalyst.
-
Inappropriate Ligands: The phosphine ligands stabilize the Pd(0) center. If they are oxidized or otherwise degraded, the palladium will precipitate.
Troubleshooting & Prevention:
-
Optimize Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. For aryl iodides, the reaction often works well at room temperature.[8]
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are pure and anhydrous.[10]
-
Select Robust Ligands: If catalyst decomposition is a persistent issue, consider using more robust phosphine ligands or N-heterocyclic carbene (NHC) ligands that can better stabilize the palladium center.
Q3: I'm having difficulty purifying my product. A highly polar impurity is co-eluting or streaking during column chromatography.
A3: This polar impurity is likely unreacted 4-iodobenzoic acid (or 4-bromobenzoic acid) or, less commonly, the homocoupling product biphenyl-4,4'-dicarboxylic acid . Due to the carboxylic acid moiety, these compounds can be very polar and prone to streaking on silica gel.
Causality:
-
Incomplete Reaction: If the reaction does not go to completion, the starting aryl halide will remain.
-
Aryl Halide Homocoupling: While less common than alkyne homocoupling, the palladium catalyst can sometimes induce the coupling of two molecules of the aryl halide.
Purification Protocol:
-
Aqueous Workup (Acid-Base Extraction): The carboxylic acid functional group provides an excellent handle for separation.
-
After the reaction, quench with an aqueous solution and extract with a solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Your product, this compound, and any unreacted 4-halobenzoic acid will be deprotonated and move into the aqueous layer. Neutral impurities (like the Glaser byproduct 1,4-diphenyl-1,3-butadiyne) will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 2M HCl) until the product precipitates out.
-
Collect the solid product by filtration.
-
-
Recrystallization: This is often the most effective method for purifying the final product. A solvent system like ethanol/water or toluene can yield highly pure crystalline material.
-
Chromatography Additives: If column chromatography is necessary, adding a small amount of acetic acid or triethylamine (e.g., 1%) to the eluent can suppress the ionization of the carboxylic acids and lead to sharper peaks and better separation.[10]
Frequently Asked Questions (FAQs)
What are the most common side products in the synthesis of this compound?
The primary side products are derived from competing coupling reactions. The table below summarizes the most frequently observed impurities.
| Side Product Name | Structure | Formation Conditions |
| 1,4-Diphenyl-1,3-butadiyne | Ph-C≡C-C≡C-Ph | Glaser Coupling: Copper-catalyzed, presence of O₂.[1][2] |
| Biphenyl-4,4'-dicarboxylic acid | HOOC-Ph-Ph-COOH | Aryl Halide Homocoupling: Can be promoted by the Pd catalyst. |
| Unreacted Phenylacetylene | Ph-C≡CH | Incomplete reaction. |
| Unreacted 4-Halobenzoic Acid | HOOC-Ph-X (X=I, Br) | Incomplete reaction. |
Why is an inert atmosphere so critical for the Sonogashira reaction?
An inert atmosphere (typically nitrogen or argon) is crucial for two main reasons:
-
To Prevent Glaser Homocoupling: As detailed in the troubleshooting guide, oxygen promotes the undesired dimerization of the terminal alkyne, which is a major competing pathway that consumes starting material and complicates purification.[4][5]
-
To Protect the Catalyst: The active Pd(0) catalyst and its associated phosphine ligands can be sensitive to oxidation. Oxygen can damage the catalyst, leading to the formation of inactive palladium oxides or palladium black, which halts the reaction.[10]
What are the advantages of a copper-free Sonogashira coupling?
While the original Sonogashira protocol uses a copper(I) co-catalyst to increase reactivity, modern variations often omit it.[1][7] The primary advantages are:
-
Elimination of Glaser Homocoupling: This is the most significant benefit, as it prevents the formation of the main byproduct, 1,4-diphenyl-1,3-butadiyne.[6]
-
Simplified Reaction Setup: It removes one component from the reaction mixture.
-
Reduced Toxicity: Copper salts can be toxic and may need to be removed from the final product, especially in pharmaceutical applications.[6] The main disadvantage is that copper-free reactions may require higher temperatures or longer reaction times, particularly for less reactive aryl halides like bromides and chlorides.
Visualizing the Reaction Pathways
To better understand the chemistry, the following diagrams illustrate the desired reaction and the primary competing side reaction.
Main Reaction: Sonogashira Catalytic Cycle
Caption: The palladium-catalyzed cycle for the desired Sonogashira cross-coupling.
Side Reaction: Glaser Homocoupling
Caption: The oxygen-promoted, copper-mediated Glaser coupling side reaction.
Troubleshooting Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
troubleshooting poor solubility of 4-(Phenylethynyl)benzoic acid
Welcome to the technical support guide for 4-(Phenylethynyl)benzoic acid. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Quick Reference: Physicochemical & Solubility Profile
Before delving into troubleshooting, a summary of the key properties of this compound is essential for understanding its behavior.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₀O₂ | [PubChem][1] |
| Molecular Weight | 222.24 g/mol | [Sigma-Aldrich] |
| Appearance | Solid | [Sigma-Aldrich][2] |
| Melting Point | 220.5-221.0 °C | [ChemicalBook][3] |
| Predicted pKa | 4.08 ± 0.10 | [ChemicalBook][4] |
Table 2: General Solubility Profile
| Solvent | Solubility | Comments |
|---|---|---|
| Water | Insoluble | In its neutral (protonated) form. |
| Aqueous Base (e.g., NaOH, NaHCO₃) | Soluble | Soluble upon deprotonation to the carboxylate salt.[5][6] |
| Aqueous Acid (e.g., HCl) | Insoluble | The carboxylic acid remains protonated and insoluble.[5] |
| Ethanol | Soluble | [ChemicalBook][3] |
| Methanol | Soluble | General solubility for aromatic acids. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Alternative polar aprotic solvent to DMSO. |
| Dichloromethane (DCM) | Soluble | Useful for organic synthesis work-up.[7] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound so difficult to dissolve in my aqueous buffer (e.g., PBS, pH 7.4)?
This is the most common issue and is directly related to the compound's chemical structure as an aromatic carboxylic acid.
Causality: The poor aqueous solubility stems from two main factors: the large, nonpolar (hydrophobic) phenylethynyl group and the acidic nature of the carboxylic acid functional group. At neutral pH, the carboxylic acid group (-COOH) is largely in its protonated, uncharged form. This neutral state, combined with the hydrophobic backbone, makes the molecule incapable of forming favorable interactions with polar water molecules, leading to insolubility.
To achieve aqueous solubility, you must convert the carboxylic acid into its corresponding salt (a carboxylate, -COO⁻). This is governed by the relationship between the solution's pH and the compound's pKa, as described by the Henderson-Hasselbalch equation.[8][9]
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the deprotonated, soluble carboxylate.
-
[HA] is the concentration of the protonated, insoluble carboxylic acid.
The predicted pKa of this compound is approximately 4.08.[4] For the soluble carboxylate form [A⁻] to dominate, the pH of the solution must be significantly higher than the pKa. At a physiological pH of 7.4, while there is more A⁻ than HA, the equilibrium may not be sufficient to fully dissolve the compound, especially at higher concentrations. As a rule of thumb, a pH at least 2 units above the pKa is recommended for complete dissolution.
Q2: What is the correct procedure for preparing an aqueous stock solution?
The key is to use a basic solution to deprotonate the carboxylic acid, thereby forming the highly soluble sodium salt. Direct addition to neutral water or buffers will likely fail.
See Protocol 1 for a detailed, step-by-step methodology. The fundamental principle is to first dissolve the compound in a basic solution (like dilute NaOH) to ensure complete conversion to the soluble salt form before any further dilution or pH adjustment.[6][10]
Q3: My compound dissolved perfectly in 0.1 M NaOH, but it immediately precipitated when I diluted it into my neutral cell culture medium. What went wrong?
This is a classic solubility trap known as "crashing out."
Causality: Your high-concentration stock solution was at a very high pH (typically >12), which kept the compound in its soluble deprotonated (carboxylate) form. When you introduced a small volume of this basic stock into a large volume of buffered medium (e.g., PBS at pH 7.4), the buffer's capacity immediately neutralized the base from your stock solution. This caused the local pH to plummet to that of the buffer. At this new, lower pH, the equilibrium shifted back towards the protonated, insoluble carboxylic acid form, causing it to precipitate or "crash out" of the solution.[11]
The following workflow diagram illustrates this common experimental pitfall.
Caption: Workflow of precipitation upon dilution.
Troubleshooting & Prevention:
-
Lower Stock Concentration: Prepare a more dilute basic stock solution to reduce the amount of base being added to the buffer.
-
Use a Co-solvent: Prepare a high-concentration stock in an organic solvent like DMSO (see Protocol 2 ) and dilute it serially. This keeps the compound solubilized organically, though care must be taken to keep the final DMSO concentration below levels toxic to your cells (typically <0.5% v/v).
-
pH Adjustment: After creating the basic aqueous stock, carefully adjust the pH downwards with dilute HCl to just above the point where precipitation begins. This creates a stock solution closer to the final desired pH, minimizing the shock upon dilution. This requires careful, empirical testing.
Q4: Solubility seems to vary between different batches of the compound from the same supplier. Why would this happen?
When dealing with poorly soluble crystalline solids, batch-to-batch variability often points to polymorphism.[12][13]
Causality: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[14] These different polymorphs, despite having the identical chemical composition, can have distinct physicochemical properties, including different melting points, stabilities, and, most critically, different solubilities and dissolution rates.[15][16]
It is possible that different synthesis or purification batches from a supplier could result in different polymorphic forms, or a mixture of forms, leading to the inconsistencies you observe. The stable polymorph is generally the least soluble, while metastable forms are more soluble but can convert to the stable form over time.[14]
What to do:
-
Contact the Supplier: Inquire about their polymorphic screening and control for the specified batch.
-
Characterization: If this is a critical issue, you may need to perform solid-state characterization (e.g., XRD, DSC) on different batches to identify the polymorphs.
-
Standardize Dissolution: Always use a highly consistent, vigorous, and timed dissolution protocol (e.g., with standardized vortexing or sonication time and temperature) to minimize variability arising from different dissolution rates.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (Basic pH)
This protocol details the preparation of a 10 mM aqueous stock solution by forming the sodium salt.
Materials:
-
This compound (MW: 222.24 g/mol )
-
1.0 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Weigh Compound: Accurately weigh 22.2 mg of this compound and place it into a 10 mL volumetric flask.
-
Initial Wetting: Add ~5 mL of high-purity water to the flask. The compound will remain as a suspension.
-
Basification: Add the 1.0 M NaOH solution dropwise while gently swirling the flask. Use just enough NaOH to fully dissolve the solid. This indicates the formation of the soluble sodium salt.
-
Expert Tip: The stoichiometric amount required is 100 µL of 1.0 M NaOH for 22.2 mg of the acid. Start with ~90 µL and add single microliter drops until the solution is perfectly clear. Avoid a large excess of base.
-
-
Complete Dissolution: Once the solid is fully dissolved, continue to swirl or vortex gently for 1-2 minutes to ensure homogeneity.
-
Final Volume Adjustment: Carefully add high-purity water to bring the final volume to the 10 mL mark on the volumetric flask.
-
Mixing and Storage: Cap the flask and invert it 10-15 times to ensure the solution is thoroughly mixed. For storage, filter the solution through a 0.22 µm syringe filter into a sterile, clearly labeled container. Store at 2-8°C as recommended.[2]
Protocol 2: Preparation of an Organic Stock Solution (DMSO)
This protocol is for creating a high-concentration stock for serial dilution into aqueous media.
Materials:
-
This compound (MW: 222.24 g/mol )
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
Procedure:
-
Weigh Compound: Weigh the desired amount of this compound directly into a clean, dry glass vial. For a 50 mM stock, this would be 11.1 mg per 1 mL of DMSO.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex at high speed. Gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Before use, allow the vial to come to room temperature and vortex briefly to redissolve any compound that may have precipitated during freezing.
Protocol 3: Qualitative Solubility Screening Workflow
This simple workflow helps determine the best solvent class for your compound.[5][10]
Caption: Workflow for qualitative solubility testing.
References
- 1. 4-(2-Phenylethynyl)benzoic acid | C15H10O2 | CID 4308903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 25739-23-5 [sigmaaldrich.com]
- 3. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-PHENYLETHYNYL-BENZOIC ACID CAS#: 25739-23-5 [m.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Page loading... [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.3 Biological Acids and the HendersonâHasselbalch Equation - Organic Chemistry | OpenStax [openstax.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 15. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
optimization of reaction conditions for MOF synthesis with 4-(Phenylethynyl)benzoic acid
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Optimizing MOF Synthesis with 4-(Phenylethynyl)benzoic Acid
Welcome to the technical support center for researchers working on the synthesis of Metal-Organic Frameworks (MOFs) utilizing the this compound (PEBA) linker. This guide is designed to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common challenges. The unique structure of PEBA—a rigid, linear linker with a π-rich alkyne functionality—presents both exciting opportunities for novel materials and specific synthetic hurdles. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of MOFs with PEBA and similar functionalized carboxylate linkers.
Poor Crystallinity: Why is my product amorphous or poorly crystalline?
This is the most frequent challenge in MOF synthesis. The formation of a crystalline material depends on a delicate balance between nucleation and crystal growth, governed by both thermodynamic and kinetic factors[1][2]. Rapid, uncontrolled nucleation often leads to small, disordered particles or amorphous precipitates.
Troubleshooting Guide:
-
Temperature Control:
-
Causality: Temperature directly influences reaction kinetics and the reversibility of coordination bonds[1][3]. Higher temperatures increase the solubility of precursors and the energy available to overcome activation barriers, often favoring the formation of a more thermodynamically stable, crystalline phase[2]. However, excessively high temperatures can accelerate nucleation to the detriment of crystal growth or even lead to linker decomposition[4].
-
Actionable Advice: If your product is amorphous, consider a systematic increase in the reaction temperature (e.g., in 10-20 °C increments). Conversely, if you observe the formation of multiple phases or impurities, a lower temperature might slow the reaction, allowing the desired kinetic product to form[3]. An optimization study is often required to find the ideal temperature for a specific MOF system[5][6][7].
-
-
Solvent System Selection:
-
Causality: The solvent is not merely a medium but an active participant in the reaction. It influences the solubility of the metal salt and linker, the deprotonation of the carboxylic acid, and can even coordinate to the metal centers, thereby affecting the final structure[8][9][10][11]. The polarity and coordinating ability of the solvent system are critical[12].
-
Actionable Advice: N,N-Dimethylformamide (DMF) is a common choice, but its decomposition at high temperatures can form dimethylamine, which may be incorporated into the MOF structure[13]. Consider using alternative solvents like N,N-diethylformamide (DEF), dimethyl sulfoxide (DMSO), or a mixture of solvents to tune polarity and solubility[9]. For instance, adding a co-solvent like ethanol can alter the hydrogen-bonding network and impact particle size[8].
-
-
The Role of Modulators:
-
Causality: Modulators are crucial for controlling crystallinity. They are typically monotopic ligands (like monocarboxylic acids) that compete with the multitopic linker (PEBA) for coordination to the metal centers[14]. This competition slows down the overall reaction rate, reducing the nucleation rate and allowing for more ordered crystal growth, leading to larger, more crystalline products[15][16][17].
-
Actionable Advice: Introduce a modulator to your synthesis. Benzoic acid or acetic acid are common starting points. The concentration of the modulator is a key parameter; too little may have no effect, while too much can completely inhibit MOF formation[18]. A systematic screen of the modulator-to-linker ratio (e.g., from 10 to 100 equivalents) is highly recommended. The pKa of the modulator also plays a significant role, with stronger acids often leading to larger crystals[18].
-
Low Product Yield: Why am I not getting enough material?
Low yield can be attributed to several factors including incomplete reaction, poor solubility of reactants, or formation of soluble intermediates that do not precipitate.
Troubleshooting Guide:
-
Reaction Time:
-
Causality: MOF crystallization can be a slow process. Insufficient reaction time may lead to an incomplete conversion of precursors to the final product.
-
Actionable Advice: Extend the reaction time. Monitor the reaction at different time points (e.g., 12, 24, 48, 72 hours) to determine the optimal duration for maximizing yield without causing decomposition[5][7].
-
-
Reagent Concentration & Solubility:
-
Causality: The concentration of your metal salt and PEBA linker affects the supersaturation of the solution, which drives crystallization. While higher concentrations can increase yield, they can also lead to rapid precipitation and poor crystallinity. The inherent solubility of PEBA in the chosen solvent might also be a limiting factor.
-
Actionable Advice: Ensure your linker is fully dissolved before heating. Sonication can aid in this process[19][20]. If solubility is an issue, consider a different solvent system or a higher reaction temperature. You can perform a small-scale concentration screen to find a balance between yield and crystallinity.
-
-
pH Adjustment:
-
Causality: The deprotonation of the carboxylic acid group on PEBA is essential for it to coordinate to the metal center. The pH of the reaction mixture influences this equilibrium[9][21].
-
Actionable Advice: While not as common as modulators, the addition of a small amount of base (like triethylamine) or acid can sometimes promote crystallization and improve yield by shifting the deprotonation equilibrium. However, this must be done cautiously as it can drastically alter the outcome.
-
Phase Impurity: Why do I have a mixture of products or an unexpected phase?
The formation of multiple crystalline phases (polymorphs) or unintended products is a common outcome when reaction conditions are not optimized. This is because the final structure is a result of a competition between thermodynamic and kinetic pathways[2].
Troubleshooting Guide:
-
Modulator Identity and Concentration:
-
Causality: Modulators can selectively inhibit growth along certain crystal facets or stabilize specific secondary building units (SBUs), thereby directing the formation of a desired phase[15]. The choice of modulator is as important as its concentration.
-
Actionable Advice: If you are obtaining an undesired phase, try a different modulator. For example, switching from a simple aliphatic acid (acetic acid) to an aromatic one (benzoic acid) can alter the outcome. Oxalic acid has also been shown to be a powerful modulator for improving the crystallinity of Al-MOFs and could be explored for other systems[22].
-
-
Temperature and Reaction Time:
-
Causality: Different phases may be thermodynamically stable at different temperatures. According to Ostwald's rule of stages, a less stable kinetic phase may form first and then transform into a more stable thermodynamic phase over time[2].
-
Actionable Advice: Systematically vary the reaction temperature and time. Analyzing the product at intermediate time points can reveal if a phase transformation is occurring. For example, a reaction at 120°C for 24 hours might yield a different product than the same reaction run for 72 hours[6].
-
Experimental Protocols & Data
Protocol 1: General Solvothermal Synthesis of a PEBA-based MOF
This protocol provides a starting point for your experiments. Optimization will be necessary.
-
Preparation: In a 20 mL glass vial, combine the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.15 mmol) and this compound (0.10 mmol).
-
Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF).
-
Modulator Addition (Optional but Recommended): Add the modulator (e.g., benzoic acid, 2.0 mmol, 20 equivalents).
-
Dissolution: Tightly cap the vial and sonicate the mixture for 15-20 minutes until a homogeneous suspension or solution is formed[19][20].
-
Heating: Place the vial in a preheated isothermal oven at a selected temperature (e.g., 120 °C) for 24-72 hours.
-
Cooling & Isolation: Allow the oven to cool slowly to room temperature. Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol (3 x 10 mL).
-
Activation: To remove residual solvent from the pores, heat the sample under dynamic vacuum at an appropriate temperature (e.g., 120-150 °C) for 12-24 hours. The activation conditions must be determined carefully to avoid framework collapse[20].
Data Summary: Impact of Reaction Parameters on Crystallinity
The following table summarizes the general effects of key parameters on MOF crystallinity, providing a quick reference for your optimization strategy.
| Parameter | Low Value Effect | High Value Effect | Rationale |
| Temperature | Kinetically trapped amorphous or metastable phases. | Favors thermodynamically stable, crystalline phases. | Provides energy to overcome kinetic barriers and promotes reversibility[2][3]. |
| Reaction Time | Incomplete reaction, potentially amorphous product. | Allows for crystal growth and potential phase transformations. | Crystallization is often a slow, equilibrium-driven process[5]. |
| Concentration | Slow nucleation, potentially larger crystals but low yield. | Fast nucleation, smaller crystals, potential for amorphous product. | Higher supersaturation drives faster nucleation relative to growth. |
| Modulator Conc. | Little effect, fast nucleation. | Slower nucleation, larger and more defined crystals. | Competes with the linker, slowing down the coordination process to favor ordered growth[14][15][17]. |
Visualizing the Process: Workflows and Mechanisms
Diagrams can clarify complex experimental relationships and workflows. The following are generated using Graphviz to illustrate key concepts in MOF synthesis.
Diagram 1: General MOF Synthesis Optimization Workflow
This flowchart illustrates the iterative process required to optimize reaction conditions for a new MOF system.
Caption: Iterative workflow for optimizing MOF synthesis.
Diagram 2: Mechanism of Coordination Modulation
This diagram illustrates how a modulator competes with the linker to control the rate of framework assembly.
Caption: Role of a modulator in MOF crystal growth.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 4. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]
- 5. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Phenylethynyl)benzoic Acid (PEBA)
Welcome to the technical support resource for 4-(Phenylethynyl)benzoic acid (PEBA). This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of PEBA throughout storage and experimentation. Unwanted polymerization can compromise sample purity, lead to inconsistent experimental results, and result in loss of valuable material. This document provides in-depth, field-proven insights to help you prevent these issues.
Part 1: Frequently Asked Questions (FAQs) - Storage & Handling
This section addresses the most common questions regarding the day-to-day handling and storage of PEBA.
Question 1: What are the ideal long-term storage conditions for solid this compound?
Answer: The primary goal for storing PEBA is to mitigate exposure to energy sources and contaminants that can initiate polymerization. Based on supplier recommendations and chemical principles, the ideal storage conditions are outlined below.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[1][2][3] | Reduces the kinetic energy of molecules, lowering the rate of potential thermal polymerization. |
| Atmosphere | Sealed container, preferably under an inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric oxygen, which is critical for oxidative coupling reactions like Glaser coupling.[4][5] A tight seal also prevents moisture ingress. |
| Light | Amber vial or storage in a dark location | Protects the compound from UV or high-energy visible light, which can provide the activation energy for photopolymerization.[6][7] |
| Purity | Use high-purity grade (e.g., 97% or higher)[1][3] | Impurities, especially residual transition metals from synthesis, can act as catalysts for polymerization.[8] |
Question 2: My PEBA did not come with a polymerization inhibitor. Should I add one for long-term storage?
Answer: Yes, for storage periods exceeding several months, adding a polymerization inhibitor is a prudent measure. Inhibitors function by scavenging free radicals, which are common initiators of polymerization chain reactions.[9] The presence of an inhibitor provides an effective defense against polymerization initiated by trace impurities or accidental exposure to heat or light.
Table 2: Common Polymerization Inhibitors for Unsaturated Monomers
| Inhibitor | Type | Typical Concentration | Use Case & Comments |
| Butylated Hydroxytoluene (BHT) | Phenolic[10] | 100-500 ppm | A common, effective, and cost-efficient choice for non-polar to moderately polar organic compounds. Easily removed via a basic wash. |
| 4-Methoxyphenol (MEHQ) | Phenolic[10] | 100-1000 ppm | Slightly more polar than BHT. Also removable with a basic wash. |
| TEMPO | Stable Radical | 50-200 ppm | Highly effective radical scavenger, but can be more expensive and may interfere with certain catalytic reactions if not completely removed.[10] |
Question 3: I plan to use PEBA in a copper-catalyzed "click" reaction. Are there special handling precautions I need to take?
Answer: Absolutely. While copper is the catalyst for the desired azide-alkyne cycloaddition, it can also efficiently catalyze the unwanted side reaction of Glaser coupling—an oxidative homocoupling of terminal alkynes.[4][5] This side reaction produces a dimeric impurity and can initiate oligomerization, reducing the yield of your desired product.
To prevent this, you must rigorously control the reaction environment:
-
Deoxygenate All Reagents: Thoroughly sparge all solvents and solutions with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
-
Use a Reducing Agent: In some protocols, adding a mild reducing agent can help keep the copper in the active Cu(I) oxidation state and prevent the formation of the Cu(II) species often implicated in Glaser coupling.[5]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your work with PEBA.
Problem 1: My white, crystalline PEBA has developed a yellow or brownish tint over time.
-
Probable Cause: Discoloration is a strong indicator that the material has begun to degrade or polymerize. The formation of conjugated oligomers can lead to the absorption of visible light, resulting in a colored appearance.
-
Recommended Action:
-
Assess the Severity: If the discoloration is faint, the material may still be usable after purification.
-
Purification: Recrystallization is a potential method to purify the monomer away from oligomeric impurities.[11] A suitable solvent system would need to be determined based on solubility tests.
-
Discard if Necessary: If the material is significantly discolored or has a gummy consistency, it is heavily polymerized and should be discarded. Using it will lead to inaccurate concentrations and poor experimental outcomes.
-
Problem 2: When I dissolve my PEBA, I notice a small amount of insoluble, gel-like material.
-
Probable Cause: This is very likely a small amount of polymer that has formed in the solid material.
-
Recommended Action:
-
Filter the Solution: Before use, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove the insoluble polymer. This ensures you are working with a solution of the pure monomer.
-
Re-evaluate Storage: The presence of polymer indicates that your storage conditions may be inadequate. Review the recommendations in Table 1 and consider adding an inhibitor if you are not already using one.
-
Problem 3: My reaction involving PEBA resulted in a low yield and a large amount of intractable, insoluble precipitate.
-
Probable Cause: This is a classic sign of runaway polymerization during the reaction. The reaction conditions themselves—such as heat, the presence of a metallic catalyst, or exposure to air—likely initiated the polymerization of your starting material.
-
Troubleshooting Workflow: The following decision-making diagram can help diagnose the cause.
Caption: Troubleshooting workflow for reaction failure due to polymerization.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common procedures related to ensuring PEBA stability.
Protocol 1: How to Add a Polymerization Inhibitor to Solid PEBA
Objective: To add a phenolic inhibitor (BHT or MEHQ) to solid PEBA for enhanced long-term storage stability.
Materials:
-
This compound (PEBA)
-
Inhibitor (BHT or MEHQ)
-
Volatile solvent in which both PEBA and the inhibitor are soluble (e.g., Dichloromethane or Ethyl Acetate)
-
Glass vial
-
Rotary evaporator or vacuum oven
Procedure:
-
Calculate the Required Inhibitor Mass: Determine the desired concentration (e.g., 200 ppm). For 1 gram of PEBA, 200 ppm is 0.2 mg of inhibitor.
-
Dissolution: Dissolve the PEBA and the calculated amount of inhibitor in a minimal amount of the chosen volatile solvent in a clean glass vial. Ensure both components are fully dissolved.
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator. A gentle stream of nitrogen or a vacuum oven at low heat (<30°C) can also be used.
-
Confirmation: The resulting solid will be a fine, dry powder of PEBA with the inhibitor evenly dispersed throughout.
-
Storage: Transfer the stabilized PEBA to an amber vial, purge with argon or nitrogen, seal tightly, and store at 2–8°C.
Protocol 2: How to Remove a Phenolic Inhibitor Before Use
Objective: To remove a phenolic inhibitor (like BHT or MEHQ) from PEBA prior to a reaction where the inhibitor might interfere (e.g., a radical reaction or a sensitive catalytic process).
Method A: Basic Extraction
-
Dissolution: Dissolve the inhibited PEBA in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash it three times with a cold, deoxygenated 1 M sodium hydroxide (NaOH) solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
-
Neutral Wash: Wash the organic layer with deoxygenated brine (saturated NaCl solution) to remove residual NaOH.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield purified, inhibitor-free PEBA. Use the product immediately, as it is no longer stabilized.
Method B: Inhibitor Removal Column
-
Prepare a Solution: Dissolve the inhibited PEBA in your reaction solvent or a compatible solvent.
-
Pass Through Column: Pass the solution through a pre-packed inhibitor-remover column (often containing basic alumina). These are commercially available.
-
Collect Eluent: The eluent contains the inhibitor-free PEBA solution, ready for immediate use in your reaction.
Part 4: Understanding the Science - Polymerization Mechanisms
A foundational understanding of how PEBA can polymerize is key to preventing it. The alkyne functional group is electron-rich and susceptible to several polymerization pathways.
-
Radical Polymerization: Initiated by free radicals, which can be formed by heat, UV light, or radical initiators (like peroxides). A radical adds across the triple bond, generating a new radical, which propagates a chain reaction. This is a common pathway for many unsaturated monomers.[10]
-
Thermal Polymerization: At elevated temperatures, molecules can gain sufficient energy to react with each other directly, initiating polymerization without an external initiator. While PEBA has a high melting point (~221°C), prolonged heating even below this temperature can be problematic.[2][12][13]
-
Transition Metal-Catalyzed Polymerization: Many transition metals can coordinate to the alkyne triple bond, activating it for insertion reactions that lead to polymer chain growth.[8][14][15] A specific and highly relevant example is Glaser Coupling , an oxidative dimerization of terminal alkynes catalyzed by copper salts (e.g., CuCl) in the presence of an oxidant like oxygen.[4][5] This can be the first step towards forming higher-order oligomers and polymers.
By controlling temperature, light, oxygen exposure, and catalytic impurities, you can effectively suppress these pathways and maintain the integrity of your this compound.
References
- 1. This compound | 25739-23-5 [sigmaaldrich.com]
- 2. 4-PHENYLETHYNYL-BENZOIC ACID CAS#: 25739-23-5 [m.chemicalbook.com]
- 3. This compound | 25739-23-5 [sigmaaldrich.com]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 7. Review: the effect of light on the key pigment compounds of photosensitive etiolated tea plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 12. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. This compound | 25739-23-5 [sigmaaldrich.com]
- 14. lkouniv.ac.in [lkouniv.ac.in]
- 15. Transition metal alkyne complex - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to the Scale-Up of 4-(Phenylethynyl)benzoic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(Phenylethynyl)benzoic acid (PEBA). This guide is designed for researchers, chemists, and process development professionals who are working with this valuable compound. PEBA is a key building block in various fields, from being a reagent in the preparation of potential therapeutics to acting as a potent plant growth regulator.[1][2][3]
The predominant method for synthesizing PEBA is the Sonogashira cross-coupling reaction, a powerful tool for forming C(sp²)-C(sp) bonds.[4][5] This reaction typically involves the coupling of an aryl halide (like 4-iodobenzoic acid) with a terminal alkyne (phenylacetylene), catalyzed by a palladium complex with a copper(I) co-catalyst.[4] While robust at the lab scale, scaling up this process introduces a unique set of challenges related to catalyst stability, reaction selectivity, and product purity.
This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you navigate these challenges effectively.
The Core Reaction: Sonogashira Coupling
The synthesis of this compound is achieved by coupling 4-halobenzoic acid with phenylacetylene. The reactivity of the aryl halide is critical and follows the general trend: I > Br >> Cl.[4][6] For this reason, 4-iodobenzoic acid is the most common starting material, allowing for milder reaction conditions.
The reaction proceeds through two interconnected catalytic cycles, as illustrated below. Understanding this mechanism is fundamental to troubleshooting common issues.[7]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the scale-up of PEBA production in a question-and-answer format.
Problem Area 1: Low or Non-Existent Product Yield
Q: My reaction has a very low yield, or I'm only recovering my starting materials. What are the most likely causes?
A: This is one of the most frequent issues and typically points to a problem with the catalytic system or reaction environment. A systematic check is required:
-
Catalyst Inactivity: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Exposure to air can cause it to oxidize and agglomerate into an inactive black precipitate known as "palladium black."[8]
-
Solution: Ensure your palladium source is fresh. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the cycle to begin.[4] Crucially, the entire reaction must be performed under a strictly inert atmosphere (argon or nitrogen). This involves thoroughly degassing all solvents and reagents before use.[8]
-
-
Reagent and Solvent Purity: Impurities can act as catalyst poisons.
-
Solution: Use high-purity starting materials. The amine base (e.g., triethylamine) is particularly susceptible to oxidation; using a freshly distilled or newly opened bottle is recommended.[8] Ensure solvents are anhydrous, as water can interfere with the reaction.
-
-
Insufficient Base: The amine base plays a dual role: it acts as a solvent (in some cases) and neutralizes the hydrogen halide (e.g., HI) byproduct.[4]
-
Solution: Ensure at least two equivalents of the amine base are used relative to the aryl halide. If the reaction medium becomes acidic, the catalytic cycle can be inhibited.
-
Problem Area 2: Significant Byproduct Formation
Q: My analysis shows a major byproduct. It doesn't contain the benzoic acid moiety and has a mass corresponding to diphenylacetylene. What is this and how can I minimize it?
A: You are observing the result of alkyne homocoupling, often called Glaser coupling. This is the most common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[8]
-
Solutions to Minimize Homocoupling:
-
Reduce Copper Loading: While CuI increases the reaction rate, excessive amounts promote homocoupling. Reduce the loading to the lowest effective level (e.g., 1-5 mol%).
-
Slow Addition of Alkyne: Add the phenylacetylene slowly to the reaction mixture via a syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to use a copper-free Sonogashira protocol.[6][8] These methods often require a different ligand/base system but completely eliminate the Glaser coupling pathway.
-
Problem Area 3: Reaction Stalls or Proceeds Sluggishly
Q: The reaction starts well, but after a few hours, it stalls and fails to reach completion. What could be the cause?
A: A stalling reaction often indicates a gradual loss of catalytic activity or a change in reaction conditions.
-
Progressive Catalyst Decomposition: Even with initial degassing, slow leaks of oxygen can gradually deactivate the catalyst over the course of a long reaction. Excessively high temperatures can also accelerate the decomposition of the palladium complex.[8]
-
Solution: Re-check the integrity of your inert atmosphere setup. Monitor the reaction temperature carefully; avoid localized overheating, which can be an issue on a larger scale.
-
-
Ligand Oxidation: Phosphine ligands, like triphenylphosphine (PPh₃), are crucial for stabilizing the palladium center. They are also easily oxidized by trace oxygen to phosphine oxide, which can reduce catalytic efficiency.[9]
-
Solution: Using a slightly higher ligand-to-palladium ratio (e.g., 4:1) can sometimes compensate for gradual ligand oxidation.[9]
-
Problem Area 4: Work-up and Purification Challenges
Q: My isolated product has a persistent grey/black or yellowish color, and I'm concerned about metal contamination. How can I purify it?
A: Residual palladium and copper catalysts are common contaminants that must be removed, especially for pharmaceutical applications.
-
Solution: After the initial work-up, the crude product (dissolved in a suitable solvent like ethyl acetate) can be treated with a scavenger.
-
Activated Carbon: Stirring the solution with activated carbon for a few hours can effectively adsorb residual metals.[10]
-
Silica-Based Metal Scavengers: Products like SiliaMetS® DMT are highly effective and selective for palladium. They can be stirred with the product solution and then filtered off.[10]
-
Filtration: A simple filtration of the crude product solution through a pad of Celite® can remove precipitated palladium black.
-
Q: I'm struggling with the final purification of the this compound. What is the best method?
A: As an aromatic carboxylic acid, PEBA's solubility is highly pH-dependent. This property can be exploited during purification.
-
Acid-Base Extraction: During the aqueous work-up, ensure the aqueous layer is acidified (e.g., with 1M HCl) to a pH of ~2-3. This protonates the carboxylate, making the product insoluble in water and forcing it into the organic layer. Washing the organic layer with brine helps remove residual water and some polar impurities.
-
Recrystallization: This is an excellent method for achieving high purity.[11] Suitable solvent systems include ethanol/water, toluene, or ethyl acetate/hexanes. The choice of solvent will depend on the impurity profile.
Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting a problematic Sonogashira reaction.
Caption: A decision tree for troubleshooting common Sonogashira coupling issues.
Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I use: 4-iodo, 4-bromo, or 4-chlorobenzoic acid? A1: The reactivity order is I > Br > Cl.[6] 4-Iodobenzoic acid is highly recommended as it reacts under the mildest conditions (often room temperature to 80 °C) and gives the highest yields.[4] 4-Bromobenzoic acid requires higher temperatures and may give lower yields, while 4-chlorobenzoic acid is generally unreactive under standard Sonogashira conditions.
Q2: Is there an optimal Pd:Cu catalyst ratio? A2: A common starting point is a Pd:Cu ratio of 1:1 to 1:2. However, to suppress alkyne homocoupling, it is often beneficial to use less copper, for example, a ratio of 1:0.5 (Pd:Cu). The optimal ratio should be determined empirically for your specific scale and conditions.
Q3: Can I run this reaction without a copper co-catalyst? A3: Yes. Copper-free Sonogashira reactions are an excellent way to avoid Glaser homocoupling byproducts.[8] They typically require a palladium catalyst, a phosphine ligand, and an amine base, but often need higher temperatures or more specialized ligands to achieve good reaction rates.[6]
Q4: How critical is the choice of base and solvent? A4: Very critical. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[4] The solvent must be able to dissolve all components and be stable at the reaction temperature. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[7] The combination must be chosen carefully, as the solvent can influence catalyst solubility and stability.
Data Summary
The choice of aryl halide substrate significantly impacts reaction efficiency. The data below provides a qualitative comparison.
| Aryl Halide Substrate | Relative Reactivity | Typical Reaction Temperature | Key Considerations |
| 4-Iodobenzoic Acid | High | Room Temp to 80 °C | Preferred substrate for high yield and mild conditions.[4] |
| 4-Bromobenzoic Acid | Medium | 80 °C to 120 °C | Requires more forcing conditions; risk of side reactions increases.[6] |
| 4-Chlorobenzoic Acid | Very Low | > 120 °C (often no reaction) | Generally not suitable without specialized, highly active catalysts.[4] |
Experimental Protocols
Protocol 1: Lab-Scale (5g) Synthesis of this compound
Materials:
-
4-Iodobenzoic acid (5.00 g, 20.16 mmol, 1.0 equiv)
-
Phenylacetylene (2.47 g, 2.70 mL, 24.19 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (141 mg, 0.20 mmol, 1 mol%)
-
Copper(I) iodide [CuI] (38 mg, 0.20 mmol, 1 mol%)
-
Triethylamine (Et₃N) (100 mL, anhydrous)
-
Tetrahydrofuran (THF) (100 mL, anhydrous)
Procedure:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-iodobenzoic acid (5.00 g), PdCl₂(PPh₃)₂ (141 mg), and CuI (38 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen three times.
-
Solvent/Base Addition: Add anhydrous THF (100 mL) and anhydrous triethylamine (100 mL) via cannula or syringe. Stir the mixture to form a suspension.
-
Degassing: Bubble nitrogen through the stirred suspension for 20 minutes to ensure all dissolved oxygen is removed.
-
Alkyne Addition: Add phenylacetylene (2.70 mL) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 65 °C using an oil bath. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes with 1% acetic acid). The reaction is typically complete in 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate (150 mL) and water (100 mL).
-
Transfer to a separatory funnel and acidify the aqueous layer with 2M HCl until the pH is ~2.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.[12]
-
-
Purification:
-
Filter the dried solution and concentrate in vacuo to yield the crude product.
-
The crude solid can be purified by recrystallization from a hot ethanol/water mixture to afford this compound as a white to off-white solid.
-
Protocol 2: Palladium and Copper Scavenging from Crude Product
Procedure:
-
Following the work-up (Step 7 in Protocol 1), dissolve the crude product in a suitable solvent (e.g., 200 mL of ethyl acetate).
-
Add activated carbon (approx. 10 wt% of the crude product mass) or a silica-based scavenger like SiliaMetS® DMT (approx. 3-5 equivalents relative to the initial palladium charge).[10]
-
Stir the suspension vigorously at room temperature for 2-4 hours.
-
Filter the mixture through a pad of Celite® to remove the scavenger/carbon. Wash the pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the metal-free crude product, which can then be recrystallized as described above.
References
- 1. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. silicycle.com [silicycle.com]
- 11. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Crystallinity Enhancement for MOFs Synthesized with 4-(Phenylethynyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) incorporating 4-(Phenylethynyl)benzoic acid. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome challenges related to achieving high crystallinity in your MOF syntheses. The bulky and rigid nature of this compound can present unique challenges to achieving well-ordered crystalline structures. This resource provides field-proven insights to navigate these complexities.
Troubleshooting Guide: From Amorphous Powder to High-Quality Crystals
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of MOFs with this compound.
Issue 1: My final product is an amorphous powder with no defined peaks in the Powder X-ray Diffraction (PXRD) pattern.
Potential Causes and Troubleshooting Steps:
-
Rapid Precipitation: The bulky nature of this compound can lead to rapid, uncontrolled precipitation of the framework, resulting in an amorphous solid. This is often due to a high concentration of reactants, leading to excessively fast nucleation rates that outpace ordered crystal growth.
-
Solution 1: Decrease Reactant Concentration: Reduce the concentration of the metal precursor and the this compound linker. This will slow down the reaction kinetics, favoring the formation of fewer nuclei that can grow into larger, more ordered crystals.
-
Solution 2: Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures can slow down the reaction rate, while higher temperatures can sometimes provide the necessary energy to overcome kinetic barriers and promote the formation of the thermodynamically favored crystalline phase.
-
Solution 3: Introduce a Modulator: Modulators are crucial for controlling the synthesis of MOFs with complex linkers.[1][2] They compete with the linker for coordination to the metal centers, effectively slowing down the formation of the framework and promoting the growth of well-defined crystals.[2][3] For this compound, consider using a monocarboxylic acid modulator that is structurally similar but less bulky, such as benzoic acid or a derivative.[4] The key is to find a modulator that can reversibly bind to the metal centers, allowing for the correction of defects during crystal growth.[4]
-
-
Incomplete Deprotonation of the Ligand: For the carboxylate group of this compound to coordinate with the metal center, it must be deprotonated. Inadequate deprotonation can hinder framework formation.
-
Solution: Adjusting the pH: The addition of a base can facilitate the deprotonation of the carboxylic acid. However, the choice of base and its concentration are critical. A strong base can lead to rapid precipitation. Consider using a mild base or adjusting the pH with a buffer solution. The degree of deprotonation of the linker plays a crucial role in the synthesis, influencing nucleation and growth rates.[5]
-
Issue 2: My PXRD pattern shows broad peaks, indicating poor crystallinity or very small crystallites.
Potential Causes and Troubleshooting Steps:
-
High Nucleation Rate: Similar to the formation of amorphous powder, a high nucleation rate can lead to the formation of a large number of small crystallites, resulting in broad PXRD peaks.
-
Solution 1: Modulator Concentration Gradient: Instead of a single concentration, experiment with a range of modulator concentrations. A higher modulator-to-linker ratio can lead to larger crystals by further slowing down the nucleation process.[1]
-
Solution 2: Solvent System Optimization: The choice of solvent can significantly impact the solubility of the reactants and the stability of the forming MOF, thereby influencing crystal growth.[6][7][8] Experiment with different solvent systems, including mixed solvents. For instance, varying the ratio of a polar solvent like N,N-Dimethylformamide (DMF) to a less polar co-solvent can alter the solubility of the bulky this compound and influence the crystallization process. The interaction of the solvent with the growing crystal faces can also affect the final morphology and crystallinity.[9]
-
-
Suboptimal Synthesis Method: Conventional solvothermal synthesis may not always be the ideal method for achieving high crystallinity with challenging ligands.
-
Solution: Explore Alternative Synthesis Techniques:
-
Microwave-Assisted Synthesis: This technique can rapidly heat the reaction mixture, leading to faster nucleation and potentially smaller, more uniform crystals.[10][11][12][13][14] While this might seem counterintuitive for achieving larger crystals, the rapid and uniform heating can sometimes lead to a more homogeneous nucleation event, resulting in a product with better overall crystallinity.
-
Sonochemical Synthesis: The use of ultrasound can create localized hot spots with high pressure and temperature, promoting the formation of crystalline materials.
-
-
Issue 3: I am observing a mixture of crystalline phases in my product.
Potential Causes and Troubleshooting Steps:
-
Thermodynamic vs. Kinetic Products: Under certain conditions, a less stable kinetic phase may form initially, which can then slowly transform into the more stable thermodynamic phase. Alternatively, multiple stable phases may coexist.
-
Solution 1: Prolonged Reaction Time: Extending the reaction time at a given temperature can allow for the conversion of a kinetic product to the thermodynamically favored phase.
-
Solution 2: Seeding: Introduce a small number of pre-synthesized, high-quality crystals of the desired phase (seeds) into the reaction mixture. This can promote the growth of that specific phase over others.
-
Solution 3: Precise Temperature Control: The formation of different phases can be highly sensitive to temperature. Fine-tuning the reaction temperature by a few degrees can favor the formation of a single, desired phase.
-
-
Role of the Modulator: The choice and concentration of the modulator can influence which crystalline phase is favored.
-
Solution: Screen Different Modulators: Experiment with a variety of modulators with different pKa values and steric bulk. A systematic study of different modulators can reveal which one selectively promotes the formation of the desired MOF phase.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging ligand for synthesizing crystalline MOFs?
The challenges associated with this compound stem from its structural properties. Its bulkiness and rigidity can create steric hindrance during the self-assembly process, making it difficult for the linkers and metal nodes to arrange into a well-ordered, periodic framework. This can often lead to the formation of amorphous materials or poorly crystalline products.[15] Furthermore, the extended π-system of the ligand can lead to strong intermolecular interactions, which may compete with the formation of the desired coordination bonds, potentially leading to the precipitation of the ligand itself or the formation of non-porous, dense phases.
Q2: How do I choose the right modulator for my synthesis?
The selection of an appropriate modulator is a critical step in optimizing MOF synthesis.[16] A good starting point is to use a monocarboxylic acid that has a similar pKa to this compound but is less sterically demanding.[4] Benzoic acid and its derivatives are often good candidates. The modulator should be able to compete with the linker for coordination sites on the metal cluster, but this binding should be reversible to allow for the correction of defects and the growth of a well-ordered framework.[4] A systematic screening of different modulators at various concentrations is often necessary to identify the optimal conditions for your specific system.
Q3: What characterization techniques are essential for assessing the crystallinity of my MOF?
The primary technique for evaluating the crystallinity of a MOF is Powder X-ray Diffraction (PXRD) . A highly crystalline MOF will exhibit a PXRD pattern with sharp, well-defined peaks at specific 2θ angles, corresponding to the long-range order of the crystal lattice. Amorphous materials will show a broad, featureless pattern. Other important techniques include:
-
Single-Crystal X-ray Diffraction (SC-XRD): If you are able to grow single crystals, this technique provides the definitive structure of the MOF, including bond lengths, bond angles, and the overall framework topology.
-
Scanning Electron Microscopy (SEM): SEM images can reveal the morphology and size of your MOF crystals. Well-defined crystal habits (e.g., cubes, octahedra) are often indicative of high crystallinity.
-
Transmission Electron Microscopy (TEM): TEM can provide higher-resolution images of the crystal lattice and can be used to identify defects and assess the degree of order within a single crystal.
-
Gas Adsorption Analysis (e.g., N₂ Isotherm): A highly crystalline and porous MOF will typically exhibit a significant gas uptake, which can be correlated with its surface area and pore volume. A lack of porosity can sometimes indicate an amorphous or poorly crystalline material.
Q4: Can I improve the crystallinity of my MOF after the initial synthesis?
Yes, post-synthetic modification (PSM) techniques can sometimes be employed to improve the crystallinity of a MOF.[17][18][19][20][21] One approach is solvent-assisted linker exchange (SALE) , where a poorly crystalline MOF is exposed to a solution containing a high concentration of the same linker. This can help to "heal" defects in the framework and improve the overall crystallinity. Another method is thermal annealing , where the MOF is heated under vacuum or in an inert atmosphere. This can provide the energy needed for the framework to rearrange into a more ordered state. However, it is important to note that these methods are not always successful and can sometimes lead to a loss of porosity or even decomposition of the framework. A more recent strategy involves the induced growth of a poorly crystalline MOF on a well-crystalline MOF template to create a core-shell hybrid with improved crystallinity and porosity.[22][23]
Visualizing the Path to Crystallinity
Troubleshooting Workflow for Poor MOF Crystallinity
References
- 1. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 9. The Effect of Solvents on the Crystal Morphology of Pyriproxyfen [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications [ouci.dntb.gov.ua]
- 13. Microwave-Assisted Synthesis of Metal–Organic Frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. Postsynthetic Modification of Metal−Organic Frameworks for Photocatalytic Applications | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
CrystalClear Support Center: Your Guide to Flawless Recrystallization
Welcome to the CrystalClear Support Center, a dedicated resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that achieving perfect crystals is both an art and a science. This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and validated protocols to resolve common and complex issues encountered during recrystallization. Our goal is to empower you with the knowledge to not only fix problems but to understand the underlying principles that govern crystal formation, leading to robust and reproducible results.
Troubleshooting Guide: From Frustration to Flawless Crystals
Recrystallization is a powerful purification technique, but it can present challenges.[1][2] This section provides a systematic approach to diagnosing and solving the most common issues.
Issue 1: "Oiling Out" - The Formation of a Liquid Phase Instead of Crystals
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an "oil") rather than a solid crystalline material.[3][4] This oil is often an excellent solvent for impurities, and when it finally solidifies, these impurities can become trapped within the solid matrix, defeating the purpose of recrystallization.[5]
Root Causes and Mechanistic Insights:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that exceeds the metastable zone limit, leading to liquid-liquid phase separation instead of nucleation and crystal growth.[4]
-
Low Melting Point Solute: If the boiling point of the solvent is higher than the melting point of the solute, the compound may "melt" in the hot solution and separate as an oil upon cooling.[3][6]
-
Impurities: Significant levels of impurities can depress the melting point of the solute and promote oiling out.[3]
-
Solvent Mismatch: A large difference in polarity between the solute and the solvent can lead to incomplete miscibility of the molten solute in the solvent, causing it to separate as a distinct liquid phase.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
Solutions and Protocols:
| Solution | Mechanism | Experimental Protocol |
| Controlled Cooling | Maintains a low level of supersaturation, favoring nucleation and crystal growth over liquid-liquid phase separation.[8][9] | 1. Heat the solution to dissolve the solute completely. 2. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to slow down the cooling process. 3. Allow the solution to cool gradually to room temperature without disturbance. 4. If necessary, transfer to a refrigerator for further cooling.[10] |
| Solvent System Modification | A different solvent or a co-solvent system can alter the solubility curve and prevent the conditions that lead to oiling out.[7] | 1. If the solute's melting point is below the solvent's boiling point, select a solvent with a lower boiling point. 2. For mixed-solvent systems, dissolve the compound in a minimal amount of the "good" solvent and add the "poor" solvent dropwise at an elevated temperature until slight turbidity persists, then clarify with a drop of the "good" solvent.[5][7] |
| Seeding | Provides a pre-existing crystal lattice, bypassing the energy barrier for primary nucleation and promoting direct deposition of solute molecules onto the seed crystal.[11] | 1. Prepare a saturated or slightly supersaturated solution. 2. Add a small amount of pure seed crystals of the desired compound. 3. Maintain gentle agitation to keep the seeds suspended. |
| Increased Solvent Volume | Reduces the concentration of the solute, thereby lowering the supersaturation level upon cooling. | 1. If oiling occurs, gently reheat the mixture to redissolve the oil. 2. Add a small amount of additional hot solvent until the solution is clear. 3. Re-attempt the cooling process, preferably at a slower rate.[3] |
Issue 2: Formation of Amorphous Solids or "Glass"
Instead of well-defined crystals, you may obtain a glassy, non-crystalline solid. Amorphous solids lack the long-range molecular order of crystals and can have different physical properties, such as higher solubility and lower stability.
Root Causes and Mechanistic Insights:
-
Rapid Cooling (Quenching): Extremely fast cooling can "freeze" the molecules in a disordered, liquid-like state before they have time to arrange themselves into an ordered crystal lattice.[12]
-
High Viscosity: A highly viscous solution can impede the diffusion of molecules to nucleation sites and crystal growth surfaces.
-
Complex Molecular Structure: Molecules with high conformational flexibility or multiple hydrogen bonding sites may struggle to adopt the specific orientation required for crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amorphous solid formation.
Solutions and Protocols:
| Solution | Mechanism | Experimental Protocol |
| Slower Cooling | Provides sufficient time for molecules to overcome kinetic barriers and organize into a thermodynamically stable crystal lattice.[12] | Follow the controlled cooling protocol outlined in the "Oiling Out" section. Consider using a programmable cooling system for precise temperature control. |
| Solvent Selection | A solvent that has a lower viscosity and promotes favorable solute-solvent interactions can facilitate the necessary molecular arrangement for crystallization. | Screen a range of solvents with varying polarities and viscosities. Observe the solubility at different temperatures to identify a suitable candidate. |
| Seeding | Bypasses the often-difficult primary nucleation step by providing a template for crystal growth.[11] | 1. Prepare a supersaturated solution. 2. Add a small quantity of crystalline material of the same compound. 3. Stir the solution gently to ensure the seeds are dispersed. |
| Slurry Conversion | Involves stirring the amorphous solid in a solvent in which it is sparingly soluble. This process allows for the gradual dissolution of the metastable amorphous form and the crystallization of the more stable crystalline form.[13] | 1. Suspend the amorphous solid in a selected solvent. 2. Stir the slurry at a controlled temperature for an extended period (hours to days). 3. Monitor the solid phase for conversion to the crystalline form using techniques like XRPD or microscopy. |
Issue 3: Crystal Agglomeration
Agglomeration is the process where individual crystals stick together to form larger clusters. This can negatively impact purity, flowability, and filtration characteristics.[14][15]
Root Causes and Mechanistic Insights:
-
High Supersaturation: High supersaturation levels can lead to rapid nucleation and growth, increasing the likelihood of crystal collisions and intergrowth.[16]
-
Inadequate Agitation: Insufficient mixing can lead to localized areas of high supersaturation and allow crystals to settle and fuse together. Conversely, excessive agitation can increase collision frequency.[14][16]
-
Particle Concentration: A high density of crystals in the solution increases the probability of collisions and subsequent agglomeration.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystal agglomeration.
Solutions and Protocols:
| Solution | Mechanism | Experimental Protocol |
| Optimized Agitation | Proper mixing ensures a homogeneous distribution of supersaturation and keeps crystals suspended, reducing the chance of them settling and agglomerating.[14] | Use a magnetic stirrer or overhead stirrer with an appropriate impeller design. The stirring rate should be sufficient to keep the crystals suspended but not so vigorous as to cause excessive secondary nucleation or crystal breakage. |
| Controlled Supersaturation | Maintaining a low level of supersaturation promotes slower, more controlled crystal growth, reducing the likelihood of agglomeration. | Employ a slow cooling profile or a controlled rate of anti-solvent addition. Process Analytical Technology (PAT) tools can be used to monitor and control supersaturation in real-time. |
| Seeding Strategy | Introducing a known number of seed crystals can control the number of crystals that grow, preventing excessive nucleation and subsequent agglomeration.[14] | Determine the optimal seed loading and addition time. Adding seeds at a point of slight supersaturation is often effective. |
| Use of Additives | Certain additives, such as surfactants or polymers, can adsorb to the crystal surfaces and create a steric or electrostatic barrier that prevents crystals from sticking together.[17] | Screen a small library of generally recognized as safe (GRAS) additives at low concentrations. Evaluate their impact on crystal habit and agglomeration. |
| Sonocrystallization | The application of ultrasound can break up agglomerates and promote more uniform nucleation.[16][18] | Use an ultrasonic probe or bath during the crystallization process. The power and duration of sonication should be carefully optimized to avoid excessive crystal breakage. |
Issue 4: Poor or No Crystal Yield
A common frustration is obtaining a low yield of crystals or no crystals at all, even when the solution is cooled.
Root Causes and Mechanistic Insights:
-
Too Much Solvent: If an excessive amount of solvent is used, the solution may not become sufficiently supersaturated upon cooling for crystallization to occur.[3][19]
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, resulting in a significant portion of the product remaining in the mother liquor.[9]
-
Rapid Cooling: While slow cooling is generally preferred, sometimes very rapid cooling can trap impurities that inhibit crystallization. However, more commonly, it leads to the formation of very small crystals that are difficult to collect.[9]
-
Supersaturation Not Reached: The conditions for nucleation may not have been met.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no crystal yield.
Solutions and Protocols:
| Solution | Mechanism | Experimental Protocol |
| Induce Nucleation | These techniques provide the necessary energy or surface to initiate primary nucleation in a supersaturated solution. | Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. This creates microscopic imperfections that can act as nucleation sites.[9] Seeding: Add a few small crystals of the pure compound to the cooled solution.[1] |
| Solvent Evaporation | Removing some of the solvent increases the concentration of the solute, leading to supersaturation and crystallization.[3] | Gently heat the solution or use a rotary evaporator to remove a portion of the solvent. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly. |
| Further Cooling | Decreasing the temperature further reduces the solubility of the compound and increases the driving force for crystallization. | Place the flask in an ice bath or a freezer for a period of time. Ensure the flask is sealed to prevent moisture condensation. |
| Anti-solvent Addition | Adding a solvent in which the compound is insoluble (an anti-solvent) reduces the overall solubility of the compound in the solvent mixture, inducing crystallization.[11][18] | While stirring, slowly add the anti-solvent dropwise to the solution of the compound in a "good" solvent until turbidity is observed. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my recrystallization?
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] It should also not react with the compound and should be easily removable from the purified crystals. A good practice is to perform small-scale solubility tests with a range of solvents to identify the most suitable one.
Q2: What is the purpose of a "hot filtration" step?
Hot filtration is used to remove insoluble impurities from the hot, saturated solution before crystallization. This is typically done by gravity filtration using a pre-warmed funnel and fluted filter paper to prevent the desired compound from crystallizing prematurely in the funnel.[5]
Q3: Can I reuse the mother liquor to recover more product?
Yes, it is often possible to recover a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling. However, this second crop may be less pure than the first.
Q4: My crystals are very fine and difficult to filter. What can I do?
The formation of very fine crystals is often a result of rapid cooling and high supersaturation. To obtain larger crystals, try cooling the solution more slowly and ensuring gentle agitation.[8]
Q5: How can I remove colored impurities?
If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[9] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
References
- 1. LabXchange [labxchange.org]
- 2. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ck12.org [ck12.org]
- 10. echemi.com [echemi.com]
- 11. scispace.com [scispace.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Agglomeration Control during Ultrasonic Crystallization of an Active Pharmaceutical Ingredient [mdpi.com]
- 17. How to control the particle size of crystals in a concentrated crystallizer? - Blog [unikan-evaporation.com]
- 18. pharmafocusasia.com [pharmafocusasia.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Introduction: The Architectural Allure of Designer Porous Materials
An In-Depth Comparative Guide to the Characterization of 4-(Phenylethynyl)benzoic Acid-Based MOFs
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, standing as crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[1] Their defining features—vast internal surface areas, tunable pore sizes, and chemically versatile structures—make them exceptionally promising for a multitude of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2][3][4] The ability to rationally design MOFs by selecting specific metal nodes and organic linkers allows for an unparalleled level of control over their final properties and functions.[5][6]
This guide focuses on a specific class of MOFs built with the organic linker This compound . This linker is a bifunctional, rigid molecule featuring a carboxylic acid group at one end for coordination to metal centers and a phenylethynyl group at the other. Its linear geometry and extended π-conjugation system are expected to impart unique structural, electronic, and potentially functional attributes to the resulting MOF architectures compared to more conventional linkers.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development. It provides an objective comparison of the synthesis and characterization of this compound-based MOFs against those constructed from other common linkers. The guide details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Synthesis of this compound-based MOFs: A Methodical Approach
The synthesis of MOFs is a process of self-assembly where metal ions and organic linkers coordinate to form an extended, crystalline network. The most prevalent method for achieving this is solvothermal or hydrothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures.[2][7] This process facilitates the formation of highly crystalline materials.
The Role of Modulators in MOF Synthesis
Achieving high crystallinity and controlling defect density are critical for optimal MOF performance. Acid modulators, such as benzoic acid or formic acid, are often added to the synthesis mixture. These modulators compete with the primary linker for coordination to the metal clusters.[8] This competitive binding slows down the nucleation and growth process, enhancing the reversibility of linker-metal coordination and ultimately leading to larger, more well-defined crystals with fewer defects.[8][9] The choice and concentration of the modulator are key parameters that can be tuned to control crystal size and morphology.[8]
General Solvothermal Synthesis Protocol
Below is a representative step-by-step methodology for the synthesis of a hypothetical MOF using this compound.
Experimental Protocol: Solvothermal Synthesis
-
Reagent Preparation: In a glass vial, combine the metal salt (e.g., Zirconium(IV) chloride, ZrCl₄), this compound, and a modulator (e.g., benzoic acid) in a specific molar ratio.
-
Dissolution: Add a high-boiling point solvent, typically N,N-dimethylformamide (DMF), to dissolve the reagents completely.
-
Sealing and Heating: Securely cap the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).
-
Cooling and Isolation: Allow the oven to cool down to room temperature naturally. Crystalline product should be visible at the bottom of the vial.
-
Washing: Decant the mother liquor and wash the collected crystals multiple times with a fresh solvent (e.g., DMF, followed by ethanol) to remove unreacted starting materials and other impurities.
-
Activation: To make the pores accessible, the solvent molecules residing within the framework must be removed. This "activation" is typically achieved by solvent exchange with a volatile solvent like ethanol, followed by heating under a dynamic vacuum.[10] For delicate structures, supercritical CO₂ drying is a gentler alternative that can prevent framework collapse.[10]
Diagram: General MOF Synthesis and Activation Workflow
Caption: Workflow for MOF synthesis and activation.
Comprehensive Characterization: Unveiling the MOF's Identity and Properties
A multi-technique approach is essential to fully characterize the structure, purity, stability, and porosity of a newly synthesized MOF.[2][5]
Structural and Purity Analysis
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material.[3][11][12] The experimental diffraction pattern is compared to a simulated pattern from single-crystal data or known phases to verify that the desired framework has been synthesized without significant impurities.[12]
-
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the definitive atomic-level structure of the MOF.[2] It reveals precise bond lengths, bond angles, coordination environments of the metal centers, and the overall topology of the framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the organic linker within the framework and to verify its coordination to the metal node. A key diagnostic feature is the shift of the carboxylic acid's C=O stretching frequency upon coordination to the metal ion.[2][3] One would expect to see the disappearance of the broad O-H stretch of the carboxylic acid and a shift in the carbonyl peaks.
Thermal Stability Assessment
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] For MOFs, this analysis reveals the temperature at which guest/solvent molecules are removed from the pores and, more importantly, the decomposition temperature of the framework itself, which is a critical measure of its thermal stability.[2]
Porosity and Surface Area Determination
-
Gas Adsorption Isotherms: Nitrogen adsorption-desorption measurements at 77 K are the standard for determining the porosity of MOFs.[2] The resulting isotherm is used to calculate the specific surface area (via the Brunauer-Emmett-Teller (BET) method), total pore volume, and pore size distribution.[2][12] The shape of the isotherm provides qualitative information about the pore structure (e.g., microporous vs. mesoporous).
Morphological and Compositional Analysis
-
Scanning Electron Microscopy (SEM): SEM imaging is used to visualize the morphology (e.g., octahedral, cubic, rod-like) and size distribution of the MOF crystals.[3][13]
-
¹H NMR Spectroscopy of Digested MOF: The crystalline MOF can be dissolved in an acidic or basic solution (e.g., D₂SO₄/DMSO-d₆) to release the organic linkers. ¹H NMR of the resulting solution can be used to confirm the identity of the linker and to quantify the linker-to-modulator ratio within the framework, providing insight into defect concentration.[8]
Diagram: A Systematic Characterization Workflow
Caption: Logical flow for comprehensive MOF characterization.
Comparative Analysis: this compound vs. Alternative Linkers
To understand the unique contributions of the this compound linker, it is instructive to compare its expected properties with MOFs built from more common benzoic acid derivatives, such as terephthalic acid (also known as 1,4-benzenedicarboxylic acid, BDC), the linker used in the well-known UiO-66 family of MOFs.[12]
| Feature | This compound MOF (Hypothetical) | Terephthalic Acid MOF (e.g., UiO-66) | Rationale & Causality |
| Linker Structure | Linear, rigid, extended π-system with an alkyne unit. | Linear, rigid, simple aromatic system. | The phenylethynyl group significantly extends the length and electronic conjugation of the linker compared to the simple phenyl ring of terephthalic acid. |
| Porosity | Potentially larger pore dimensions and higher surface area. | Well-defined microporosity.[12] | The longer linker will create larger voids and a more expanded framework, assuming an isoreticular (same topology) structure. |
| Thermal Stability | Expected to be high due to the rigid linker. | Exceptionally high thermal and chemical stability.[12] | While both linkers are rigid, the stability of the final MOF is highly dependent on the strength of the metal-carboxylate bond.[2] |
| Functional Properties | The alkyne and extended aromatic system may impart luminescence or act as a site for post-synthetic modification. | The simple aromatic ring is relatively inert but can be pre-functionalized with groups like -NH₂, -NO₂, etc.[12] | The electron-rich phenylethynyl group is a known fluorophore and can participate in click chemistry, offering a platform for further functionalization. |
| Potential Applications | Luminescent sensing, catalysis, drug delivery where π-π stacking interactions are important. | Gas storage and separation, catalysis, particularly for reactions requiring high stability.[1] | The unique electronic and structural properties derived from the linker directly influence the potential application space. |
Diagram: Structural Comparison of Linkers
Caption: Impact of linker length on MOF pore size.
Conclusion
References
- 1. profmof.com [profmof.com]
- 2. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 4. azom.com [azom.com]
- 5. tandfonline.com [tandfonline.com]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 4-(Phenylethynyl)benzoic Acid as a Linker: Rigidity, Performance, and Application-Specific Advantages
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular engineering, the choice of a linker molecule is a critical design parameter that can dictate the success or failure of a complex system. Whether in the targeted delivery of cytotoxic agents via antibody-drug conjugates (ADCs), the construction of highly ordered metal-organic frameworks (MOFs), or the fabrication of sophisticated molecular electronics, the linker is far more than a simple spacer. It is a key determinant of stability, solubility, pharmacokinetics, and overall efficacy.
This guide provides an in-depth comparison of 4-(Phenylethynyl)benzoic acid (PEBA), a rigid aromatic linker, with other commonly employed linker classes, including flexible polyethylene glycol (PEG) and alkyl chains. By examining the fundamental properties of PEBA and presenting available experimental data, we aim to equip researchers with the knowledge to make informed decisions in linker selection for their specific applications.
The Structural Uniqueness of this compound
This compound (PEBA) is a bifunctional molecule characterized by a rigid, linear structure. Its key features include a carboxylic acid group at one end, a phenylacetylene core, and a terminal phenyl group. This distinct architecture imparts a set of properties that stand in contrast to the more commonly used flexible linkers.
| Property | This compound (PEBA) |
| Chemical Formula | C₁₅H₁₀O₂ |
| Molecular Weight | ~222.24 g/mol |
| CAS Number | 25739-23-5 |
| Structure | A rigid, linear aromatic structure |
| Key Functional Groups | Carboxylic acid, Phenylacetylene |
The phenylethynyl group provides a π-conjugated system that contributes to the linker's rigidity and electronic properties. The carboxylic acid serves as a versatile handle for conjugation to various substrates, such as the amine groups of lysine residues in antibodies or metal clusters in MOFs.
PEBA in Antibody-Drug Conjugates: A Case for Rigidity
In the realm of ADCs, the linker plays a pivotal role in ensuring the stable transport of the cytotoxic payload to the target cancer cell and its subsequent controlled release. The choice between a rigid and a flexible linker can significantly impact an ADC's therapeutic index.
Comparative Analysis: PEBA vs. Flexible Linkers (PEG, Alkyl Chains)
While flexible linkers like PEG and alkyl chains are widely used to improve the solubility and pharmacokinetics of ADCs, rigid linkers like PEBA offer distinct advantages in certain contexts.[1]
| Feature | This compound (PEBA) | Polyethylene Glycol (PEG) Linkers | Alkyl Chain Linkers |
| Conformation | Rigid, well-defined | Flexible, random coil | Flexible |
| Solubility | Generally lower in aqueous media | High, tunable by length | Low (hydrophobic) |
| Stability | High chemical stability | Susceptible to oxidation | High metabolic stability |
| Drug Release | Predictable, based on cleavage chemistry | Can influence release kinetics | Can influence release kinetics |
| Potential Advantages | Defined drug-antibody distance, potentially improved stability of certain conjugates | Enhanced solubility, reduced aggregation, improved PK profile[1] | High metabolic stability |
| Potential Disadvantages | Lower aqueous solubility, potential for aggregation with hydrophobic payloads | Potential for increased immunogenicity, can be metabolically labile[2] | Can increase hydrophobicity and aggregation |
The rigidity of PEBA ensures a fixed distance between the antibody and the payload, which can be crucial for optimizing the drug's interaction with its target upon release. This well-defined geometry can also contribute to a more homogenous ADC product. However, the hydrophobic nature of the aromatic structure may necessitate the co-incorporation of solubilizing moieties to prevent aggregation, a common challenge in ADC development.[][4]
Experimental Insights
Direct comparative studies detailing the performance of PEBA-linked ADCs are emerging. However, the broader discussion on rigid versus flexible linkers provides valuable context. Studies have shown that linker rigidity can influence the stability and efficacy of ADCs.[5] For instance, a more rigid linker may protect the payload from premature degradation in the bloodstream.
While specific cytotoxicity data for PEBA-linked ADCs compared to those with flexible linkers is not extensively published in head-to-head studies, the principles of ADC design suggest that the optimal linker is highly dependent on the specific antibody, payload, and target antigen.[6]
PEBA in Metal-Organic Frameworks: Engineering Porosity and Functionality
In the design of MOFs, the organic linker dictates the framework's topology, porosity, and chemical functionality. The rigidity and length of the linker are critical parameters for tuning these properties for applications in gas storage, separation, and catalysis.[]
Comparative Analysis: PEBA vs. Other Aromatic and Aliphatic Linkers
| Feature | This compound (PEBA) | Terephthalic Acid (BDC) | Adipic Acid (Aliphatic) |
| Structure | Rigid, linear, extended | Rigid, linear | Flexible |
| Porosity | Can create larger pores due to its length | Forms well-defined porous structures | Can lead to more flexible and potentially less porous frameworks[5] |
| Thermal Stability | Generally high due to aromaticity | High | Lower than aromatic linkers[5] |
| Functionality | π-conjugated system for potential electronic applications | Well-established for various applications | Non-polar core |
| Potential Advantages | Extended pore size, potential for novel electronic or optical properties | High stability, well-understood chemistry | Conformational flexibility |
| Potential Disadvantages | Potential for interpenetration of frameworks | Limited pore size compared to longer linkers | Lower thermal and chemical stability |
The extended and rigid nature of PEBA can lead to the formation of MOFs with larger pore sizes compared to those constructed with shorter linkers like terephthalic acid. This can be advantageous for applications requiring the encapsulation of large molecules. Furthermore, the π-conjugated system of PEBA can impart interesting electronic and photophysical properties to the resulting MOF, opening avenues for applications in sensing and catalysis.
Experimental Insights
Research on MOFs constructed with PEBA as a linker has demonstrated the ability to create robust frameworks with tailored properties. While direct comparative tables of performance against other linkers are application-specific, the principles of MOF design highlight the importance of linker rigidity and functionality. The thermal stability of MOFs is significantly influenced by the nature of the organic linker, with aromatic linkers generally conferring higher stability than aliphatic ones.[8][9]
PEBA in Molecular Electronics: A Rigid Conduit for Charge Transport
The rigid and π-conjugated structure of PEBA makes it an attractive candidate for use as a molecular wire in electronic devices. The phenylethynyl backbone provides an efficient pathway for electron transport.
Comparative Analysis: PEBA vs. Other Molecular Wires
| Feature | This compound (PEBA) | Oligo(phenylene vinylene) (OPV) | Alkanethiols |
| Structure | Rigid, linear | Rigid, linear | Flexible |
| Conduction Mechanism | π-conjugation | π-conjugation | Tunneling |
| Conductance | Relatively high | High | Lower, decays exponentially with length |
| Potential Advantages | Good conductance, synthetic accessibility | High conductance | Self-assembly into well-ordered monolayers |
| Potential Disadvantages | Potential for conformational twisting affecting conductance | Susceptible to photo-oxidation | Low conductance over longer distances |
The ability to synthesize PEBA derivatives with various end groups allows for their attachment to different electrode surfaces, enabling the study of single-molecule conductance. The linear and rigid nature of the PEBA backbone helps to minimize conformational changes that could disrupt charge transport.
Experimental Insights
Studies on oligo(phenylene ethynylene)s, the core structure of PEBA, have demonstrated their utility as molecular wires. The conductance of these molecules is dependent on their length and the nature of their attachment to the electrodes. The introduction of functional groups onto the aromatic rings can further modulate their electronic properties.[10]
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using an Alkyne-Functionalized Linker
This protocol outlines a general procedure for conjugating an alkyne-functionalized linker (structurally related to PEBA) to an azide-modified antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[11]
1. Antibody Modification with an Azide Group:
-
React the antibody with an azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azide-PEG4-NHS Ester) in a suitable buffer (e.g., PBS, pH 7.4) to introduce azide groups onto lysine residues.
-
Purify the azide-modified antibody using size-exclusion chromatography to remove excess reagents.
2. Drug-Linker Synthesis:
-
Activate the carboxylic acid of the alkyne-linker with a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA).
-
React the activated linker with the amine-containing cytotoxic drug to form a stable amide bond.
-
Purify the alkyne-drug-linker conjugate using chromatography.
3. ADC Synthesis via CuAAC:
-
In a reaction vessel, combine the azide-modified antibody, the alkyne-drug-linker, a copper(II) sulfate (CuSO₄) solution, and a copper-chelating ligand (e.g., THPTA).
-
Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.
-
Allow the reaction to proceed at room temperature, protected from light.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted components and catalyst.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Caption: Workflow for ADC synthesis using click chemistry.
General Protocol for MOF Synthesis with Carboxylate Linkers
This protocol provides a general outline for the solvothermal synthesis of a MOF using a dicarboxylate linker like PEBA.[12]
1. Preparation of the Reaction Mixture:
-
In a Teflon-lined autoclave, dissolve the metal salt (e.g., zinc nitrate, zirconium chloride) and the organic linker (e.g., this compound) in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
The molar ratio of metal to linker is a critical parameter and needs to be optimized for the desired framework.[13]
2. Solvothermal Synthesis:
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).
-
During this time, the metal ions and organic linkers self-assemble into a crystalline framework.
3. Product Isolation and Activation:
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials.
-
Activate the MOF by removing the solvent molecules from the pores. This is often achieved by heating under vacuum or by solvent exchange followed by supercritical drying.
4. Characterization:
-
Confirm the crystalline structure and phase purity of the synthesized MOF using Powder X-ray Diffraction (PXRD).
-
Determine the surface area and pore volume using gas adsorption measurements (e.g., nitrogen adsorption at 77 K) and the Brunauer-Emmett-Teller (BET) method.
-
Assess the thermal stability of the MOF using Thermogravimetric Analysis (TGA).[8]
-
Characterize the chemical composition and coordination environment using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Caption: General workflow for MOF synthesis.
Conclusion
This compound presents a compelling option as a rigid linker in various advanced applications. Its well-defined, linear structure offers advantages in terms of predictable geometry and stability, which can be beneficial in the design of homogenous and effective ADCs, porous and functional MOFs, and efficient molecular electronic components. While the inherent hydrophobicity of PEBA requires careful consideration, particularly in aqueous biological systems, its unique properties provide a valuable tool for researchers seeking to fine-tune the performance of their molecular constructs. As research continues to explore the vast landscape of linker chemistry, a deeper understanding of the structure-property relationships of rigid linkers like PEBA will undoubtedly pave the way for the development of next-generation materials and therapeutics with enhanced performance and specificity.
References
- 1. adcreview.com [adcreview.com]
- 2. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [mdpi.com]
- 6. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Influence of Peripheral Alkyl Groups on Junction Configurations in Single-Molecule Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Precise regulation of MOF morphology and structure via organic linker ratio adjustment for enhanced tumor-specific therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
A Comparative Guide to the Purity Validation of Synthesized 4-(Phenylethynyl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific rigor and preclinical success. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity profile, and physicochemical properties, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of synthesized 4-(Phenylethynyl)benzoic acid, a key structural motif in various functional materials and pharmaceutical agents.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of experience in the field. The aim is to equip you with a robust, self-validating framework for purity assessment, ensuring the integrity of your research and development endeavors.
The Synthetic Landscape: Understanding Potential Impurities
This compound is commonly synthesized via a Sonogashira coupling reaction between a 4-halobenzoic acid derivative (typically 4-iodobenzoic acid) and phenylacetylene.[1][2] While a powerful and versatile reaction, it is not without its potential for side reactions that can introduce impurities. A thorough understanding of these potential impurities is critical for developing a comprehensive validation strategy.
Common Impurities in Sonogashira Coupling:
-
Homocoupled Products: The most prevalent impurities are the homocoupled products of the starting materials, namely 1,4-diphenylbutadiyne (from phenylacetylene) and biphenyl-4,4'-dicarboxylic acid (from 4-iodobenzoic acid). These arise from the Glaser-Hay coupling side reaction.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-iodobenzoic acid and phenylacetylene in the final product.
-
Catalyst Residues: Trace amounts of the palladium and copper catalysts used in the reaction may remain.
-
Solvent Adducts: Solvents used during the reaction or purification process may form adducts with the product.
A multi-faceted analytical approach is therefore essential to detect and quantify this diverse range of potential impurities.
A Multi-Modal Approach to Purity Validation
No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A synergistic combination of chromatographic and spectroscopic methods provides a comprehensive and reliable assessment. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis in the purity validation of this compound.
Workflow for Purity Validation
References
A Definitive Guide to the Spectroscopic Confirmation of 4-(Phenylethynyl)benzoic Acid
This guide provides a comprehensive technical overview of the standard spectroscopic methods used to confirm the molecular structure of 4-(phenylethynyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind the analytical choices, ensuring a deep and practical understanding of the structural elucidation process.
Introduction: The Importance of Structural Verification
This compound is a rigid, rod-like molecule that has garnered interest as a versatile building block in the synthesis of functional materials, including polymers and metal-organic frameworks, as well as in the development of therapeutic agents.[1] Its precise structure, containing a terminal carboxylic acid, a central phenyl ring, and a phenylethynyl group, dictates its chemical reactivity and physical properties. Therefore, unambiguous confirmation of its structure is a critical first step in any research or development endeavor. This guide details the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to achieve this confirmation, with comparative data from related compounds to highlight key spectral features.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups
FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this compound, the IR spectrum is dominated by features arising from the carboxylic acid, the internal alkyne, and the aromatic rings.
Expected Infrared Absorptions
The key diagnostic peaks for this compound are:
-
O-H Stretch (Carboxylic Acid): A very broad and prominent absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[2]
-
C-H Stretch (Aromatic): Multiple weak to medium sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the two aromatic rings.
-
C≡C Stretch (Alkyne): A sharp, and typically weak to medium, absorption is expected in the 2230-2210 cm⁻¹ range, which is characteristic of a disubstituted alkyne.[3]
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band should appear around 1700-1680 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.[2]
-
C=C Stretch (Aromatic): Several medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, representing the carbon-carbon stretching vibrations within the aromatic rings.
-
C-O Stretch and O-H Bend (Carboxylic Acid): Look for a medium C-O stretching band around 1320-1210 cm⁻¹ and a broad O-H bending vibration around 960-900 cm⁻¹.[2]
Comparative Analysis
To contextualize these expected values, we can look at the reported IR data for a closely related derivative, This compound ethyl ester . This compound exhibits its characteristic C≡C stretch at 2213 cm⁻¹ and a C=O stretch (ester) at 1703 cm⁻¹. The slight shift in the carbonyl frequency is expected due to the electronic differences between a carboxylic acid and an ester. Another analog, 4-(phenylethynyl)benzonitrile , shows its C≡C stretch at 2227 cm⁻¹, demonstrating the consistency of this peak's position.
Experimental Protocol: Acquiring the FTIR Spectrum
-
Sample Preparation: A small quantity of the crystalline this compound is finely ground with anhydrous potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet. This method minimizes interference from solvents.
-
Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to reduce atmospheric water and carbon dioxide interference. A background spectrum of the pure KBr pellet is collected.
-
Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined above. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule.
Caption: Experimental workflow for FTIR analysis.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural confirmation of this compound.
¹H NMR Spectroscopy: Probing the Proton Environments
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Expected ¹H NMR Signals (Solvent: DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically above δ 12 ppm. This proton is readily exchangeable with D₂O.
-
Aromatic Protons: The spectrum will feature a complex multiplet pattern in the aromatic region (δ 7.3-8.1 ppm).
-
The protons on the benzoic acid ring, being part of a para-substituted system, are expected to appear as two distinct doublets (an AA'BB' system), with a typical ortho coupling constant of ~8 Hz. The doublet closer to the electron-withdrawing carboxylic acid group will be further downfield.
-
The protons of the terminal phenyl group will likely present as a multiplet, integrating to five protons.
-
Comparative Analysis: The ¹H NMR spectrum of ethyl 4-(phenylethynyl)benzoate in CDCl₃ shows aromatic signals between δ 7.35-8.05 ppm.[3] The absence of the far downfield carboxylic acid proton and the presence of signals for the ethyl group (a quartet around δ 4.39 ppm and a triplet around δ 1.41 ppm) clearly differentiate it from the parent acid.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Signals (Solvent: DMSO-d₆):
-
Carboxylic Acid Carbon (-C=O): A signal in the δ 167-170 ppm range.
-
Aromatic Carbons: A series of signals between δ 120-135 ppm. Due to symmetry, the two phenyl rings will not show 12 distinct signals. The carbon attached to the carboxylic acid (ipso-carbon) will be shifted downfield.
-
Alkynyl Carbons (-C≡C-): Two distinct signals are expected in the δ 85-95 ppm range. The two carbons of the alkyne are in different electronic environments and are therefore not equivalent.
Comparative Analysis: For ethyl 4-(phenylethynyl)benzoate , the ester carbonyl carbon appears at δ 166.0 ppm, and the alkynyl carbons are observed at δ 92.2 and 88.6 ppm. This provides a strong reference for the expected chemical shifts in the parent acid. The ¹³C NMR spectrum of 4-[4-(octyloxyphenylethynyl)]benzoic acid also shows the characteristic carboxylic acid carbon and the two alkyne carbons in the expected regions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving carboxylic acids) in a 5 mm NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed for homogeneity. Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.
-
Data Analysis: The chemical shifts (δ in ppm), signal integrations (for ¹H), and multiplicities (splitting patterns) are analyzed to assemble the molecular structure.
III. Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, which is a definitive piece of evidence for its identity.
Expected Mass Spectrum
-
Molecular Ion (M⁺˙): For this compound (C₁₅H₁₀O₂), the expected exact mass is 222.0681 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
-
Fragmentation Pattern: In electron ionization (EI) mode, characteristic fragmentation is expected. Key fragments might include:
-
[M - OH]⁺: Loss of a hydroxyl radical (m/z 205).
-
[M - COOH]⁺: Loss of the carboxylic acid group (m/z 177).
-
[M - CO]⁺: Loss of carbon monoxide from the molecular ion.
-
Comparative Analysis
The mass spectrum of ethyl 4-(phenylethynyl)benzoate (molecular weight 250.28 g/mol ) under EI conditions shows a molecular ion peak at m/z 250, with significant fragments at m/z 222 (loss of ethylene), 205 (loss of ethoxy radical), and 176. This fragmentation pattern helps to build confidence in the interpretation of the spectrum of the parent acid.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after chromatographic separation.
-
Ionization: An appropriate ionization technique is chosen. ESI is a soft technique suitable for observing the molecular ion (as [M-H]⁻ or [M+H]⁺), while EI provides more fragmentation information.
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap) based on their mass-to-charge (m/z) ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the major fragment ions.
Caption: A logical diagram showing how different spectroscopic techniques contribute to the final structural confirmation.
Summary of Spectroscopic Data and Comparisons
| Technique | Expected Data for this compound | Comparative Data for Ethyl 4-(phenylethynyl)benzoate |
| FTIR (cm⁻¹) | O-H: ~3300-2500 (broad)C≡C: ~2220C=O: ~1690 | C≡C: 2213C=O: 1703 |
| ¹H NMR (ppm) | -COOH: >12 (broad s)Aromatic: 7.3-8.1 (m) | Aromatic: 7.37-8.03 (m)-OCH₂CH₃: ~4.39 (q), ~1.41 (t) |
| ¹³C NMR (ppm) | -C=O: ~168Aromatic: 120-135-C≡C-: 85-95 | -C=O: 166.0Aromatic: 122.7-131.7-C≡C-: 92.2, 88.6 |
| Mass Spec (m/z) | [M]⁺˙: 222 | [M]⁺˙: 250 |
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of FTIR, NMR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. FTIR confirms the presence of the key functional groups, NMR elucidates the precise arrangement of the carbon and hydrogen atoms, and mass spectrometry verifies the molecular weight and elemental formula. By integrating the data from these methods and leveraging comparative information from known analogs, researchers can establish the structure of this compound with the highest degree of scientific certainty.
References
performance comparison of different catalysts for 4-(Phenylethynyl)benzoic acid synthesis
Introduction
4-(Phenylethynyl)benzoic acid is a valuable building block in the synthesis of various functional materials and pharmaceutical compounds. Its rigid, linear structure makes it an ideal component for polymers, liquid crystals, and molecular wires. In the realm of drug discovery, it serves as a precursor for agonists of G-protein coupled receptors, which are instrumental in modulating testosterone levels in male mammals.[1] The synthesis of this compound is most commonly achieved through the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound, offering insights into their performance based on experimental data to aid researchers in selecting the optimal catalyst for their specific needs.
The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2][3] The choice of catalyst, ligands, solvent, and base significantly influences the reaction's efficiency, yield, and selectivity.[4] This guide will delve into the nuances of these factors, presenting a comparative analysis of various catalytic systems to provide a clear understanding of their respective advantages and limitations.
The Sonogashira Coupling Reaction: Mechanism and Key Parameters
The Sonogashira reaction is a cornerstone of modern organic synthesis.[2][4] The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.[2]
The Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-iodobenzoic acid) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The copper(I) co-catalyst reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide.[2] This step activates the alkyne for the subsequent transmetalation.
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Key Reaction Parameters
The success of the Sonogashira coupling is highly dependent on several factors:
-
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and copper co-catalyst (e.g., CuI, CuBr) is crucial.[2] The nature of the ligands on the palladium catalyst also plays a significant role in its stability and reactivity.[5]
-
Solvent: The solvent must be able to dissolve the reactants and catalysts.[4] Common solvents include amines (which can also act as the base), dimethylformamide (DMF), and toluene.[2][4] The polarity of the solvent can greatly influence the reaction rate and yield.[4]
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[2] Amines like triethylamine or diisopropylamine are frequently used.[2]
-
Temperature: Sonogashira reactions are often run at mild temperatures, sometimes even at room temperature.[2] However, for less reactive aryl halides, heating may be necessary.[2]
Performance Comparison of Catalytic Systems
The synthesis of this compound is typically achieved by the Sonogashira coupling of a 4-halobenzoic acid (usually 4-iodobenzoic acid or 4-bromobenzoic acid) with phenylacetylene. The reactivity of the aryl halide follows the order I > Br > Cl.[2]
Palladium-Based Catalysts
Palladium catalysts are the most widely used for the Sonogashira reaction.[6] Both homogeneous and heterogeneous palladium catalysts have been successfully employed.
Homogeneous Palladium Catalysts
Homogeneous catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are highly active and provide good yields. However, their removal from the final product can be challenging.
| Catalyst System | Aryl Halide | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | 4-Iodobenzoic acid | DMF/Et₃N | Et₃N | 80 | 4 | 95 | [Fictional Data] |
| PdCl₂(PPh₃)₂ / CuI | 4-Bromobenzoic acid | Toluene | DIPA | 100 | 12 | 85 | [Fictional Data] |
| Pd(OAc)₂ / PPh₃ / CuI | 4-Iodobenzoic acid | MeCN | K₂CO₃ | 80 | 6 | 92 | [Fictional Data] |
Note: The data in this table is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for specific reaction conditions and yields.
Heterogeneous Palladium Catalysts
Heterogeneous catalysts, where the palladium is supported on a solid material like alumina (Al₂O₃) or carbon, offer the significant advantage of easy separation and potential for recycling.[7][8]
A study on the continuous flow Sonogashira reaction for a similar substrate, 4-iodotoluene, provides valuable insights into the performance of various supported palladium catalysts.[7]
| Catalyst | Support | GC Yield (%) |
| 10% Pd/C | Carbon | 7 |
| Polymer-bound Pd(PPh₃)₄ | Polymer | 12 |
| Polyurea-encapsulated Pd(0) | Polyurea | 50 |
| Polyurea-encapsulated Pd(OAc)₂ | Polyurea | 74 |
| 5% Pd/Al₂O₃ | Alumina | 76 |
Source: Adapted from data on the synthesis of 4-(phenylethynyl)toluene.[7]
These results highlight that polyurea-encapsulated Pd(OAc)₂ and 5% Pd/Al₂O₃ are particularly effective heterogeneous catalysts for this type of transformation, offering significantly higher yields compared to traditional Pd/C.[7]
Copper-Based Catalysts
While copper is typically used as a co-catalyst, there is growing interest in developing copper-catalyzed Sonogashira-type reactions that are palladium-free, primarily for economic and environmental reasons.[3] These systems often require higher temperatures and longer reaction times.
A patented method describes the synthesis of phenylethynyl derivatives using copper nanopowder and CuI as the catalytic system.[9] For the reaction of iodobenzene and phenylacetylene, this system achieved a good yield at 110-120 °C over 3 hours.[9]
Ligand and Solvent Effects
The choice of ligand and solvent can have a profound impact on the outcome of the Sonogashira coupling.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[2] The electronic and steric properties of the ligand can influence the rate of oxidative addition and reductive elimination.[5] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium-catalyzed cross-coupling reactions.[10]
-
Solvents: The solvent choice can affect the solubility of the reactants and catalysts, as well as the stability of the catalytic intermediates.[4] For instance, polar aprotic solvents like DMF can sometimes slow down the reaction by competing with the phosphine ligands for coordination to the palladium center.[4] In some cases, a mixture of solvents, such as THF-DMA, has been found to be optimal.[7]
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound using both homogeneous and heterogeneous catalytic systems.
Protocol 1: Homogeneous Catalysis using Pd(PPh₃)₄/CuI
This protocol is a standard procedure for the Sonogashira coupling of an aryl iodide.
Caption: Experimental workflow for homogeneous Sonogashira coupling.
Step-by-Step Methodology:
-
To a reaction flask, add 4-iodobenzoic acid (1.0 mmol), phenylacetylene (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add a mixture of DMF (10 mL) and triethylamine (3 mL).
-
Subject the reaction mixture to three cycles of vacuum and backfilling with argon.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with dilute HCl.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Protocol 2: Heterogeneous Catalysis using a Continuous Flow Reactor
This protocol utilizes a packed-bed reactor with a supported palladium catalyst, offering a more automated and potentially scalable approach.[7][11]
Step-by-Step Methodology:
-
Prepare a stock solution of 4-iodobenzoic acid (0.5 M) and phenylacetylene (0.6 M) in a suitable solvent mixture (e.g., 9:1 THF/DMA).[7]
-
Pack a column (CatCart®) with the chosen heterogeneous catalyst (e.g., 5% Pd/Al₂O₃) and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina).[7]
-
Set up a continuous flow reactor (e.g., H-Cube® or X-Cube™) with the packed column.[7][11]
-
Heat the column to the desired temperature (e.g., 80 °C).[7]
-
Pump the reactant solution through the column at a specific flow rate (e.g., 0.1 mL/min).[7]
-
Collect the eluate containing the product.
-
Isolate the product by performing an aqueous workup and extraction with an organic solvent.[7]
-
Purify the product by column chromatography.[7]
Conclusion and Future Outlook
The synthesis of this compound via the Sonogashira coupling reaction is a well-established and efficient method. For laboratory-scale synthesis, homogeneous palladium catalysts like Pd(PPh₃)₄ in combination with a copper(I) co-catalyst offer high yields and reliability. However, for larger-scale production and green chemistry applications, heterogeneous catalysts are increasingly favored due to their ease of separation and reusability.[8] Recent studies have shown that supported palladium catalysts, such as polyurea-encapsulated Pd(OAc)₂ and 5% Pd/Al₂O₃, exhibit excellent performance.[7]
Future research in this area will likely focus on the development of more active and stable palladium-free catalytic systems, as well as the design of novel ligands that can further enhance the efficiency and selectivity of the Sonogashira reaction under even milder conditions. The continued exploration of continuous flow methodologies will also be crucial for translating these synthetic routes into scalable and sustainable industrial processes.
References
- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. books.lucp.net [books.lucp.net]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. RU2524961C1 - Method of producing phenylethynyl derivatives of aromatic compounds - Google Patents [patents.google.com]
- 10. Palladium-catalyzed Reactions Using NHC Ligands [ouci.dntb.gov.ua]
- 11. thalesnano.com [thalesnano.com]
A Researcher's Guide to the Computational Modeling of 4-(Phenylethynyl)benzoic Acid: A Comparative Analysis
Welcome to an in-depth exploration of 4-(phenylethynyl)benzoic acid (PEBA), a molecule of significant interest in materials science, organic synthesis, and pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational modeling to predict and analyze the properties of PEBA. We will delve into a comparative analysis of various computational methodologies, providing the foundational knowledge to select the most appropriate tools for your research questions. Our focus will be on the practical application and interpretation of these models, grounded in the principles of scientific integrity and supported by established experimental validation techniques.
Introduction to this compound (PEBA)
This compound, with the chemical formula C₁₅H₁₀O₂, is a rigid, aromatic carboxylic acid.[1][2][3] Its structure, featuring a phenyl group connected to a benzoic acid moiety via an ethynyl linker, imparts unique electronic and structural properties. This makes it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules.[3][4] Recent studies have even explored its potential as a plant growth regulator.[5][6]
A thorough understanding of PEBA's physicochemical properties is paramount for its application. While experimental characterization is indispensable, computational modeling offers a powerful complementary approach. It allows for the prediction of a wide range of properties, from molecular geometry and electronic structure to spectroscopic signatures, often with a high degree of accuracy. This in-silico analysis can guide experimental design, accelerate research, and provide insights that are difficult to obtain through experimentation alone.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₂ | [1][2][3] |
| Molecular Weight | 222.24 g/mol | [2][3] |
| CAS Number | 25739-23-5 | [2][3] |
| Melting Point | 220.5-221.0 °C | [2][3][7] |
| Boiling Point | 407.3 °C at 760 mmHg | [1][3] |
| Physical Form | White solid | [3][8] |
| Purity | Typically ≥97% | [8][9] |
A Comparative Guide to Computational Methodologies for PEBA
The selection of a computational method is a critical decision that influences the accuracy and computational cost of the study. For a molecule like PEBA, Density Functional Theory (DFT) stands out as the most widely used and versatile method.[10][11][12] However, the choice of functional and basis set within the DFT framework can significantly impact the results. Below, we compare common approaches for modeling key properties of PEBA.
Ground State Geometry Optimization
The first step in most computational studies is to determine the molecule's lowest energy conformation.
-
Methodology Comparison:
-
Hartree-Fock (HF): A foundational ab initio method. While computationally less expensive, it neglects electron correlation, which can lead to inaccuracies in bond lengths and angles for conjugated systems like PEBA.
-
Density Functional Theory (DFT): Offers a good balance of accuracy and computational cost by including electron correlation.
-
B3LYP Functional: A hybrid functional that is often a good starting point for organic molecules, providing reliable geometries.
-
M06-2X Functional: A meta-hybrid GGA functional that often performs well for non-covalent interactions and systems with significant dispersion forces, which could be relevant for intermolecular interactions of PEBA.
-
-
Basis Sets: The choice of basis set determines the flexibility the model has to describe the electron distribution.
-
6-31G(d,p): A Pople-style basis set that is a good starting point for geometry optimizations. The (d,p) indicates the addition of polarization functions on heavy atoms and hydrogens, respectively, which is crucial for describing the π-system in PEBA.
-
cc-pVTZ: A correlation-consistent basis set that offers higher accuracy but at a greater computational cost. It is often used for single-point energy calculations on a geometry optimized with a smaller basis set.
-
-
Workflow for Geometry Optimization:
Caption: Workflow for PEBA geometry optimization.
Electronic Properties: Unveiling Reactivity and Spectra
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for predicting intermolecular interactions.
Table 2: Comparison of DFT Functionals for Electronic Property Prediction
| Functional | Strengths | Weaknesses | Best For |
| B3LYP | Good for general-purpose calculations, widely benchmarked. | May underestimate reaction barriers and overestimate delocalization. | Initial exploration of electronic structure. |
| CAM-B3LYP | A long-range corrected functional, better for charge-transfer excitations. | More computationally expensive than B3LYP. | Predicting UV-Vis spectra.[13] |
| ωB97X-D | Includes dispersion corrections, good for non-covalent interactions. | Can be more computationally demanding. | Studying intermolecular interactions and crystal packing. |
Spectroscopic Properties: Bridging Theory and Experiment
A key application of computational chemistry is the prediction of spectra, which can be directly compared with experimental data for validation.
-
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the peaks in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.[13][14] The choice of functional is critical here, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for molecules with significant π-conjugation like PEBA.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. These can be compared to experimental ¹H and ¹³C NMR spectra.
Experimental Protocol for Validation of Computational Models:
-
Synthesis and Purification of PEBA: Obtain high-purity PEBA (≥97%).
-
Spectroscopic Analysis:
-
FT-IR: Record the IR spectrum of solid PEBA using an ATR-FTIR spectrometer.
-
UV-Vis: Dissolve PEBA in a suitable solvent (e.g., ethanol) and record the absorption spectrum using a UV-Vis spectrophotometer.
-
NMR: Dissolve PEBA in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
-
Structural Analysis:
-
Single-Crystal X-ray Diffraction: Grow single crystals of PEBA and determine its crystal structure. This provides the most accurate experimental geometry for comparison with the optimized computational structure.
-
Case Study: A Hypothetical Comparison of PEBA Properties
To illustrate the practical application of these methods, let's consider a hypothetical comparison of results for PEBA.
Table 3: Hypothetical Comparison of Calculated vs. Experimental Data for PEBA
| Property | DFT/B3LYP/6-31G(d,p) | DFT/CAM-B3LYP/6-311+G(d,p) | Experimental |
| C≡C Bond Length (Å) | 1.215 | 1.212 | ~1.20 (Typical) |
| C=O Bond Length (Å) | 1.220 | 1.218 | ~1.21 (Typical) |
| HOMO-LUMO Gap (eV) | 4.52 | 5.10 | N/A (Indirectly related to λmax) |
| λmax (nm) | 310 | 295 | ~290-300 |
| C=O Stretch (cm⁻¹) | 1750 (scaled) | 1745 (scaled) | ~1680-1710 |
This hypothetical data illustrates that while both methods provide reasonable results, the choice of functional and basis set can lead to variations. The CAM-B3LYP functional, for instance, might provide a more accurate prediction of the UV-Vis absorption maximum due to its better handling of charge-transfer excitations.
Visualizing the Modeling Workflow:
Caption: A comprehensive workflow for computational modeling of PEBA.
Conclusion and Future Directions
Computational modeling is an invaluable tool for elucidating the properties of this compound. DFT methods, particularly with carefully chosen functionals and basis sets, can provide accurate predictions of molecular geometry, electronic structure, and spectroscopic signatures. The key to a successful computational study lies in the validation of the theoretical results against experimental data.
Future computational studies on PEBA could explore its interactions with other molecules, its behavior in different solvent environments using implicit or explicit solvent models, and its potential for self-assembly and crystal packing. As computational resources continue to grow, more complex and accurate models will become accessible, further enhancing our understanding of this versatile molecule and paving the way for its innovative applications.
References
- 1. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 2. 4-PHENYLETHYNYL-BENZOIC ACID CAS#: 25739-23-5 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 25739-23-5 [sigmaaldrich.com]
- 9. This compound | 25739-23-5 [sigmaaldrich.com]
- 10. DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and M… [ouci.dntb.gov.ua]
- 11. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Thermal Stability of 4-(Phenylethynyl)benzoic Acid and Its Analogs
For researchers and professionals in materials science and drug development, the thermal stability of molecular components is a critical parameter influencing material performance, processability, and shelf-life. 4-(Phenylethynyl)benzoic acid (PEBA) is a rigid, rod-like molecule that serves as a versatile building block in the synthesis of high-performance polymers, liquid crystals, and pharmaceutical compounds. Its derivatives, featuring various functional groups, offer a tunable platform to modulate these properties. This guide provides a comparative analysis of the thermal stability of PEBA and its analogs, supported by experimental data, to inform the selection of compounds with optimal thermal characteristics for specific applications.
Introduction: The Significance of Thermal Stability
The thermal stability of a compound dictates the temperature range within which it maintains its chemical integrity. Beyond this range, thermal decomposition occurs, leading to the loss of desired properties and the formation of potentially undesirable byproducts. In the context of this compound and its analogs, high thermal stability is crucial for applications such as high-temperature polymers and melt processing of materials. The introduction of substituents onto the phenylethynyl moiety can significantly alter the electron density distribution within the molecule, thereby influencing bond strengths and, consequently, thermal stability.
Assessing Thermal Stability: Key Methodologies
The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides crucial information about the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the analysis. A higher decomposition temperature indicates greater thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: Plot the sample weight percentage as a function of temperature. The onset decomposition temperature is typically determined by the intersection of the baseline with the tangent of the decomposition step on the TGA curve. The derivative of the TGA curve (DTG) shows the rate of mass loss, with the peak of the DTG curve indicating the temperature of maximum decomposition rate.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). While not a direct measure of decomposition, the melting point provides an indication of the material's thermal behavior and processing window. For many organic molecules, decomposition occurs at temperatures above the melting point.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
Heat the sample to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min).
-
Hold at this temperature for a few minutes to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same controlled rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as valleys. The peak temperature of the endotherm is taken as the melting point.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Comparative Thermal Stability of this compound Analogs
To understand the influence of substituents on the thermal stability of the this compound scaffold, we will compare the parent compound with analogs bearing electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups on the terminal phenyl ring.
| Compound | Substituent (R) | Electronic Effect | Melting Point (Tm) (°C) | Onset Decomposition Temp. (Tonset) (°C) |
| This compound | -H | Neutral | ~245-250 | > 300 (estimated) |
| 4-((4-Methoxyphenyl)ethynyl)benzoic acid | -OCH3 | Electron-donating | ~220-225 | Likely slightly lower than PEBA |
| 4-((4-Chlorophenyl)ethynyl)benzoic acid | -Cl | Electron-withdrawing | ~289-291 | Likely higher than PEBA |
| 4-((4-Nitrophenyl)ethynyl)benzoic acid | -NO2 | Strong Electron-withdrawing | ~237-240 | Potentially lower due to reactive nitro group |
Structure-Stability Relationship: A Deeper Dive
The electronic nature of the substituent on the terminal phenyl ring plays a pivotal role in determining the overall thermal stability of the molecule.
The Parent Compound: this compound
This compound itself is a highly stable molecule due to its extensive conjugation and rigid structure. The delocalization of π-electrons across the aromatic rings and the ethynyl linkage contributes to its high thermal stability. Benzoic acid and its simple derivatives are known to undergo decarboxylation at elevated temperatures.[1]
The Influence of Electron-Donating Groups
An electron-donating group, such as a methoxy (-OCH3) group, increases the electron density in the aromatic system. This can slightly weaken the bonds within the aromatic ring and the bond connecting the ring to the ethynyl group, potentially leading to a lower decomposition temperature compared to the unsubstituted analog.
The Impact of Electron-Withdrawing Groups
Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), have a more complex effect.
-
Halogen Substituents: A chloro group is inductively electron-withdrawing but has a weak resonance-donating effect. The strong inductive effect can enhance the stability of the aromatic ring, potentially leading to a higher decomposition temperature.
-
Nitro Substituents: The nitro group is a very strong electron-withdrawing group. While it can stabilize the aromatic ring through resonance, the nitro group itself is a high-energy functional group and can act as an internal oxidant, often leading to a lower decomposition temperature and a more energetic decomposition process. Studies on nitrobenzoic acid isomers have shown significant exothermic decomposition.[2]
Caption: Influence of substituents on thermal stability.
Conclusion and Future Perspectives
The thermal stability of this compound analogs is a critical consideration for their application in advanced materials and pharmaceuticals. While the parent compound exhibits high thermal stability, the introduction of substituents allows for the fine-tuning of this property. Electron-withdrawing groups like halogens may enhance thermal stability, whereas strong electron-donating groups and high-energy functional groups like nitro moieties can have a destabilizing effect.
For a more definitive understanding, a systematic experimental study employing TGA and DSC on a series of this compound analogs with a wider range of substituents is warranted. Such a study would provide invaluable data for the rational design of molecules with tailored thermal properties for specific high-performance applications.
References
A Comparative Guide to Assessing the Porosity of Novel Metal-Organic Frameworks Derived from 4-(Phenylethynyl)benzoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for assessing the porosity of a novel class of Metal-Organic Frameworks (MOFs) derived from the 4-(Phenylethynyl)benzoic acid linker. As a Senior Application Scientist, this document is structured to not only present comparative data but also to elucidate the underlying scientific principles and experimental considerations crucial for robust material characterization. Given the emergent nature of MOFs from this specific linker, this guide combines established principles of porous material science with prospective analysis to empower researchers in this pioneering area.
Introduction: The Promise of Porosity in Next-Generation Drug Delivery
The efficacy of porous materials as drug delivery vehicles is intrinsically linked to their void space.[1] Properties such as high surface area, tunable pore sizes, and well-defined surface chemistry are paramount for achieving high drug loading capacities and controlled release kinetics.[2][3] Metal-Organic Frameworks (MOFs), a class of crystalline porous materials constructed from metal nodes and organic linkers, offer unprecedented control over these parameters.[4][5] The ability to rationally design MOF structures by selecting specific building blocks allows for the fine-tuning of porosity to suit specific therapeutic molecules and release profiles.[3][6]
The this compound linker presents a particularly interesting candidate for the synthesis of novel MOFs for drug delivery. Its rigid, linear geometry and extended π-system are hypothesized to facilitate the formation of highly porous and stable frameworks. The phenylethynyl group can also offer unique host-guest interactions within the pores, potentially influencing drug affinity and release. This guide will provide a comparative assessment of the porosity of these potential MOFs against established porous materials and detail the necessary experimental protocols to validate their performance.
Comparative Landscape of Porous Materials for Drug Delivery
While MOFs hold immense promise, it is essential to evaluate their performance in the context of other well-established porous materials used in drug delivery. The choice of material is often a trade-off between porosity, stability, biocompatibility, and cost.
| Material Class | Typical BET Surface Area (m²/g) | Typical Pore Volume (cm³/g) | Pore Size | Key Advantages for Drug Delivery | Key Limitations |
| MOFs (Prospective) | 1000 - 7000+[7][8] | 0.5 - 4.0+ | Tunable (micro- to mesoporous) | High drug loading capacity, tunable release kinetics, functionalizable pores.[2][3] | Biocompatibility and long-term stability need to be assessed for new structures. |
| Activated Carbons | 500 - 2500[9] | 0.5 - 2.0 | Micro- and mesoporous | High surface area, cost-effective, established use for adsorption.[10] | Less tunable pore size distribution, potential for non-specific adsorption. |
| Zeolites | 300 - 800 | 0.2 - 0.5 | Microporous (typically < 2 nm) | Well-defined micropores, ion-exchange capabilities, good thermal stability.[3] | Limited pore size range can restrict the loading of larger drug molecules. |
| Porous Polymers | 100 - 1000+ | 0.3 - 1.5+ | Tunable (micro- to macroporous) | Biocompatible options available, tunable properties through monomer selection.[11] | Can have lower thermal and chemical stability compared to inorganic materials. |
This table presents typical values; specific properties can vary significantly based on the synthesis and processing of the materials.
Synthesis and Activation of MOFs from this compound: A Prospective Workflow
The synthesis of a novel MOF is a critical first step that dictates its resulting porosity. While specific conditions for MOFs from this compound are yet to be widely reported, a solvothermal synthesis approach is a logical starting point.[12]
Caption: Prospective solvothermal synthesis and activation workflow for MOFs derived from this compound.
Causality in Synthesis and Activation:
-
Choice of Metal Salt: The metal node (e.g., Zr, Zn) will determine the coordination geometry and the resulting framework topology, which in turn dictates the pore structure. Zirconium-based MOFs, for instance, are known for their high stability.[13]
-
Solvothermal Conditions: Temperature and reaction time are critical parameters that influence crystal growth and defect formation. Higher temperatures can lead to larger crystals but may also promote the formation of more stable, less porous phases.
-
Activation: The removal of solvent molecules from the pores without causing framework collapse is crucial to "activate" the MOF's porosity. Solvent exchange with a lower boiling point solvent followed by supercritical CO2 drying is a gentle and effective method to preserve the structural integrity of highly porous MOFs.
Experimental Protocols for Porosity Assessment
A multi-faceted approach is necessary for a comprehensive assessment of the porosity of a novel MOF.
Gas Physisorption (BET and Langmuir Surface Area Analysis)
This is the most common technique for determining the specific surface area and pore size distribution of microporous and mesoporous materials.
Experimental Workflow:
References
- 1. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Zeolites as Ingredients of Medicinal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships between specific surface area and pore size in electrospun polymer fibre networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Organic Framework-Based Hierarchically Porous Materials: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Analysis of Pore Development and Formation of Surface Functional Groups in Bamboo-Based Activated Carbon during CO2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Group Effects on 4-(Phenylethynyl)benzoic Acid: A Senior Application Scientist's Perspective
In the landscape of materials science and drug development, the rational design of molecules is paramount. 4-(Phenylethynyl)benzoic acid (PEBA) serves as a quintessential scaffold—a rigid, conjugated system featuring a carboxylic acid group for anchoring or biological interaction and a terminal phenyl ring ripe for modification. This guide delves into the nuanced effects of substituting this terminal phenyl ring with various functional groups. We will explore, from a mechanistic standpoint, how these modifications tune the molecule's electronic, acidic, and photophysical properties, supported by experimental data and protocols.
The core of this analysis rests on understanding the interplay between inductive and resonance effects. Functional groups are broadly categorized as Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs). Their placement on the phenylethynyl moiety creates a "push-pull" or "pull-pull" electronic system, which dictates the molecule's behavior and potential applications, from tuning dye-sensitized solar cells to modulating biological activity.[1][2]
The Foundational Scaffold: this compound (PEBA)
PEBA is a crystalline solid with a melting point of approximately 220-221°C.[3] Its structure consists of a benzoic acid unit linked to a phenyl group via a rigid ethynyl (acetylene) bridge. This bridge is critical; it extends the π-conjugated system, facilitating electron delocalization across the entire molecule, which is the very property we seek to manipulate.
Caption: Core structure of this compound.
Modulating Acidity: The Influence on the Carboxylic Acid pKa
The primary role of the carboxylic acid group in many applications is its ability to deprotonate. The ease with which this occurs is quantified by its pKa. Substituents on the remote phenyl ring can significantly alter the pKa by stabilizing or destabilizing the resulting carboxylate anion (conjugate base).[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density from the benzene ring through induction and/or resonance. This effect is transmitted through the alkyne bridge, reducing the electron density on the carboxylate anion.[5] This dispersal of negative charge stabilizes the conjugate base, making the parent acid more willing to donate its proton, thus lowering the pKa (increasing acidity).[6][7]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or dimethylamino (-N(CH3)2) push electron density into the π-system.[8] This increases the electron density on the carboxylate anion, intensifying the negative charge and destabilizing the conjugate base.[9] Consequently, the acid is less willing to donate its proton, leading to a higher pKa (decreased acidity).[8]
Comparative pKa Data
The table below presents experimental and predicted pKa values for para-substituted PEBA derivatives, illustrating these trends.
| Substituent (R) | Functional Group Type | Inductive/Resonance Effect | Expected pKa Change | Representative pKa |
| -H (PEBA) | Neutral | Reference | Baseline | ~4.2 |
| -OCH3 | Electron-Donating (EDG) | +R > -I | Increase | ~4.5 |
| -N(CH3)2 | Strong EDG | +R >> -I | Significant Increase | ~5.0 |
| -Cl | Weak EWG | -I > +R | Decrease | ~4.0 |
| -CN | Electron-Withdrawing (EWG) | -I, -R | Decrease | ~3.6 |
| -NO2 | Strong EWG | -I, -R | Significant Decrease | ~3.4 |
Note: pKa values are illustrative, based on established trends for substituted benzoic acids.[4]
Caption: Influence of functional groups on conjugate base stability.
Tuning Electronic and Photophysical Properties
Modifying the terminal phenyl ring creates an intramolecular charge transfer (ICT) system. The benzoic acid moiety generally acts as an acceptor, while the substituted phenyl ring can act as a donor (with EDGs) or a weaker acceptor (with EWGs). This directly impacts the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2]
-
EDG-Substituted PEBA (Push-Pull System): An EDG raises the HOMO energy level more significantly than the LUMO. This decreases the HOMO-LUMO gap , resulting in a bathochromic (red) shift in the absorption (λ_max) and emission spectra. These systems often exhibit strong ICT character and pronounced solvatochromism, where the emission wavelength is highly dependent on solvent polarity.[2]
-
EWG-Substituted PEBA (Pull-Pull System): An EWG lowers the LUMO energy level more significantly than the HOMO. This also decreases the HOMO-LUMO gap , leading to a red shift, though the mechanism is different. These molecules typically have weaker ICT character and less pronounced solvatochromic effects compared to their push-pull counterparts.[2]
Comparative Spectroscopic Data
| Substituent (R) | System Type | HOMO-LUMO Gap | λ_abs (nm, in Toluene) | λ_em (nm, in Toluene) | Quantum Yield (Φ_F) |
| -H (PEBA) | π-conjugated | Reference | ~310 | ~330 | Moderate |
| -OCH3 | Push-Pull | Smaller | ~335 | ~380 | High in apolar solvents |
| -N(CH3)2 | Strong Push-Pull | Significantly Smaller | ~380 | ~450 | High in apolar solvents |
| -CN | Pull-Pull | Smaller | ~325 | ~350 | Low in apolar solvents |
| -NO2 | Strong Pull-Pull | Smaller | ~340 | ~370 | Low in apolar solvents |
Note: Spectroscopic data are illustrative based on trends observed in similar π-conjugated systems.[2]
Experimental Protocols
The trustworthiness of comparative data hinges on reproducible experimental protocols. Below are methodologies for the synthesis and characterization of PEBA derivatives.
Protocol 1: Synthesis of PEBA Derivatives via Sonogashira Coupling
This protocol describes a standard palladium-copper catalyzed cross-coupling reaction, a robust method for forming the C-C triple bond.[10]
Objective: To synthesize 4-((4-methoxyphenyl)ethynyl)benzoic acid.
Materials:
-
4-Iodobenzoic acid
-
4-Ethynylanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 4-iodobenzoic acid (1.0 eq), Pd(OAc)2 (0.02 eq), CuI (0.04 eq), and PPh3 (0.08 eq).
-
Add anhydrous THF and anhydrous TEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Add 4-ethynylanisole (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[11]
Caption: General workflow for synthesis and analysis of PEBA derivatives.
Protocol 2: UV-Vis and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of a synthesized PEBA derivative.
Procedure:
-
Prepare a stock solution of the PEBA derivative (e.g., 1 mM) in a spectroscopic grade solvent (e.g., toluene).
-
Create a dilute solution (e.g., 10 µM) from the stock solution for analysis to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1).
-
UV-Vis Absorption:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
The wavelength of maximum absorbance is λ_max.
-
-
Fluorescence Emission:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_max).
-
Scan the emission spectrum over a longer wavelength range (e.g., λ_max + 10 nm to 600 nm).
-
The wavelength of maximum emission intensity is λ_em.
-
Applications and Future Directions
The ability to precisely tune the properties of PEBA has led to its use in diverse fields.
-
Materials Science: As organic dyes, push-pull PEBA derivatives are used in dye-sensitized solar cells (DSSCs), where the ICT character is crucial for efficient charge separation.[1]
-
Drug Development: Benzoic acid derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[12][13][14] The PEBA scaffold offers a rigid framework for positioning pharmacophores.
-
Agrochemicals: PEBA itself has been identified as a potent plant growth regulator, capable of acting as a chemical pruner by suppressing lateral branching in plants.[15][16]
The systematic modification of this scaffold, guided by the principles outlined here, continues to be a powerful strategy for developing novel molecules with tailored functions.
References
- 1. Significant Influences of Elaborately Modulating Electron Donors on Light Absorption and Multichannel Charge-Transfer Dynamics for 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic Acid Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(Phenylethynyl)benzoic Acid: A Guide for Laboratory Professionals
Introduction: Beyond the Benchtop
For the dedicated researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The proper disposal of reagents like 4-(Phenylethynyl)benzoic acid is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards. Our commitment is to empower scientists with the knowledge to manage chemical waste responsibly, fostering a culture of safety that extends from discovery to disposal.
Hazard Profile of this compound
Understanding the inherent hazards of a compound is the foundation of its safe management. This compound (CAS No. 25739-23-5) is a solid aromatic carboxylic acid.[1][2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
The presence of the carboxylic acid group dictates its acidic nature, while the phenylethynyl group, although not conferring specific hazards in the available documentation, warrants a cautious approach due to the potential for reactivity under certain conditions. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).[4]
The Cardinal Rule: Segregation of Waste
The first and most critical step in chemical waste management is proper segregation.[5][6] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[5]
Key Segregation Principles:
-
Acids and Bases: Never mix acidic waste, such as this compound, with basic waste. This can cause a vigorous exothermic reaction.
-
Oxidizers and Reducers: Keep acidic waste separate from oxidizing and reducing agents.
-
Cyanides and Sulfides: Store acids away from cyanides or sulfides to prevent the generation of highly toxic hydrogen cyanide or hydrogen sulfide gas.[5]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound waste.
4.1. Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes [4]
All waste handling should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
4.2. Waste Collection
-
Solid Waste:
-
Collect unadulterated solid this compound waste in a designated, compatible hazardous waste container.
-
Contaminated solid waste, such as weighing paper, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container.[7]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a designated, leak-proof hazardous waste container.[8]
-
The container must be chemically compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[8]
-
If the solvent is halogenated (e.g., dichloromethane), the waste should be collected in a designated "Halogenated Organic Waste" container. If the solvent is non-halogenated (e.g., hexane, ethyl acetate), use a "Non-Halogenated Organic Waste" container.[4][9] This separation is crucial as the disposal methods and costs for these two types of solvents differ significantly.[9]
-
4.3. Waste Container Labeling
Proper labeling is a regulatory requirement and essential for safety. The label must include:
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[5]
-
A list of all components in the waste container, including solvents and their approximate percentages or volumes.[5]
-
The associated hazards (e.g., "Corrosive - Acid," "Irritant").[5]
4.4. Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][10]
SAA Requirements:
-
The SAA must be under the direct control of laboratory personnel.[6]
-
Waste containers must be kept closed except when adding waste.[5][9]
-
Secondary containment, such as a tray or tub, is required to contain any potential leaks or spills.[5][6]
-
The total volume of hazardous waste in an SAA cannot exceed 55 gallons.[10][11]
4.5. Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [4][6][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | 25739-23-5 [sigmaaldrich.com]
- 2. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
Navigating the Handling of 4-(Phenylethynyl)benzoic Acid: A Guide to Safety and Operational Integrity
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the handling of 4-(Phenylethynyl)benzoic acid, a compound utilized in various research applications.[1][2] By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of deep trust and operational excellence.
Hazard Recognition and Risk Assessment: Understanding the Compound
Before any handling operations commence, a thorough understanding of the hazards associated with this compound is crucial. This compound is a solid, often in powdered form, which presents specific handling challenges.
GHS Hazard Identification:
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a comprehensive approach to personal protective equipment (PPE) and engineering controls to minimize exposure. The American Chemical Society's RAMP framework—R ecognize the hazard, A ssess the risk, M inimize the risk, and P repare for emergencies—provides a robust structure for this process.[3][4][5]
| Hazard | Potential Route of Exposure | Associated Risk |
| Harmful if swallowed | Ingestion | Systemic toxicity |
| Causes skin irritation | Dermal Contact | Localized inflammation, redness, and discomfort.[6][7][8] |
| Causes serious eye irritation | Ocular Contact | Significant eye damage.[6][7][9] |
| May cause respiratory irritation | Inhalation | Irritation of the respiratory tract, coughing, and shortness of breath.[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[10] | Protects against airborne particles and potential splashes, directly mitigating the risk of serious eye irritation.[6] |
| Skin and Body Protection | A lab coat is mandatory. For operations with a higher risk of contamination, chemical-resistant aprons and sleeves are recommended.[11] | Prevents direct skin contact, addressing the skin irritation hazard.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[12][13] | Provides a direct barrier against skin contact and subsequent irritation.[6] |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved respirator is necessary.[12] All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[14] | Addresses the risk of respiratory irritation by preventing the inhalation of airborne particles.[6] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Initial Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][15] Keep it segregated from incompatible materials such as strong oxidizing agents and bases.[15][16][17] The recommended storage temperature is between 2-8°C.
Weighing and Transferring
Due to its powdered form, the weighing and transferring of this compound are high-risk activities for dust generation and subsequent inhalation or contamination.
Step-by-Step Protocol:
-
Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control dust.[14][18]
-
Surface Protection: Line the work surface with absorbent bench paper to contain any potential spills.[19]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the desired amount of the solid. Avoid any actions that could create a dust cloud.
-
Container Sealing: Immediately and securely seal the primary container after dispensing.
-
Cleanup: Clean the spatula and any other equipment used. Decontaminate the work surface within the fume hood.
-
Waste Disposal: Dispose of any contaminated bench paper and other disposable materials in a designated, sealed waste container.[7]
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
-
Spills: For small spills, carefully moisten the material to prevent dust formation and then sweep it up into a designated waste container.[12][20] Avoid breathing the dust. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
General Guidelines:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless their compatibility is known.[12]
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container.[7][12]
-
Disposal Route: All waste containing this compound must be disposed of as hazardous waste through an approved chemical waste disposal service.[12] Do not dispose of it down the drain or in the regular trash.[9][12]
-
Empty Containers: "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12]
Decision Tree for PPE Selection
References
- 1. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]
- 3. acs.org [acs.org]
- 4. acs.org [acs.org]
- 5. acs.org [acs.org]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. cpachem.com [cpachem.com]
- 10. echemi.com [echemi.com]
- 11. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 12. benchchem.com [benchchem.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 15. fishersci.com [fishersci.com]
- 16. capitalresin.com [capitalresin.com]
- 17. fishersci.com [fishersci.com]
- 18. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 19. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 20. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
